Telacebec ditosylate

Catalog No.
S540788
CAS No.
1566517-83-6
M.F
C43H44ClF3N4O8S2
M. Wt
901.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Telacebec ditosylate

CAS Number

1566517-83-6

Product Name

Telacebec ditosylate

IUPAC Name

6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide;bis(4-methylbenzenesulfonic acid)

Molecular Formula

C43H44ClF3N4O8S2

Molecular Weight

901.4 g/mol

InChI

InChI=1S/C29H28ClF3N4O2.2C7H8O3S/c1-2-25-27(37-18-22(30)7-12-26(37)35-25)28(38)34-17-19-3-8-23(9-4-19)36-15-13-21(14-16-36)20-5-10-24(11-6-20)39-29(31,32)33;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-12,18,21H,2,13-17H2,1H3,(H,34,38);2*2-5H,1H3,(H,8,9,10)

InChI Key

CCGFTOLSNJBYDV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Q-203; Q 203; Q203; Q-203 ditosylate;

The exact mass of the compound Q-203 ditosylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Key Experiments

Author: Smolecule Technical Support Team. Date: February 2026

Telacebec targets the essential cytochrome bc1 complex (also known as the bcc:aa₃ complex) in the oxidative phosphorylation pathway of Mycobacterium tuberculosis [1] [2] [3].

Detailed Mechanism

The drug specifically binds to the QcrB subunit of the cytochrome bc1 complex. This binding inhibits the electron transport chain, which is crucial for generating the proton motive force needed by ATP synthase to produce cellular energy (ATP). By depleting intracellular ATP, Telacebec causes bacterial cell death [1] [2]. Key molecular interactions for stabilizing Telacebec in its binding site include hydrogen bonds between the drug's functional groups and the amino acid residues Tyr164, Thr313, and Glu314 of QcrB. An additional interaction with the His375 residue of the QcrA subunit further stabilizes binding and may help reduce the development of resistance [1].

This mechanism is distinct from, yet synergistic with, that of bedaquiline, which inhibits ATP synthase itself [2]. Preclinical studies show that complete inhibition of the respiratory chain and full bactericidal activity can be achieved by concurrently inhibiting the cytochrome bd branch, a parallel respiratory pathway, alongside Telacebec treatment [4] [3].

The following diagram illustrates this mechanism and a key experimental finding regarding combination strategies.

G cluster_mtb Mycobacterium tuberculosis Cell cluster_drug Drug Action cluster_combo Key Experimental Insight Substrate Nutrient Substrates ETC Electron Transport Chain (Cytochrome bc1 complex) Substrate->ETC ATPase ATP Synthase ETC->ATPase Proton Motive Force Bactericidal Enhanced Bactericidal Activity ATP ATP Production ATPase->ATP Telacebec Telacebec (Q203) Inhibition Inhibits QcrB Subunit Telacebec->Inhibition Inhibition->ETC CytoBD Cytochrome bd (Alternative Branch) AurachinD Aurachin D Inhibitor AurachinD->CytoBD

Supporting Experimental Data

The potent activity of Telacebec is supported by key experiments:

  • In Vitro Potency: Telacebec is active against the reference strain M. tuberculosis H37Rv with a MIC₅₀ (minimum inhibitory concentration) as low as 2.7 nM in culture broth medium. It maintains this high potency inside macrophages and against a panel of MDR and XDR clinical isolates [4] [3].
  • In Vivo Efficacy: In a mouse model of TB, Telacebec demonstrated a significant reduction in bacterial load in the lungs, showing over a 90% (1 log10) reduction at a 10 mg/kg dose. It also exhibited synergistic activity with bedaquiline [1] [4] [3].
  • Experimental Workflow: A typical in vitro protocol involves:
    • Culture Preparation: Growing M. tuberculosis H37Rv in a suitable broth medium.
    • Drug Incubation: Exposing the bacteria to a serial dilution of Telacebec for several days.
    • Viability Assessment: Using assays like the Microplate Alamar Blue Assay (MABA) to determine the MIC, which is the lowest concentration that prevents a color change (indicating inhibition of growth) [1] [4].

Clinical Trial Data and Pharmacokinetics

Clinical development has shown that Telacebec is well-tolerated and has favorable pharmacokinetic properties.

Clinical Safety and Efficacy
  • Phase 1 Trials: Single (up to 800 mg) and multiple doses (up to 320 mg daily for 14 days) were well-tolerated by healthy volunteers without serious adverse events, demonstrating a safety profile suitable for further development [5] [6].
  • Phase 2a Trial (NCT03563599): This study in patients with drug-sensitive pulmonary TB demonstrated a dose-dependent early bactericidal activity. The 300 mg dose group showed a mean daily reduction in sputum mycobacterial load. No serious side effects were observed, and adverse events were distributed equally across dose groups [1] [7].
Pharmacokinetic Profile

Key pharmacokinetic parameters from clinical studies are summarized below. Telacebec has high oral bioavailability, a long half-life supporting once-daily dosing, and its absorption is significantly enhanced when taken with food [1] [5] [6].

Parameter Findings
Oral Bioavailability High (e.g., 90.7% in a mouse model) [1]
Time to Peak (Tmax) 2.0 to 3.5 hours (fasted); delayed with a high-fat meal [1] [6]
Half-life (t½) Approximately 23.4 hours (supports once-daily dosing) [4]
Food Effect A high-fat meal increased maximum plasma concentration (Cmax) significantly (geometric mean ratio of 3.93) [6]
Metabolism Very low; telacebec is the primary circulating entity with no significant metabolites [5]
Dose Proportionality Area Under the Curve (AUC) was approximately proportional to the administered dose (10-800 mg) [6]

Drug Development and Formulation

The ditosylate salt form of Telacebec is a key aspect of its development into a viable medicine.

  • Rationale for Ditosylate Salt: The crystalline Form A of Telacebec ditosylate is reportedly the most stable polymorphic form. This stability is critical for developing a solid oral dosage form (like a tablet) with a consistent shelf life and reliable performance [1].
  • Patent Protection: Compositions comprising this compound salts are claimed in patent WO2021018387A1, specifically for treating TB [1] [8].

Future Directions

Research into Telacebec is expanding beyond pulmonary TB.

  • Buruli Ulcer: Preclinical studies have demonstrated efficacy against Mycobacterium ulcerans. A clinical trial (NCT06481163) is underway [2] [7].
  • Leprosy: Given its mechanism of action against a range of mycobacteria, Telacebec is also being explored as a potential future therapy for leprosy (caused by M. leprae) [7].
  • Universal Regimen: The goal is to incorporate Telacebec into a "universal regimen" that can treat TB regardless of drug resistance status, potentially shortening and simplifying therapy [2].

References

Q203 phase 2 clinical trial results NCT03563599

Author: Smolecule Technical Support Team. Date: February 2026

Phase 2a Clinical Trial Summary (NCT03563599)

Trial Aspect Findings
Trial Design Randomized, open-label trial in 64 newly-diagnosed, smear-positive patients with drug-susceptible pulmonary tuberculosis [1] [2].
Treatment Groups Telacebec (100 mg, 200 mg, or 300 mg) once daily vs. standard RHZE regimen (rifampin, isoniazid, pyrazinamide, and ethambutol) as control, administered for 14 days [1] [2].

| Primary Efficacy (Bactericidal Activity) | • Dose-dependent reduction in sputum bacterial load [2]. • Telacebec 300 mg vs. Control: Mean daily change in log CFU: 0.097 ± 0.050 vs. 0.200 ± 0.073; Reduction in time to culture positivity (TTP): 3.738 ± 2.747 hours vs. 6.853 ± 1.194 hours over 14 days [2]. | | Safety & Tolerability | Well tolerated across all doses; low adverse event rates with no serious adverse events attributed to Telacebec [2]. | | Pharmacokinetics | Exhibited dose-proportional pharmacokinetics [2]. |

Mechanism of Action and Experimental Insights

Telacebec is a first-in-class imidazopyridine amide that targets the cytochrome bcc complex (also known as CIII in the CIII₂CIV₂ supercomplex), a key component of the mycobacterial electron transport chain [3] [4] [5]. By inhibiting this complex, Telacebec disrupts menaquinol oxidation and oxidative phosphorylation, effectively blocking energy (ATP) production in Mycobacterium tuberculosis [3] [5].

The following diagram illustrates Telacebec's target and the synergistic killing strategy involving cytochrome bd inhibition.

G MQH2 Menaquinol (MQH₂) CIII2CIV2 CIII₂CIV₂ Supercomplex MQH2->CIII2CIV2 Electrons CytBD Cytochrome bd (Cyt-bd) MQH2->CytBD Electrons O2 O₂ CIII2CIV2->O2 O₂ Reduction ATP ATP Production CIII2CIV2->ATP Generates PMF CytBD->O2 O₂ Reduction CytBD->ATP Generates PMF BacterialDeath Bactericidal Effect ATP->BacterialDeath Q203 Telacebec (Q203) Inhibitor Q203->CIII2CIV2 Inhibits CytBD_Inhib Cyt-bd Inhibitor (e.g., Aurachin D) CytBD_Inhib->CytBD Inhibits

Telacebec inhibits the CIII₂CIV₂ supercomplex. Combining it with a cytochrome bd inhibitor leads to a bactericidal effect by completely disrupting energy production [6].

Key Experimental Findings on Combination Therapy

A significant challenge with Telacebec monotherapy is its bacteriostatic effect; it stops bacterial growth but does not kill the bacteria efficiently [6]. Research shows this is because the bacteria can reroute their respiration through an alternative terminal oxidase, cytochrome *bd* [6] [3].

  • Synergistic Bactericidal Strategy: Preclinical studies demonstrate that simultaneously inhibiting both cytochrome bcc (with Q203) and cytochrome bd (with a small molecule like Aurachin D) leads to complete disruption of the electron transport chain [6].
  • Experimental Evidence: In vitro time-kill kinetics showed that while Q203 alone was bacteriostatic, its combination with Aurachin D resulted in a >2 log₁₀ decrease in colony-forming units (CFU) over 21 days, demonstrating a potent bactericidal effect [6]. This synergistic effect was also confirmed in biochemical assays using inverted membrane vesicles, where the combination led to significantly greater inhibition of oxygen consumption than either inhibitor alone [6].
  • Recent Developments: A 2025 study used a virtual screening pipeline to identify novel cytochrome bd inhibitors (TB25, TB25-2, TB25-14). Co-treatment with Q203 resulted in "pronounced synergistic bactericidal effects," reinforcing this combination strategy's potential [7].

Future Clinical Development

The promising Phase 2a results support the further development of Telacebec. Future steps include longer trials in combination with other anti-TB agents to validate its potential for shorter, more effective treatment regimens, particularly for drug-resistant TB [5] [2]. Furthermore, due to its mechanism of action, Telacebec is also being explored for treating other mycobacterial diseases, such as Buruli ulcer and leprosy [2].

References

Telacebec in vivo efficacy mouse model tuberculosis

Author: Smolecule Technical Support Team. Date: February 2026

Telacebec Efficacy in Murine TB Models

Study Focus Bacterial Strain Key Findings on Telacebec (T) Citation
Combination Regimens M. tuberculosis HN878 (Lineage 2) Highly bactericidal; contributed synergistically in combinations with a diarylquinoline (DARQ, e.g., bedaquiline) and clofazimine (CFZ). [1]
Combination Regimens M. tuberculosis H37Rv (Reference) Effective, but an antagonistic effect was observed when combined with CFZ in this strain. [1]
Monotherapy Potency M. tuberculosis (Multiple) Effective in a mouse model at a dose less than 1 mg/kg, showcasing high potency. [2]
Mechanism Insight M. leprae (Related Pathogen) Monotherapy activity comparable to standard multidrug therapy, highlighting vulnerability of pathogens without cytochrome bd oxidase. [3]

Experimental Protocols for Efficacy Assessment

The efficacy data in the table above is primarily generated using established, standardized murine models of TB infection. The core methodology is consistent, though specific details like treatment duration can vary by study objective.

Mouse Models and Infection
  • Animal Models: BALB/c mice are commonly used [1]. A "low dose aerosol" (LDA) model is a standard for replicating human-like pulmonary infection [4].
  • Infection Process: Mice are challenged via an aerosol containing a low dose of M. tuberculosis (e.g., ~100 bacilli) to establish a controlled infection in the lungs [4].
Treatment and Dosing
  • Dosing Regimen: Telacebec is typically administered orally. The highly potent dose of <1 mg/kg is reported for monotherapy [2]. Combination studies use it alongside other drugs like bedaquiline and clofazimine [1].
  • Treatment Schedule: Dosing usually begins several weeks post-infection (e.g., 28 days) to allow infection establishment. Efficacy studies often last for four weeks [4] or longer for more comprehensive data.
Assessment of Efficacy
  • Primary Outcome - Bacterial Burden: The gold standard is quantifying bacteria in organs (lungs/spleen) after treatment.
    • Method: Organs are homogenized, and serial dilutions are plated on solid agar media (e.g., Middlebrook 7H10/7H11). Colonies are counted after several weeks of incubation [4].
    • Result: Data is presented as log10 reduction in Colony-Forming Units (CFU) compared to untreated controls. A larger reduction indicates greater bactericidal activity.

Mechanism of Action and Workflow

Telacebec targets the cytochrome bc1:aa3 complex (Complex III) in the mycobacterial electron transport chain, halting respiration and energy production [1] [2]. This mechanism is visually summarized in the diagram below.

G Substrate Metabolic Substrates ETChain Electron Transport Chain Substrate->ETChain Electrons ATP ATP Synthesis ETChain->ATP Proton Gradient ComplexIII Cytochrome bc1:aa3 (Complex III) ETChain->ComplexIII Energy Bacterial Energy & Growth ATP->Energy TCB Telacebec (Q203) Inhibits TCB->ComplexIII

Telacebec inhibits the electron transport chain, blocking energy production.

The experimental workflow for evaluating drug efficacy integrates this mechanism with the protocols described, from model setup to final analysis.

G A Infect Mice (Low Dose Aerosol) B Administer Treatment (Oral Dosing) A->B C Harvest Organs (Lungs & Spleen) B->C D Homogenize & Plate C->D E Incubate & Count (CFU Enumeration) D->E F Analyze Data (Log10 CFU Reduction) E->F

Key steps for assessing drug efficacy in a murine TB model.

Key Research Implications

  • Strain-Specific Effects: The antagonism between Telacebec and clofazimine in M. tuberculosis H37Rv, but not in HN878, underscores that drug interactions can be strain-dependent [1]. This highlights the necessity of testing regimens against diverse clinical strains.
  • High Potency: The exceptional monotherapy efficacy of Telacebec at very low doses (<1 mg/kg) positions it as a leading candidate for future shorter and simpler TB regimens [2].
  • Broader Applicability: Its potent activity against M. leprae, which lacks a cytochrome bd backup respiratory pathway, validates the target and suggests potential against other mycobacterial diseases [3].

References

How does Telacebec inhibit mycobacterial electron transport chain

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Telacebec belongs to the imidazopyridine amide class and is a highly potent, selective inhibitor of the Mycobacterium tuberculosis cytochrome bc1 complex (also known as QcrB) [1] [2] [3].

  • Primary Target: Telacebec binds to the QcrB subunit of the cytochrome bc1 complex, which is part of the essential CIII~2~CIV~2~ respiratory supercomplex [4].
  • Mechanism of Inhibition: The drug blocks the oxidation of menaquinol (MQH~2~) by occupying the QP (quinol oxidation) site of the cytochrome bc1 complex. Structural studies using cryo-electron microscopy (cryoEM) show that its imidazopyridine moiety and A-benzene ring form key interactions within the binding pocket, preventing menaquinol from binding and transferring electrons [4]. This inhibition halts electron flow and disrupts the proton motive force essential for ATP synthesis [4] [5].

The following diagram illustrates how Telacebec inhibits the electron transport chain.

G MQH2 Menaquinol (MQH₂) CIII_CIV CIII₂CIV₂ Supercomplex (Cytochrome bc₁:aa₃) MQH2->CIII_CIV e⁻ Transfer O2 O₂ → H₂O CIII_CIV->O2 PMF Proton Motive Force (PMF) CIII_CIV->PMF H⁺ Translocation ATP ATP Synthesis PMF->ATP Inhibitor Telacebec (Q203) Inhibitor->CIII_CIV Inhibits QcrB

Figure 1: Telacebec inhibits the CIII₂CIV₂ supercomplex, blocking electron transfer and energy production.

Quantitative Activity and Pharmacokinetic Data

The table below summarizes key quantitative data on Telacebec's antimycobacterial activity and pharmacokinetic parameters.

Parameter Value / Result Experimental Context / Conditions
In Vitro Activity (MIC₅₀) 2.7 nM [1] Against M. tuberculosis H37Rv in culture broth medium.
Intracellular Activity (MIC₅₀) 0.28 nM [1] Against M. tuberculosis H37Rv inside macrophages.
In Vivo Efficacy < 1 mg/kg [1] Dose showing efficacy in a murine TB model.
Biochemical IC₅₀ ~1-10 nM (estimated) Inhibits menaquinol:oxygen oxidoreductase activity of purified M. smegmatis CIII₂CIV₂ [4].
Plasma Half-Life (Mouse) 23.4 hours [1] Compatible with once-daily dosing.
Oral Bioavailability (Mouse) 90% [1] Indicates excellent absorption.

Experimental Protocols for Inhibition Studies

Here are detailed methodologies for key experiments used to characterize Telacebec's mechanism of action.

Mycobacterial Growth Inhibition Assay (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of Telacebec against M. tuberculosis [1].

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth or a similar culture medium supplemented with OADC (Oleic Albumin Dextrose Catalase).
  • Compound Dilution: Prepare a serial dilution of Telacebec in DMSO, then further dilute in culture medium to achieve the desired concentration range (e.g., 0.1 nM to 100 nM). Include a DMSO-only control.
  • Inoculation and Incubation: Inoculate the compound-containing media with a standardized bacterial inoculum (e.g., ~10⁵ CFU/mL). Incigate cultures at 37°C with shaking for 7-14 days.
  • Viability Assessment: Measure bacterial growth by measuring the optical density (OD₆₀₀) or by enumerating colony-forming units (CFU) on solid agar plates. The MIC₅₀ is defined as the lowest concentration that inhibits 50% of bacterial growth compared to the drug-free control.
Inhibition of Electron Transport Chain Activity in Membrane Vesicles

This assay uses inverted membrane vesicles (IMVs) to directly study ETC inhibition and distinguish it from other mechanisms [5].

  • Vesicle Preparation: Prepare IMVs from Mycobacterium smegmatis or M. tuberculosis by cell disruption and differential centrifugation.
  • Acidification Measurement: Incubate IMVs with the fluorescent probe 9-amino-6-chloro-2-methoxyacridine (ACMA). ACMA fluoresces in neutral pH but quenches upon accumulation in acidic environments.
  • Succinate-Driven Acidification: Initiate proton pumping by adding succinate (an electron donor to the ETC). The resulting acidification of the vesicles is observed as a decrease in ACMA fluorescence.
  • Inhibitor Testing: Pre-incubate IMVs with Telacebec. A positive inhibition result is indicated by the prevention of fluorescence quenching, confirming the compound blocks ETC-dependent proton pumping. This can be distinguished from ATP synthase inhibition (which blocks ATP-driven acidification) and uncouplers (which prevent both) [5].
Structural Analysis via Cryo-Electron Microscopy (CryoEM)

This method visualizes the drug-protein interaction at near-atomic resolution [4].

  • Sample Preparation: Purify the CIII₂CIV₂ supercomplex from mycobacteria (e.g., via FLAG-tag affinity chromatography from a modified M. smegmatis strain). Incubate the purified supercomplex with Telacebec.
  • Grid Preparation and Vitrification: Apply the sample to a cryo-EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane to form vitreous ice.
  • Data Collection and Processing: Collect multiple micrographs using a cryo-electron microscope. Use computational software for 2D classification, 3D reconstruction, and refinement to generate a high-resolution density map.
  • Model Building and Fitting: Fit atomic models of the supercomplex and Telacebec into the density map. The structure reveals Telacebec bound to the QcrB subunit, blocking access to the menaquinol binding site and explaining its potent inhibitory effect [4].

Combination Therapy and Resistance Considerations

  • Synergy with Other Agents: Telacebec demonstrates synergy with bedaquiline (an ATP synthase inhibitor) in murine models, as dual targeting of the electron transport chain can enhance bacterial killing [6]. However, it shows antagonism with linezolid and SQ109, indicating it may not be optimal for all regimens [6].
  • Bypass Mechanism: Mycobacteria possess an alternative terminal oxidase, cytochrome *bd_, which can bypass the CIII₂CIV₂ blockade under certain conditions. For complete eradication, dual inhibition of both cytochrome bc1 and cytochrome bd is a promising strategy [4] [7].
  • Resistance Mutations: Resistance to Telacebec is primarily associated with point mutations (e.g., T313I, T313A) in the qcrB gene, which encodes its target protein [4].

Conclusion

Telacebec represents a significant advancement in the therapeutic arsenal against mycobacterial infections. Its defined mechanism of action, exceptional potency, and potential for combination regimens position it as a key candidate for shortening treatment duration and combating drug-resistant tuberculosis and other mycobacterial diseases.

References

Telacebec anti-tuberculosis drug candidate background

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Structural Basis

Telacebec (Q203) is a midazopyridine amide compound that targets the cytochrome bcc complex (Complex III) of the mycobacterial electron transport chain (ETC) [1] [2].

  • Target Specificity: Telacebec specifically inhibits the QcrB subunit of the cytochrome bcc-aa₃ supercomplex [1]. This supercomplex is essential for oxidative phosphorylation (OXPHOS) and generating the proton motive force required for ATP synthesis in Mycobacterium tuberculosis (Mtb) [1].
  • Mechanism Consequences: By binding to the menaquinol-binding site (Qp site) of QcrB, Telacebec disrupts the electron flow, leading to bacterial energy depletion [1]. Its potency is heightened in pathogens like M. leprae and M. ulcerans that lack a functional cytochrome bd oxidase, an alternative terminal oxidase that can bypass this inhibition in other mycobacteria [3].

The diagram below illustrates the mechanism and consequences of Telacebec binding to its target.

G cluster_bacterial_etc Mycobacterial Electron Transport Chain MQ Menaquinol (MQH₂) Bcc Cytochrome bcc:aa₃ Supercomplex (CIII₂CIV₂) MQ->Bcc Electrons Oxygen Oxygen (O₂) Bcc->Oxygen O₂ Reduction PMF Proton Motive Force (PMF) Bcc->PMF Pumps Protons ATPase ATP Synthase ATP ATP ATPase->ATP ATP Production PMF->ATPase Drives Drug Telacebec (Q203) Drug->Bcc Inhibits QcrB Subunit Consequence Consequence in M. leprae/M. ulcerans: No Cytochrome bd Oxidase → Bactericidal Effect Drug->Consequence

Diagram 1: Telacebec inhibits the cytochrome bcc complex, disrupting energy production.

Quantitative Data & Structural Insights

High-resolution cryo-electron microscopy (cryo-EM) structures have elucidated how Telacebec binds to the QcrB subunit.

Table 1: Key Structural Insights from Cryo-EM Analysis [1]

Aspect Detail
Complex Studied M. tuberculosis cytochrome bcc (alone and in complex)
Resolution 2.67 Å (with Q203/Telacebec)
Binding Site Quinol-binding (Qp) site of the QcrB subunit
Key Interactions Hydrogen bonds with side chains of QcrBThr313 and QcrBGlu314
Residue Conservation Residues are conserved across pathogenic mycobacteria, suggesting potential for broad-spectrum drugs

Preclinical & Clinical Efficacy Evidence

Evidence supports Telacebec's activity against tuberculosis and other mycobacterial infections.

Table 2: Evidence for Telacebec Efficacy Across Mycobacterial Diseases

Disease / Model Model Type Key Finding Significance
Tuberculosis (M. tuberculosis) Phase 2 Clinical Trial (NCT03563599) Completed Phase 2 trials for TB treatment [1]. Positioned as a promising clinical candidate for TB, including MDR-TB [4].
Buruli Ulcer (M. ulcerans) Phase 2 Clinical Trial Phase 2 proof-of-concept study initiated (July 2024); preliminary results expected in 2025 [2]. Potential to cut treatment duration by more than half compared to current dual antibiotic therapy [2].
Leprosy (M. leprae) Mouse Footpad Model Telacebec monotherapy showed bactericidal activity comparable to standard Multi-Drug Therapy (MDT) [3]. Highlights potential for new, shorter leprosy regimens; all combinations with other ETC drugs were effective except with clofazimine (CFZ), suggesting antagonism [3].

Current Status in Development Pipeline

Telacebec is currently in Phase 2 clinical trials for tuberculosis [1] [2]. Its development is notable for targeting a pathway (OXPHOS) that is crucial for both replicating and dormant bacilli, supporting its potential use in shorter treatment regimens [4] [1].

Experimental Protocol: Reference Mouse Footpad Model

The following diagram outlines the key methodological steps from the leprosy study that demonstrated Telacebec's efficacy [3].

G cluster_step1 Details cluster_step3 Details cluster_step5 Details Step1 1. Inoculation Step2 2. Randomization & Grouping Step1->Step2 A1 • Organism: M. leprae THAI53 • Model: Nude (Foxn1nu/nu) mice • Site: Left hind footpad • Inocula: 5x10⁴ to 5x10⁰ AFB/footpad Step3 3. Treatment Administration Step2->Step3 Step4 4. Post-Treatment Assessment Step3->Step4 A3 • Test Groups: TCB, BDQ, CFZ, and combinations • TCB Dosage: 10 mg/kg • Administration: Single oral dose Step5 5. Bacterial Enumeration Step4->Step5 A5 • Method: Shepard's proportional bactericidal method • Timepoint: 12 months post-inoculation • Outcome: Enumeration of viable M. leprae

Diagram 2: Key steps from the mouse footpad model used to evaluate Telacebec.

References

Reported MIC₅₀ Values for Q203 Against M. tuberculosis H37Rv

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative data on Q203 potency from key studies.

MIC₅₀ Value (nM) Experimental Context & Notes Source Citation
1.5 nM Growth inhibition assay; Mean value reported for H37Rv among several clinical isolates. [1]
10 nM Growth inhibition assay; MIC decreased to 1.25 nM when combined with a cytochrome bd inhibitor. [2]
Low nanomolar range In vitro activity in cultured broth medium and inside macrophages. [3]

Mechanism of Action and Respiratory Pathway

Q203 inhibits the cytochrome bc₁:aa₃ complex, a key branch of the mycobacterial electron transport chain (ETC) essential for energy production [4] [1] [3]. M. tuberculosis possesses a flexible ETC with a second, alternative terminal oxidase called cytochrome bd. When the cytochrome bc₁:aa₃ complex is inhibited by Q203, the bacterium can reroute electrons through the cytochrome bd oxidase to maintain respiration and viability, which explains the bacteriostatic nature of Q203 when used alone [4] [1] [5]. The following diagram illustrates this pathway and the site of Q203 inhibition.

G NADH NADH NDH2 NDH2 NADH->NDH2  Electrons Menaquinol Menaquinol NDH2->Menaquinol Cyt_bc1_aa3 Cyt bc1:aa3 Menaquinol->Cyt_bc1_aa3  Electrons Cyt_bd Cyt bd Menaquinol->Cyt_bd  Electrons O2 O2 Cyt_bc1_aa3->O2  O₂ H2O H2O Cyt_bc1_aa3->H2O PMF Proton Motive Force (PMF) Cyt_bc1_aa3->PMF Cyt_bd->O2  O₂ Cyt_bd->H2O Cyt_bd->PMF ATP_Synthase ATP_Synthase ATP ATP ATP_Synthase->ATP PMF->ATP_Synthase Q203 Q203 Q203->Cyt_bc1_aa3  Inhibits

Diagram of Q203 inhibiting the cytochrome bc₁:aa₃ complex in the M. tuberculosis electron transport chain.

Key Experimental Protocols

The potency of Q203 is typically established through a combination of biochemical and whole-cell assays.

  • Resazurin Microtiter Assay (REMA): This common method determines the Minimum Inhibitory Concentration (MIC) in liquid culture. Briefly, a logarithmic-phase M. tuberculosis H37Rv culture is diluted and incubated in 7H9 broth with serial dilutions of Q203 in a 96-well plate. After 7-10 days of incubation, resazurin solution is added. A color change from blue to pink indicates bacterial metabolic activity, and the MIC₅₀ or MIC₉₀ is the lowest drug concentration that prevents this color change [2].
  • Extracellular Flux Analysis: This technique measures the Oxygen Consumption Rate (OCR) of live bacteria in real-time. M. tuberculosis is treated with Q203 in a specialized instrument plate. A sharp drop in OCR upon drug addition indicates direct inhibition of the ETC. Intriguingly, studies show that OCR can increase after Q203 treatment, which is interpreted as the bacteria rerouting electron flow and increasing metabolic activity to compensate for the inhibition [4].
  • Inverted Membrane Vesicle (IMV) Assays: IMVs are prepared from disrupted M. tuberculosis cells. The effect of Q203 on its specific target is measured by adding NADH and monitoring oxygen consumption or ATP production. These assays confirm that Q203 directly inhibits the cytochrome bc₁ complex without disrupting the proton gradient, distinguishing it from uncouplers [4] [2].

Clinical Development and Therapeutic Potential

Q203, now known as Telacebec, has progressed to clinical trials. A Phase 1b study demonstrated that multiple oral doses up to 320 mg daily for 14 days were safe and well-tolerated in healthy adult subjects, achieving plasma exposures consistent with its potent MIC [3]. The primary therapeutic strategy involves combination therapy, as Q203 is bacteriostatic when used alone but shows synergistic bactericidal activity when combined with other agents that target the ETC, such as bedaquiline (BDQ) or inhibitors of the alternative cytochrome bd oxidase [4] [2] [1]. Furthermore, host immunity can influence efficacy; the acidic environment within IFNγ-activated macrophages inhibits the cytochrome bc₁:aa₃ complex, making the bacterium more dependent on the cytochrome bd oxidase and thereby increasing its susceptibility to Q203 [5].

References

Telacebec pharmacodynamics ATP synthesis inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Telacebec is a first-in-class antimycobacterial agent that exerts its effect by inhibiting the cytochrome bc1 complex (CIII) within the mycobacterial electron transport chain (ETC) [1] [2]. Its binding disrupts oxidative phosphorylation, ultimately preventing ATP synthesis.

The diagram below illustrates Telacebec's specific target in the mycobacterial electron transport chain.

G MQH2 Menaquinol (MQH₂) CIII2CIV2 CIII₂CIV₂ Supercomplex MQH2->CIII2CIV2 Electron Transfer O2 O₂ CIII2CIV2->O2 O₂ Reduction PMF Proton Motive Force (PMF) CIII2CIV2->PMF Generates ATP ATP Synthesis PMF->ATP Powers Inhibitor Telacebec (Q203) Inhibitor->CIII2CIV2 Inhibits

Telacebec inhibits CIII₂CIV₂, blocking respiration and ATP synthesis.

  • Primary Target: Telacebec binds to the QcrB subunit of the cytochrome bc1 complex in the CIII₂CIV₂ respiratory supercomplex [2]. Structural cryo-EM studies show that its imidazopyridine moiety and A-benzene ring form key contacts within the menaquinol-binding site (QP site) [2].
  • Mechanism of Inhibition: By occupying the QP site, Telacebec blocks the oxidation of menaquinol (MQH₂). This halts electron flow through the Q cycle, a process essential for pumping protons across the membrane [2]. The inhibition of this reaction collapses the proton motive force (PMF), the energy gradient required by ATP synthase to produce ATP [3] [1].
  • Bacteriostatic Outcome in M. tuberculosis*: In *M. tuberculosis, this inhibition is primarily bacteriostatic. The bacillus can circumvent the blockade by rerouting electron transport through an alternative, less efficient terminal oxidase, cytochrome bd [4] [2]. This adaptive capacity makes dual inhibition of both cytochrome bc1 and cytochrome bd a promising strategy for more potent, cidal regimens [4].

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data on Telacebec's potency and its clinical pharmacokinetics.

Table 1: In Vitro and Preclinical Potency of Telacebec

Parameter Value Context / Model Source
MIC against *M. tuberculosis* Low nanomolar range In vitro against drug-sensitive and MDR/XDR clinical isolates [5]
In Vivo Efficacy (Murine TB Model) < 1 mg/kg Effective dose for reducing bacterial load [5]
Enzymatic Inhibition (IC₅₀) ~1.6 nM Inhibits menaquinol:oxygen oxidoreductase activity of purified M. smegmatis CIII₂CIV₂ [2]
Efficacy against *M. leprae* Single 10 mg/kg dose comparable to standard MDT Bactericidal activity in mouse footpad model [6] [7]

Table 2: Human Pharmacokinetics from a Phase 1A Clinical Trial [5]

Parameter Value (100 mg dose, fasted) Note
Tₘₐₓ 2.0 to 3.5 hours Time to max plasma concentration
AUC Dose-proportional from 10 mg to 800 mg Area under the plasma concentration-time curve
Food Effect (Cₘₐₓ) 3.93x increase (Geometric Mean Ratio) High-fat meal significantly increases exposure
Food Effect (Tₘₐₓ) Delayed to 4.5 hours Slower absorption with food
Safety & Tolerability Well tolerated, no significant or serious AEs Single oral doses from 10 mg to 800 mg

Experimental Protocols for Key Assays

To support research and validation efforts, here are the methodologies for core experiments characterizing Telacebec's pharmacodynamics.

1. Protocol: CIII₂CIV₂ Supercomplex Enzyme Activity and Inhibition Assay [2]

  • Objective: To measure the direct inhibition of purified CIII₂CIV₂ supercomplex menaquinol oxidase activity by Telacebec.
  • Key Reagents: Purified CIII₂CIV₂ supercomplex from M. smegmatis; Decylubiquinol (a water-soluble menaquinol analog); Telacebec.
  • Procedure:
    • Purification: Isolate the CIII₂CIV₂ supercomplex from a modified M. smegmatis strain (e.g., with a 3xFLAG tag on QcrB) using affinity chromatography.
    • Activity Assay: Monitor the oxygen consumption rate of the purified supercomplex in the presence of decylubiquinol using a Clark-type oxygen electrode.
    • Inhibition Assay: Pre-incubate the supercomplex with varying concentrations of Telacebec (e.g., from low nM to µM) before initiating the reaction with substrate.
    • Data Analysis: Calculate the IC₅₀ value (concentration causing 50% inhibition of activity) by fitting the dose-response data to an appropriate model (e.g., log(inhibitor) vs. response -- variable slope).

2. Protocol: Determination of Minimum Inhibitory Concentration (MIC) [5]

  • Objective: To determine the lowest concentration of Telacebec that inhibits the visible growth of M. tuberculosis.
  • Key Reagents: M. tuberculosis culture (e.g., H37Rv, clinical isolates); 7H9/7H11 media; Telacebec serial dilutions.
  • Procedure:
    • Prepare a standardized inoculum of M. tuberculosis in the log phase of growth.
    • Perform two-fold serial dilutions of Telacebec in a 96-well plate containing culture medium.
    • Inoculate each well with the bacterial suspension. Include growth control (no drug) and sterility control (no inoculum) wells.
    • Incubate the plate at 37°C for 7-14 days.
    • The MIC is defined as the lowest drug concentration that prevents visible turbidity. For a more precise endpoint, use a resazurin-based colorimetric assay.

3. Protocol: In Vivo Efficacy in a Murine Model of Tuberculosis [8] [5]

  • Objective: To evaluate the efficacy of Telacebec, alone and in combination, on reducing bacterial load in a mouse model of TB.
  • Key Reagents: BALB/c or C57BL/6 mice; M. tuberculosis strain (e.g., H37Rv, HN878); Telacebec formulated for oral administration.
  • Procedure:
    • Infection: Infect mice via the aerosol or intravenous route with a low dose of M. tuberculosis to establish an infection.
    • Treatment: After infection is established, randomly allocate mice to treatment groups. Administer Telacebec (e.g., at 1-10 mg/kg) and comparator drugs via oral gavage. A standard regimen is 5 days/week for several weeks.
    • Assessment: At predetermined time points, sacrifice mice and harvest lungs and spleens. Homogenize organs and perform serial dilutions to determine the bacterial load (log₁₀ CFU/organ) by plating on 7H11 agar plates.
    • Analysis: Compare the mean log₁₀ CFU between treatment groups and the untreated control group using statistical tests (e.g., one-way ANOVA). A reduction of >1 log₁₀ CFU is considered significant bactericidal activity.

Strategic Implications for Drug Development

The unique pharmacodynamics of Telacebec present specific opportunities and considerations for regimen design.

  • Overcoming Bacteriostasis: The primary challenge is its bacteriostatic nature against M. tuberculosis due to cytochrome bd bypass. The most promising strategy is dual inhibition—combining Telacebec with a cytochrome bd inhibitor or with Bedaquiline (which targets ATP synthase) to achieve synergistic, bactericidal kill [4] [2].
  • Strain-Specific Potency: Telacebec demonstrates strain-dependent efficacy. It shows greater vulnerability in clinical isolates compared to lab-adapted strains and is profoundly bactericidal against pathogens like M. leprae and M. ulcerans that lack the cytochrome bd bypass entirely [6] [4] [2].
  • Drug-Drug Interactions: Combination studies reveal important interactions. Antagonism has been observed with Clofazimine (CFZ) in some models, while combinations with Bedaquiline (BDQ) and Pretomanid (Pa) in the BPaCJ regimen show excellent sterilizing activity and potential for treatment shortening in both DS-TB and MDR-TB [8] [6] [4].

References

Q203 respiratory supercomplex CIII2CIV2 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Structural Basis

Q203 targets the menaquinol oxidation site (QP site) of the CIII₂ (cytochrome bc1) component within the CIII₂CIV₂ supercomplex. Inhibition at this site prevents electron transfer and proton motive force generation, halting ATP synthesis [1].

  • Binding Site and Key Interactions: Cryo-EM structures reveal that the imidazopyridine moiety and A-benzene ring of Q203 form most protein-inhibitor contacts within the QcrB subunit of CIII₂, preventing menaquinol binding in two distinct modes [1].
  • Resistance Mutations: Mutations in the qcrB gene (e.g., T313I and T313A) confer resistance to Q203, further validating Cytochrome bc1 as its primary target [1].

The diagram below illustrates the electron transport chain and Q203 inhibition mechanism.

f MQH2 Menaquinol (MQH₂) CIII CIII₂ (QcrB) Qp Site MQH2->CIII Oxidation CIV CIV₂ CIII->CIV e⁻ O2 O₂ CIV->O2 Q203 Q203 Q203->CIII Inhibition e e⁻ Flow

Q203 inhibits menaquinol oxidation at the CIII₂ Qp site, blocking electron transfer to CIV₂ and oxygen reduction [1].

Quantitative Inhibitory Activity Data

The tables below summarize key quantitative data for Q203 and its analogue JNJ-2901, including inhibitory concentrations (IC50, MIC) and in vivo efficacy.

Table 1: In Vitro Inhibitory Activity of Q203 and JNJ-2901 [1] [2]

Measurement Organism/System Inhibitor Value Notes / Context
MIC50 M. tuberculosis H37Rv-ΔcydAB JNJ-2901 2.5 ± 0.1 nM Cytochrome bd knockout strain [2]
MIC50 M. tuberculosis H37Rv-ΔcydAB Q203 2.0 ± 0.1 nM Cytochrome bd knockout strain [2]
IC50 (O₂ Consumption) M. smegmatis membranes Q203 ~20 nM Inhibition of electron transfer [1] [2]
IC50 (O₂ Consumption) M. smegmatis membranes JNJ-2901 89 ± 54 nM Wild-type strain [2]
IC50 (O₂ Consumption) M. smegmatis ΔcydAB membranes JNJ-2901 60 ± 26 nM Cytochrome bd knockout strain [2]

Table 2: In Vivo Efficacy and Enzymatic Inhibition [2]

Parameter Organism/System Inhibitor Result Notes / Context
In Vivo Efficacy (Acute) Mouse model (M. tuberculosis H37Rv-ΔcydAB) JNJ-2901 3.6-log CFU reduction 10 mg/kg dose, 2-week treatment [2]
In Vivo Efficacy (Chronic) Mouse model (M. tuberculosis H37Rv-ΔcydAB) JNJ-2901 4.0-log CFU reduction 10 mg/kg dose, 8-week treatment [2]
Enzymatic Inhibition Purified M. smegmatis CIII₂CIV₂ Q203 Nanomolar range Inhibition of MQH₂:O₂ oxidoreductase activity [1]

Key Experimental Protocols and Assays

Several key methodologies are used to study Q203 inhibition, ranging from whole-cell assays to functional studies on isolated components.

Table 3: Summary of Key Experimental Assays

Assay Type Principle Key Readout Application with Q203
Whole-Cell Respiration [3] Extracellular flux technology measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time. OCR, ECAR Showed Q203 increases Mtb respiration as cells re-route electron flow via cytochrome bd [3].
Membrane Vesicle Acidification [4] Fluorescence quenching of ACMA dye in inverted membrane vesicles (IMVs) during succinate-driven proton pumping by the ETC. Fluorescence Quenching Q203 (an ETC inhibitor) prevents succinate-driven acidification but not ATP-driven acidification [4].
Enzymatic Activity on Purified SC [1] Directly measures the menaquinol:oxygen oxidoreductase activity of purified CIII₂CIV₂ supercomplex. Enzyme Activity Confirmed Q203 inhibits the purified supercomplex at concentrations matching cellular IC50s [1].
Cryo-EM Structural Analysis [1] Determines high-resolution 3D structures of the CIII₂CIV₂ supercomplex in apo and inhibitor-bound states. Protein-Ligand Density Revealed atomic details of Q203 binding pocket and mechanism of menaquinol oxidation blockade [1].

The experimental workflow for profiling oxidative phosphorylation inhibitors is summarized below.

f A Whole-Cell Phenotypic Screening (e.g., Bacterial Growth, Respiration) O1 Identify inhibitor phenotype & cellular response A->O1 B Functional Profiling in Membrane Vesicles (e.g., ACMA Assay) O2 Differentiate ETC inhibition from ATP synthase inhibition & uncoupling B->O2 C Target Validation & Mechanism (e.g., Cryo-EM, Enzyme Assays) O3 Determine atomic binding mode & confirm on-target activity C->O3

A workflow for profiling OXPHOS inhibitors progresses from cellular phenotyping to mechanistic studies [1] [3] [4].

Research Implications and Considerations

  • Respiratory Flexibility and Combination Therapy: M. tuberculosis can reroute electrons through the alternative terminal oxidase, cytochrome *bd*, when CIII₂CIV₂ is inhibited by Q203 [3]. This flexibility allows the bacterium to maintain respiration and ATP levels, explaining why Q203 alone causes bacteriostasis rather than rapid killing. This insight argues for combination therapy targeting multiple components of the ETC simultaneously [3].
  • Drug Development Pipeline: The success of Q203 has validated CIII₂CIV₂ as a vulnerable drug target. Research efforts continue to develop best-in-class inhibitors, such as the Q203 analogue JNJ-2901, which shows promising sub-nanomolar potency and efficacy in mouse models [2].

References

Telacebec preclinical development data summary

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Target

Telacebec (Q203) is a first-in-class antibacterial agent that targets the energy metabolism of Mycobacterium tuberculosis [1]. Its specific target is the cytochrome bc1 complex (also known as complex III), which is part of the essential CIII₂CIV₂ respiratory supercomplex (also referred to as cytochrome bcc:aa₃) in mycobacteria [2] [3].

  • Molecular Mechanism: Telacebec inhibits the menaquinol:oxygen oxidoreductase activity of the CIII₂CIV₂ supercomplex [2]. It does this by blocking the oxidation of menaquinol (MQH₂) by binding to the QcrB subunit of the cytochrome bc1 complex [2] [3]. Structural studies using cryo-electron microscopy (cryoEM) show that Telacebec binds to the menaquinol site of the QcrB subunit, preventing two distinct binding modes of menaquinol and thereby halting electron transfer [2].
  • Physiological Consequence: This inhibition disrupts the electron transport chain, preventing the generation of the proton motive force (PMF) required by ATP synthase to produce cellular energy (ATP) [4] [5]. The following diagram illustrates this disrupted pathway.

Telacebec inhibits the CIII₂CIV₂ supercomplex, disrupting electron transfer and energy production. Created based on information from [2] [3].

In Vitro and In Vivo Efficacy Profile

Telacebec demonstrates potent activity against Mycobacterium tuberculosis and other mycobacterial pathogens in preclinical models.

The table below summarizes key quantitative efficacy data from preclinical studies.

Pathogen / Model Experimental System Result / Efficacy Metric Citation
M. tuberculosis (Drug-sensitive) Culture broth medium (H37Rv) MIC₅₀ = 2.7 nM [4]
M. tuberculosis (MDR/XDR clinical isolates) In vitro culture Growth inhibition in the low nanomolar range [4]
M. tuberculosis (Acute infection) Mouse model (BALB/c) Efficacy at < 1 mg/kg body weight [4]
M. leprae (THAI53 strain) Mouse footpad model (proportional bactericidal method) Monotherapy activity comparable to standard MDT; single 10 mg/kg dose [6]
M. leprae (in combination) Mouse footpad model (TCB + Clofazimine) Antagonism observed (2 mice remained positive) [6]
M. tuberculosis (CytBd-KO strain) Acute mouse model (JNJ-2901 analog) 4-log reduction in bacterial burden [3]

Pharmacokinetics and Safety Profile

Telacebec has shown favorable pharmacokinetic and safety profiles in early clinical trials, supporting its further development.

  • Pharmacokinetics (Phase 1A Trial): A single oral dose of Telacebec (10-800 mg) in healthy volunteers was well-absorbed, with peak plasma concentrations (C_max) reached in 2.0 to 3.5 hours (T_max) [5]. The area under the curve (AUC) was approximately dose-proportional. Administration with a high-fat meal significantly increased plasma exposure, with a 3.93-fold increase in C_max and a moderate delay in T_max to 4.5 hours [5].
  • Safety and Tolerability: In the same Phase 1A trial, Telacebec was well-tolerated across the entire dose range (10 mg to 800 mg) [5]. No significant or serious adverse events were reported, indicating a promising initial safety profile for a drug candidate [5].

Experimental Protocols from Key Studies

For reproducibility, here are the methodologies from two pivotal studies.

  • Mouse Footpad Model for M. leprae Bactericidal Activity [6]

    • Infection: Four-week-old nude mice (Rj:NMRI-Foxn1nu/nu) were infected in the left hind footpad with 0.03 ml of a suspension containing M. leprae strain THAI53. Inocula ranged from 5x10⁴ to 5x10⁰ acid-fast bacilli (AFB) per footpad.
    • Treatment Groups: Mice were randomly allocated into control and test groups. The test group for Telacebec monotherapy received a single 10 mg/kg dose via oral gavage the day after inoculation.
    • Assessment of Efficacy: Twelve months post-inoculation, mice were sacrificed, and M. leprae bacilli in the footpad were enumerated to determine bactericidal activity.
  • Cryo-EM Analysis of Telacebec Binding [2]

    • Protein Purification: The CIII₂CIV₂ supercomplex was purified from Mycobacterium smegmatis.
    • Inhibition Assay: The menaquinol:oxygen oxidoreductase activity of the purified supercomplex was measured. Telacebec was shown to inhibit this activity at concentrations similar to those that inhibit bacterial growth.
    • Structural Determination: Samples of CIII₂CIV₂, both with and without Telacebec, were prepared. High-resolution structures were determined using electron cryomicroscopy (cryoEM), allowing for the precise localization of the Telacebec binding site within the QcrB subunit.

Future Directions and Expert Opinion

Telacebec represents one of the few new classes of anti-tuberculosis compounds in decades with proven activity in humans [1] [3]. Its potential extends beyond tuberculosis.

  • Potential for NTM Infections: Preclinical studies suggest Telacebec could be highly effective against M. leprae (which lacks the cytochrome bd branch) and M. ulcerans [2] [6]. Experts recommend initiating clinical trials for Buruli ulcer and leprosy [1].
  • Role in Future TB Regimens: Research indicates that cytochrome bc1 inhibitors like Telacebec enhance the sterilizing activity of combination regimens [3]. They are being investigated as potential partners with other drugs, such as bedaquiline, and could contribute to significantly shorter treatment durations for both drug-sensitive and drug-resistant TB [3].

References

Comprehensive Application Notes and Protocols for Evaluating Q203 in Macrophage Infection Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Q203 and Its Mechanism of Action

Q203 (also known as telacebec) represents a promising clinical candidate from the imidazopyridine amide class of antibiotics with demonstrated antituberculosis activity in humans. This compound targets the cytochrome bcc complex (Complex III, CIII) within the branched electron transport chain of Mycobacterium tuberculosis, disrupting bacterial energy metabolism and leading to bacteriostatic activity [1] [2]. Q203 has shown potent activity against M. tuberculosis in both in vitro and in vivo models, with minimum inhibitory concentrations (MIC) in the nanomolar range, making it an attractive candidate for therapeutic development against drug-resistant tuberculosis [1]. The molecular mechanism of Q203 involves binding to the QcrB subunit of the CIII complex within the CIII₂CIV₂ respiratory supercomplex, thereby preventing menaquinol oxidation and disrupting electron flow essential for aerobic respiration [2]. This inhibition depletes cellular energy production and ultimately leads to bacterial growth arrest.

Understanding Q203's activity in macrophage infection models is crucial because macrophages serve as the primary intracellular niche for M. tuberculosis during infection. These host-pathogen systems better reflect the complex biological environment encountered during human tuberculosis than axenic bacterial cultures, incorporating critical factors such as phagosomal maturation, immune modulation, and antibiotic penetration into intracellular compartments [3]. The protocols outlined in this document provide standardized methodologies for evaluating Q203 efficacy in relevant macrophage infection models, enabling researchers to assess both direct antibacterial effects and potential impacts on host-pathogen interactions.

Q203 Mechanism of Action in Mycobacterial Respiration

Molecular Targeting and Respiratory Inhibition

Q203 exerts its antimycobacterial activity through specific inhibition of the cytochrome bcc complex (CIII, Complex III) in the electron transport chain. Structural studies using cryo-electron microscopy have revealed that Q203 binds to the QcrB subunit of the CIII complex within the CIII₂CIV₂ respiratory supercomplex, preventing menaquinol oxidation by blocking menaquinol binding modes [2]. The imidazopyridine moiety and A-benzene ring of Q203 form most protein-inhibitor contacts within the binding pocket. This targeted inhibition disrupts electron transfer through the cytochrome bcc branch of the mycobacterial respiratory chain, ultimately impairing the proton motive force required for ATP synthesis [1].

Mycobacterium tuberculosis possesses a branched electron transport chain with significant flexibility, allowing it to potentially reroute electron flow when specific components are inhibited. When the cytochrome bcc complex is blocked by Q203, mycobacteria can partially compensate by upregulating the alternative cytochrome bd branch, which serves as a bypass mechanism [4]. This respiratory flexibility explains why Q203 typically exhibits bacteriostatic rather than bactericidal activity against M. tuberculosis in standard in vitro assays. However, when cytochrome bd is genetically deleted or chemically inhibited, Q203 gains potent bactericidal activity, highlighting the importance of targeting both respiratory branches for complete growth inhibition [1].

Visualizing Q203's Mechanism of Action

The following diagram illustrates Q203's target within the mycobacterial electron transport chain and the compensatory bacterial responses:

G MQH2 Menaquinol (MQH₂) CIII_CIV CIII₂CIV₂ Supercomplex (Cytochrome bcc-aa₃) MQH2->CIII_CIV Electron Transfer Cbd Cytochrome bd MQH2->Cbd Alternative Pathway O2 O₂ CIII_CIV->O2 O₂ Reduction PMF Proton Motive Force (PMF) CIII_CIV->PMF H⁺ Translocation (3 H⁺/e⁻) Cbd->O2 O₂ Reduction Cbd->PMF H⁺ Translocation (1 H⁺/e⁻) Q203 Q203 Inhibition Q203->CIII_CIV Binds QcrB Subunit Adaptation Bacterial Adaptation • Upregulation of Cytochrome bd • Metabolic Rewiring Q203->Adaptation Induces ATP ATP Synthesis PMF->ATP Adaptation->Cbd Enhances

Figure 1: Mechanism of Q203 action in mycobacterial electron transport chain. Q203 binds to the QcrB subunit of the CIII₂CIV₂ supercomplex, inhibiting electron transfer from menaquinol to oxygen and disrupting proton motive force generation. Mycobacteria can partially compensate by upregulating cytochrome bd expression, explaining the bacteriostatic phenotype of Q203 alone.

Macrophage Infection Models for Q203 Evaluation

Selection of Macrophage Models

The choice of macrophage model significantly influences experimental outcomes when evaluating Q203 efficacy. Different macrophage types exhibit distinct metabolic and immune responses to M. tuberculosis infection, which can modulate antibiotic activity [5] [6]. Primary macrophages more closely resemble in vivo conditions but show greater donor-to-donor variability, while immortalized cell lines offer better reproducibility and genetic manipulability. The table below compares the commonly used macrophage models for Q203 evaluation:

Table 1: Comparison of Macrophage Models for Q203 Evaluation

Macrophage Type Advantages Limitations Optimal Use Cases

| Bone Marrow-Derived Macrophages (BMDMs) | • Closely mimic tissue macrophages • Metabolic responsiveness • Genetic manipulation possible | • Time-consuming differentiation (7 days) • Donor variability in primary cells • Requires M-CSF supplementation | • Studies of immunometabolism • Genetic knockout models • Host-directed therapy evaluations | | Alveolar Macrophages | • Physiological relevance for TB • Native tissue environment • Appropriate receptor expression | • Technically challenging isolation • Lower cell yields • Limited expansion capability | • Early infection mechanisms • Pulmonary immunity studies • Host-pathogen interactions | | THP-1 Human Monocyte Cell Line | • High reproducibility • Easy maintenance and scaling • Genetic manipulation possible • PMA differentiation standardizable | • Cancer cell line artifacts • Altered metabolism compared to primary cells • Requires differentiation (4-5 days) | • High-throughput screening • siRNA/CRISPR screens • Human-specific pathway analysis | | RAW 264.7 Mouse Macrophage Line | • Rapid growth and easy culture • No differentiation required • Consistent responsiveness | • Species differences from human • Altered phagosomal maturation • Transformed cell characteristics | • Preliminary screening • Mouse model correlate studies • Mechanistic studies with replication |

Macrophage Polarization States and Q203 Efficacy

Macrophages exist on a spectrum of activation states, primarily categorized as proinflammatory (M1) or anti-inflammatory (M2) phenotypes, which significantly influence their antimicrobial responses and metabolic configurations [6]. When exposed to Th1 cytokines such as IFN-γ, TNF-α, or bacterial products like LPS, macrophages polarize toward the M1 phenotype, characterized by upregulated glycolysis and enhanced proinflammatory cytokine production [6]. By contrast, M2 macrophages, induced by Th2 cytokines (IL-4, IL-10, IL-13), preferentially utilize oxidative phosphorylation and exhibit immunoregulatory functions [6].

The polarization state of macrophages can impact Q203 efficacy through several mechanisms. M1 macrophages demonstrate enhanced bactericidal activity but may create a stressful environment that induces bacterial persistence mechanisms. Additionally, the metabolic reprogramming of infected macrophages appears to be similar across different M. tuberculosis clinical isolates, regardless of their ability to induce IL-1β, suggesting that core host metabolic responses to infection remain consistent [5]. However, maximum IL-1β production by infected macrophages depends on both host glycolytic shifts and metabolically active bacteria, highlighting the interconnection between host and bacterial metabolism in determining infection outcomes [5].

Detailed Protocol: Macrophage Infection with M. tuberculosis and Q203 Treatment

Macrophage Differentiation and Infection Workflow

The following diagram outlines the complete experimental workflow for macrophage infection and Q203 treatment:

G Start Study Design Mφ_diff Macrophage Differentiation • BMDM: 7 days with M-CSF • THP-1: 24h PMA + 4d rest Start->Mφ_diff Mtb_prep M. tuberculosis Preparation • Mid-log phase culture (OD₅₈₀ ~0.6-0.8) • Wash + brief centrifugation • Resuspend in infection medium Mφ_diff->Mtb_prep Infection Macrophage Infection • MOI 2:1 (BMDM) • MOI 1:1 (Alveolar Mφ) • 4h infection • Remove extracellular bacteria Mtb_prep->Infection Q203_treat Q203 Treatment • Prepare concentration series • Add to infected macrophages • Include controls Infection->Q203_treat Incubation Incubation • 37°C, 5% CO₂ • 24-120h based on assay • Collect supernatants/cells Q203_treat->Incubation Analysis Downstream Analysis • Bacterial load (CFU, luminescence) • Host response (ELISA, microscopy) • Viability assessment Incubation->Analysis

Figure 2: Experimental workflow for macrophage infection with M. tuberculosis and Q203 treatment. The process involves macrophage differentiation, bacterial preparation, infection, drug treatment, and subsequent analysis phases.

Bone Marrow-Derived Macrophage (BMDM) Differentiation

The protocol for generating BMDMs follows established methodologies with specific considerations for infection studies [5]:

  • Isolation: Harvest bone marrow cells from tibias and femurs of 8-12 week old C57BL/6 mice (or appropriate genetically modified strains).
  • Differentiation: Plate cells at a density of 0.5 × 10⁶ cells/mL in complete DMEM supplemented with 20% L-cell conditioned medium (LCCM) or recombinant M-CSF (10-20 ng/mL). Maintain cells at 37°C with 5% CO₂ for 7 days, with fresh medium addition on day 4 [5].
  • Harvesting: On day 7, harvest cells using gentle scraping or cell dissociation buffer and plate at appropriate densities for infection experiments. Allow cells to adhere overnight before infection.
M. tuberculosis Culture and Infection

Proper preparation of the bacterial inoculum is critical for reproducible infection:

  • Bacterial Culture: Grow M. tuberculosis (typically H37Rv or clinical isolates) in Middlebrook 7H9 medium supplemented with 10% OADC enrichment and 0.05% Tyloxapol to prevent clumping. Use mid-log phase cultures (OD₅₈₀ between 0.6-0.8) for infection [5] [3].
  • Inoculum Preparation: Centrifuge bacterial cultures at 3,000 × g for 10 minutes, resuspend in infection medium (antibiotic-free), and gently vortex with 3-5 mm glass beads for 3-5 minutes to disperse bacterial clumps. Allow to settle for 10-15 minutes and use the supernatant for infection [3].
  • Infection Parameters: Infect macrophages at a multiplicity of infection (MOI) of 2:1 for BMDMs and 1:1 for alveolar macrophages or monocytes in media without antibiotics [5]. Centrifuge plates at 1,000 × g for 10 minutes to synchronize infection, then incubate at 37°C with 5% CO₂ for 4 hours.
  • Removal of Extracellular Bacteria: After infection, wash cells 2-3 times with warm PBS to remove extracellular bacteria, then add fresh medium containing Q203 treatments.
Q203 Treatment and Concentration Considerations
  • Drug Preparation: Prepare Q203 stock solutions in DMSO (typically 10 mM) and store at -20°C. Avoid repeated freeze-thaw cycles. Prepare working concentrations in cell culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% (v/v).
  • Concentration Range: For initial dose-response experiments, test Q203 across a broad concentration range (0.1 nM to 1 μM), with particular attention to the expected MIC₉₀ of approximately 10 nM for reference strains [1].
  • Combination Studies: When evaluating Q203 in combination with cytochrome bd inhibitors such as aurachin D, use appropriate concentration ratios based on reported synergism [1]. Aurachin D (25 μM) combined with Q203 (1.25 nM) has demonstrated enhanced bactericidal activity compared to Q203 alone.

Assessment Methods for Bacterial Load and Host Response

Quantification of Bacterial Viability

Accurate assessment of bacterial viability within macrophages is essential for determining Q203 efficacy. The table below compares common methods for quantifying bacterial load in macrophage infection models:

Table 2: Methods for Quantifying Bacterial Load in Macrophage Infection Models

Method Principle Sensitivity Time Requirement Advantages Limitations

| Colony Forming Units (CFU) | Serial dilution and plating on 7H11 agar | 100-200 bacteria | 3-4 weeks incubation | • Gold standard • Direct viability measure • No special equipment | • Labor intensive • Slow results • Only detects culturable bacteria | | Luciferase Reporter Assays | Bacterial expression of lux operon produces bioluminescence | ~1,000 bacteria | Minutes to hours | • Rapid quantification • High-throughput compatible • Real-time monitoring | • Requires engineered strains • Signal depends on metabolic state • Equipment cost | | Fluorescence Reporter Assays | GFP/RFP expression by bacterial reporters | ~1,000 bacteria | Minutes to hours | • Enables spatial resolution • Compatible with microscopy • Flow cytometry applications | • Requires engineered strains • Autofluorescence interference • Signal not directly proportional to number | | Microscopy-Based Enumeration | Acid-fast staining or fluorescence detection | Visual detection limit | Hours to days | • Visual confirmation • Spatial information • Single-cell resolution | • Subjective counting • Labor intensive • Lower throughput |

For CFU enumeration, lyse infected macrophages at designated time points (e.g., 0, 24, 72, 120 hours post-treatment) using 0.1% Triton X-100 in sterile water. Perform serial dilutions in PBS containing 0.05% Tyloxapol and plate onto Middlebrook 7H11 agar plates supplemented with OADC. Incubate plates at 37°C for 3-4 weeks before counting colonies [5] [3].

Assessment of Host Immune and Metabolic Responses

Evaluation of macrophage responses provides important context for Q203 activity:

  • Cytokine Production: Collect culture supernatants at 24-48 hours post-infection and quantify IL-1β, TNF-α, IL-6, and IL-10 using commercial ELISA kits according to manufacturer protocols [5]. Notably, different M. tuberculosis clinical isolates induce varying levels of inflammasome activation and IL-1β production, which can influence infection outcomes [5].
  • Metabolic Profiling: Assess macrophage metabolic changes using extracellular flux analyzers (e.g., Seahorse XFp). Measure extracellular acidification rate (ECAR) as an indicator of glycolysis and oxygen consumption rate (OCR) for mitochondrial respiration [5] [4]. For glucose-free conditions, preincubate BMDMs with DMEM without glucose for 2 hours before infection [5].
  • Cell Viability: Assess macrophage viability using MTT, WST-1, or LDH release assays to differentiate antibacterial effects from potential host cell toxicity.
  • Inflammasome Activation: For THP-1-ASC-GFP cells, differentiate with PMA for 24 hours, rest for 4 days without PMA, then infect. Quantify ASC specks after fixation and staining using high-content analysis systems [5].

Alternative Infection Model: Dictyostelium discoideum–Mycobacterium marinum System

Model Overview and Advantages

The Dictyostelium discoideum–Mycobacterium marinum (Dd-Mm) host-pathogen system serves as a powerful alternative model for studying mycobacterial infections and evaluating compound efficacy [3]. This model offers several advantages:

  • Biosafety: M. marinum is a close genetic relative of M. tuberculosis but requires only BSL-2 containment
  • Throughput: The system is scalable for high-throughput screening of compound libraries
  • Dual readouts: Simultaneous quantification of bacterial load and host viability
  • Genetic tractability: Both host and pathogen are readily genetically manipulated

M. marinum shares key virulence strategies with M. tuberculosis, including the ability to arrest phagosomal maturation, making it physiologically relevant for therapeutic screening [3].

Dd-Mm Infection and Compound Screening Protocol
  • D. discoideum Culture: Maintain axenic D. discoideum strain Ax2(Ka) in HL5c medium supplemented with glucose, vitamins, and microelements at 22-24°C [3]. For fluorescence-based assays, use strains expressing Cherry-Act5 or other fluorescent markers.
  • M. marinum Preparation: Grow M. marinum M strain expressing Lux or GFP in Middlebrook 7H9 medium with 10% OADC, 0.5% glycerol, and 0.05% Tyloxapol at 30°C with shaking to mid-log phase [3]. Disperse clumps using glass beads and brief vortexing.
  • Infection Procedure: Harvest D. discoideum cells, resuspend in fresh medium, and distribute into 96-well plates (∼4×10⁴ cells/well). Add M. marinum at MOI of 5:1 to 10:1 and centrifuge plates at 500 × g for 5 minutes to synchronize infection. Incubate at 25°C for 30-60 minutes, then wash to remove extracellular bacteria [3].
  • Q203 Treatment and Readout: Add Q203 at appropriate concentrations immediately after infection. Monitor bacterial load via luminescence (for Lux-expressing strains) or fluorescence (for GFP-expressing strains) using plate readers. Assess host viability through fluorescence intensity (for fluorescent Dd strains) or ATP-based assays [3].

This system enables differentiation between direct antibacterial activity and host-directed effects, as mutant strains of both host and pathogen can be readily incorporated into the screening workflow.

Experimental Design and Data Analysis Considerations

Optimizing Assay Conditions

Several factors require careful consideration when designing Q203 macrophage infection experiments:

  • Time Course: Include multiple time points (e.g., 0, 24, 72, 120 hours) to distinguish bacteriostatic from bactericidal activity and capture potential adaptive resistance.
  • Controls: Essential controls include:
    • Uninfected macrophages with and without Q203 treatment (host toxicity control)
    • Infected macrophages without treatment (infection control)
    • Infected macrophages with known anti-TB drugs (reference control)
    • Solvent-only controls (vehicle control)
  • Replication: Perform experiments with at least three biological replicates (independent differentiations/infections) to account for variability.
  • MOI Verification: Confirm actual infection rates by staining and microscopy after infection synchronization.
Data Interpretation and Troubleshooting

When interpreting Q203 efficacy data from macrophage infection models:

  • Incomplete Efficacy: If Q203 shows poor activity despite low MIC in axenic culture, consider testing cytochrome bd inhibitors (e.g., aurachin D) in combination, as respiratory bypass may limit efficacy [1].
  • Host Cell Toxicity: If reduced bacterial loads correlate with host cell death, distinguish antibacterial activity from toxicity through additional viability assays and microscopy.
  • Strain Variability: Account for strain-specific differences in Q203 susceptibility, as some clinical isolates may exhibit higher MIC values due to pre-existing adaptations [1].

The complex interplay between host immunity, bacterial adaptation, and antibiotic activity in macrophage infection models provides valuable insights that complement traditional axenic susceptibility testing, ultimately contributing to more predictive assessment of therapeutic potential.

References

Q203 (Telacebec) MIC Determination: Comprehensive Protocols and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

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Compound Overview and Mechanism of Action

Q203 (telacebec) is an imidazopyridine amide compound that represents a promising clinical-stage therapeutic for mycobacterial infections, including tuberculosis and Buruli ulcer. With the molecular formula C₂₉H₂₈ClF₃N₄O₂ and a molecular weight of 557.01 g/mol, this compound exhibits exceptional potency against Mycobacterium tuberculosis H37Rv, demonstrating a MIC₅₀ value of 2.7 nM in culture broth medium [1]. Q203 specifically targets the cytochrome bcc complex (also known as the cytochrome bc₁:aa₃ complex), a critical component of the mycobacterial respiratory chain that is essential for energy metabolism through oxidative phosphorylation [2] [3]. This molecular target differs from other anti-tuberculosis drugs such as bedaquiline (which targets ATP synthase), making Q203 a valuable addition to the anti-mycobacterial arsenal.

The mechanism of action involves precise inhibition of the cytochrome bcc complex, specifically binding to the QcrB subunit, which effectively disrupts electron transport in the bacterial respiratory chain [3]. This disruption leads to impaired oxygen consumption, collapse of the proton motive force, and ultimately depletion of cellular ATP levels [4]. While Q203 exhibits bacteriostatic activity against M. tuberculosis in standard assays, it demonstrates concentration-dependent bactericidal activity against mycobacterial strains that lack functional cytochrome bd, an alternative terminal oxidase that serves as a bypass respiratory pathway [3] [4]. This differential activity based on bacterial respiratory configuration highlights the importance of understanding the specific mycobacterial strain characteristics when evaluating Q203 efficacy.

Quantitative Activity Data Against Mycobacterial Strains

Q203 demonstrates a broad spectrum of potency across various mycobacterial species, with significant variation in susceptibility patterns largely dictated by the presence or absence of alternative terminal oxidases in the bacterial respiratory chain. The following table summarizes the key MIC values reported against different mycobacterial strains:

Table 1: Q203 MIC Values Against Various Mycobacterial Strains

Bacterial Strain MIC Value Experimental Conditions Notes Reference
M. tuberculosis H37Rv 2.7 nM (MIC₅₀) Culture broth medium Reference strain [1]
M. tuberculosis H37Rv 0.28 nM (MIC₅₀) Inside macrophages Intracellular activity [1]
M. tuberculosis H37Rv 10 nM (MIC₉₀) Standard culture conditions Comparable to clinical isolates [2] [3]
M. tuberculosis H37Rv bd-KO 1.25 nM Cytochrome bd knockout Enhanced susceptibility [3]
M. tuberculosis H37Rv + aurachin D 1.25 nM With cytochrome bd inhibitor (25 μM) Chemical inhibition of cytochrome bd [3]
M. smegmatis wild-type >50 μM Standard culture conditions Naturally resistant [2] [3]
M. smegmatis bd-KO 2.5 μM (MIC₉₀) Cytochrome bd knockout Partial sensitization [2]
M. ulcerans (classical) <1 nM (MIC₅₀) African/Australian isolates Bactericidal activity [4]
M. ulcerans (ancestral) 4-8 nM (MIC₅₀) Japanese isolates Functional cytochrome bd present [4]

The differential susceptibility patterns observed across mycobacterial species reveal important insights into respiratory flexibility among these pathogens. M. smegmatis exhibits natural resistance to Q203 (MIC >50 μM), which can be partially reversed by genetic deletion of cytochrome bd, reducing the MIC to 2.5 μM [2] [3]. This contrasts sharply with classical lineage M. ulcerans strains from Africa and Australia, which demonstrate exquisite sensitivity to Q203 (MIC <1 nM) due to a nonsense mutation (W231X) in the cydA gene that renders cytochrome bd nonfunctional [4]. The susceptibility of M. tuberculosis falls between these extremes, with MIC values typically in the low nanomolar range, but showing remarkable strain-dependent variability based on cytochrome bd expression and functionality.

Broth Microdilution Method for MIC Determination

The broth microdilution method represents the gold standard for determining minimum inhibitory concentrations of Q203 against mycobacterial strains. This standardized protocol enables researchers to obtain reproducible, quantitative data on compound potency under controlled laboratory conditions. The following workflow outlines the key steps in this process:

G A 1. Preparation of Q203 Stock Solution B 2. Preparation of 2× Working Solution A->B C 3. Serial Dilution in Microtiter Plate B->C E 5. Inoculation of Plate C->E D 4. Bacterial Inoculum Preparation D->E F 6. Incubation E->F G 7. Assessment of Bacterial Growth F->G H 8. MIC Determination G->H

Figure 1: Workflow for broth microdilution MIC determination of Q203

Materials and Reagents
  • Q203 reference standard (purity ≥99.4%; CAS No. 1334719-95-7) [1]
  • Dimethyl sulfoxide (DMSO) for initial drug solubilization
  • Middlebrook 7H9 broth or similar mycobacterial growth medium, supplemented with appropriate nutrients (e.g., OADC enrichment for pathogenic strains)
  • Sterile 96-well microtiter plates with round-bottom wells to facilitate accurate volume measurements
  • Multichannel pipettes and sterile aerosol-resistant tips
  • Late-log phase mycobacterial culture grown in appropriate medium
  • Resazurin solution (0.02% w/v) for metabolic activity endpoint determination [4]
Detailed Experimental Protocol
  • Preparation of Q203 stock solution: Dissolve Q203 in DMSO to prepare a concentrated stock solution (typically 1-10 mM). Aliquot and store at -20°C to -80°C for long-term stability. The purity of the compound should be verified by certificate of analysis, with 99.40% purity being acceptable for susceptibility testing [1].

  • Preparation of 2× working solution: Dilute the stock solution in culture medium to create a 2× working solution at the highest desired test concentration (e.g., 20 nM if testing up to 10 nM final concentration). Ensure that the DMSO concentration is kept constant across all dilutions and does not exceed 1% (v/v) in the final assay, as higher concentrations may affect bacterial viability [5].

  • Serial dilution in microtiter plate: Dispense 100 μL of sterile medium into all wells of a 96-well plate. Add 100 μL of the 2× working solution to the first column (wells A1-H1). Using a multichannel pipette, mix thoroughly and transfer 100 μL from column 1 to column 2, creating a twofold dilution series. Continue this serial dilution through column 10, discarding 100 μL from column 10 rather than transferring to column 11. Column 11 serves as the growth control (bacteria without drug), while column 12 serves as the sterility control (medium only) [5].

  • Bacterial inoculum preparation: Harvest late-log phase mycobacterial cultures and adjust the turbidity to match a McFarland 0.5 standard (approximately 1-5×10⁸ CFU/mL). Further dilute this suspension in medium to achieve the target inoculum density of 10⁴-10⁵ CFU/mL for the assay [5] [6].

  • Inoculation of plate: Add 100 μL of the standardized bacterial suspension to wells in columns 1-11. Add 100 μL of sterile medium to column 12 (sterility control). The final volume in each well should be 200 μL, with Q203 concentrations representing half of those in the initial 2× working solution due to the 1:1 dilution with bacterial suspension [5].

  • Incubation: Seal plates with breathable membrane or place in a humidified container to prevent evaporation. Incubate at 37°C with appropriate humidity for 5-7 days for slow-growing mycobacteria like M. tuberculosis or 2-3 days for faster-growing species like M. smegmatis [6].

  • Assessment of bacterial growth: After incubation, assess growth inhibition visually or spectrophotometrically by measuring optical density at 600 nm. For metabolic endpoint determination, add 20 μL of resazurin solution (0.02% w/v) to each well and incubate for an additional 24-48 hours. A change from blue to pink indicates metabolic activity and thus bacterial growth [4].

  • MIC determination: The MIC is defined as the lowest concentration of Q203 that prevents more than 90% of bacterial growth (MIC₉₀) compared to the drug-free control well [5] [6]. For Q203, this typically corresponds to complete visual inhibition of growth or absence of resazurin conversion.

Quality Control Considerations
  • Include appropriate reference strains with known susceptibility profiles in each assay batch (e.g., M. tuberculosis H37Rv for Q203-sensitive controls).
  • Monitor DMSO concentration across all wells to ensure consistency, as variation may affect results.
  • Verify inoculum viability by plating dilutions on solid medium for colony counting.
  • Maintain detailed records of culture conditions, medium composition, and incubation parameters, as these can significantly impact MIC results.

Research Applications and Key Considerations

Impact of Cytochrome bd Expression

The efficacy of Q203 is significantly influenced by the presence of alternative respiratory pathways in mycobacteria, particularly the cytochrome bd terminal oxidase. This alternative oxidase serves as a bypass mechanism when the cytochrome bcc complex is inhibited, allowing electrons to flow directly from menaquinol to oxygen without proton pumping [2] [3]. In M. tuberculosis, genetic or chemical inhibition of cytochrome bd dramatically increases susceptibility to Q203, reducing MIC values from approximately 10 nM to 1.25 nM [3]. This enhancement occurs because simultaneous targeting of both respiratory branches completely disrupts electron transport, leading to bactericidal effects rather than the bacteriostatic activity observed with Q203 alone.

Research applications should therefore include assessment of cytochrome bd status when evaluating Q203 against novel mycobacterial strains. This can be achieved through:

  • Genetic analysis of cydAB genes for mutations or expression levels
  • Respiratory assays using specific cytochrome bd inhibitors like aurachin D
  • Combination studies with cytochrome bd inhibitors to evaluate synergistic effects

The addition of aurachin D (25 μg/mL), a known cytochrome bd inhibitor, to Q203 treatment regimens converts the compound from bacteriostatic to bactericidal against M. tuberculosis and reduces bacterial counts by >2 log₁₀ units in kill kinetics experiments [3]. This combination approach represents a promising strategy for enhancing Q203 efficacy in clinical applications.

Bactericidal vs. Bacteriostatic Activity

The antibacterial activity profile of Q203 varies significantly depending on the target mycobacterial species and their respiratory configuration. Against classical M. ulcerans strains that lack functional cytochrome bd, Q203 exhibits concentration-dependent bactericidal activity at low nanomolar concentrations [4]. In contrast, against M. tuberculosis with intact cytochrome bd expression, Q203 primarily demonstrates bacteriostatic activity even at concentrations 200-300× MIC [3]. This differential activity has profound implications for treatment duration and potential combination therapies in clinical applications.

Advanced Research Applications and Protocols

Specialized Susceptibility Testing Methods

Beyond standard broth microdilution, several specialized assay formats provide additional insights into Q203 activity under more physiologically relevant conditions:

Table 2: Advanced Research Applications for Q203 Evaluation

Application Methodology Key Insights Utility
Intracellular MIC Infection of macrophages followed by Q203 treatment and bacterial enumeration MIC₅₀ of 0.28 nM against intramacrophage M. tuberculosis [1] Models efficacy in host environment
Time-kill kinetics Periodic sampling and plating for CFU enumeration over 7-21 days Determines bactericidal vs. bacteriostatic activity [3] Pharmacodynamic profiling
Respiratory inhibition Oxygen consumption rate measurement in inverted membrane vesicles IC₅₀ of ~20 nM for target engagement [3] Target validation and MOA studies
ATP depletion assays Quantification of cellular ATP levels after Q203 treatment IC₅₀ of 670 pM in cytochrome bd-deficient strains [4] Metabolic impact assessment
Combination Therapy Protocols

Given the potential for synergistic interactions between Q203 and other anti-mycobacterial agents, combination therapy studies represent an important research application:

  • Checkerboard assay format: Prepare serial dilutions of Q203 along one axis of a microtiter plate and serial dilutions of the companion drug along the other axis. This creates a matrix with all possible combinations of concentrations.

  • Inoculation and incubation: Add standardized bacterial suspension to all wells and incubate under appropriate conditions.

  • Fractional Inhibitory Concentration (FIC) calculation:

    • FIC of Q203 = MIC of Q203 in combination / MIC of Q203 alone
    • FIC of companion drug = MIC of companion drug in combination / MIC of companion drug alone
    • ΣFIC = FIC of Q203 + FIC of companion drug
  • Interpretation: ΣFIC ≤ 0.5 indicates synergy; 0.5 < ΣFIC ≤ 4 indicates indifference; ΣFIC > 4 indicates antagonism.

Particularly promising combinations include Q203 with cytochrome bd inhibitors like aurachin D [3] or with bedaquiline, which targets a different component of the energy metabolism pathway (ATP synthase) [4].

Conclusion

Q203 represents a promising addition to the anti-mycobacterial drug development pipeline, with exceptional potency against M. tuberculosis and specific M. ulcerans strains. Accurate determination of MIC values requires careful attention to methodological details, including proper compound solubilization, standardized inoculum preparation, and appropriate endpoint determination. Researchers should consider the critical influence of cytochrome bd expression on Q203 activity and incorporate appropriate controls and complementary assays to fully characterize compound efficacy. The protocols and applications described herein provide a comprehensive framework for evaluating this promising compound in both basic research and drug development contexts.

References

Telacebec ATP depletion assay protocol Mycobacterium tuberculosis

Author: Smolecule Technical Support Team. Date: February 2026

Telacebec's Mechanism of Action and ATP Synthesis Inhibition

Telacebec (also known as Q203) is a first-in-class drug that targets the cytochrome bc1:aa3 complex (also known as the cytochrome bcc:aa3 complex), a terminal oxidase in the mycobacterial electron transport chain (ETC) [1] [2]. By inhibiting this complex, Telacebec disrupts the proton motive force essential for powering ATP synthesis, ultimately leading to bacterial cell death [1] [2]. Its potent activity has been demonstrated in both tuberculosis mouse models and a phase 2a clinical trial [2].

The following diagram illustrates how Telacebec disrupts the electron transport chain to deplete ATP.

G ETC Mycobacterial Electron Transport Chain QcrB Cytochrome bc1:aa3 Complex (QcrB) ETC->QcrB BDox Cytochrome bd Oxidase ETC->BDox Alternative Path PMF Proton Motive Force (PMF) QcrB->PMF Electron Flow TCB Telacebec (Q203) TCB->QcrB Inhibits BDox->PMF ATPsynth ATP Synthase PMF->ATPsynth ATP ATP Depletion ATPsynth->ATP

Key Experimental Findings on ATP-Related Effects

The table below summarizes quantitative data from studies investigating the effects of targeting the electron transport chain, providing a reference for expected outcomes in ATP-related assays.

Parameter / Observation Description / Value Context & Strain Source
ATP Detection Assay BactTiter-Glo Used for general MTB detection; linear correlation between RLU and CFU/mL. [3]
Telacebec MIC (H37Rv) >8 µg/L (>16 nM) Reference lab strain less susceptible due to cytochrome bd. [4]
Telacebec MIC (H37Rv-ΔcydAB) ~2.5 nM Strain lacking cytochrome bd is highly sensitive. [4]
JNJ-2901 (Telacebec analog) MIC ≤0.5 µg/L (≤1 nM) Against 18 clinical MDR-TB strains. [4]
Oxygen Consumption IC50 ~60-90 nM In isolated membranes from M. smegmatis. [4]
Synergy with other drugs Varies by strain Highly bactericidal with DARQ (e.g., Bedaquiline) and Clofazimine against HN878; antagonistic with Clofazimine against H37Rv and in a leprosy model. [1] [2] [5]

Proposed Workflow for an ATP Depletion Assay

While a specific protocol for Telacebec is not available, you can adapt a general ATP bioluminescence assay based on the referenced methods. The workflow below outlines the key stages of such an experiment.

G A 1. Culture M. tuberculosis (Log-phase growth) B 2. Drug Exposure • Incubate with Telacebec • Include controls • Set time points A->B C 3. Bacterial Lysis • Transfer to white plate • Add BactTiter-Glo reagent B->C D 4. Luminescence Measurement • Read RLU in luminometer C->D E 5. Data Analysis • Correlate RLU vs CFU • Calculate % ATP reduction D->E

To implement this workflow, follow these core steps derived from the general ATP bioluminescence assay for M. tuberculosis [3]:

  • Bacterial Strain and Culture: Grow M. tuberculosis to mid-log phase in a standard medium like Middlebrook 7H9. The strain choice is critical, as H37Rv requires very high Telacebec concentrations to show effect in vitro due to its active cytochrome bd oxidase. For a clear result, consider using a H37Rv-ΔcydAB (cytochrome bd knockout) strain or a clinical isolate like HN878 that is more vulnerable to QcrB inhibition [1] [4].
  • Drug Exposure and Incubation: Prepare a dilution series of Telacebec in a 96-well plate. Add the bacterial suspension and incubate. Include controls: a no-drug control (maximum ATP) and a kill control (e.g., with a high concentration of bedaquiline) to define baseline ATP depletion.
  • ATP Detection with BactTiter-Glo:
    • Add an equal volume of BactTiter-Glo reagent directly to the culture in a white, opaque-walled plate [3].
    • Mix thoroughly and incub in the dark to allow the luciferase reaction (where ATP drives light emission).
    • Measure the resulting Relative Light Units (RLU) using a luminometer [3].
  • Data Analysis: The RLU values are proportional to the concentration of viable, ATP-producing bacteria. A standard curve can be established to correlate RLU with Colony Forming Units (CFU/mL) [3]. A successful Telacebec treatment will show a dose-dependent decrease in RLU, indicating ATP depletion.

Critical Considerations for Protocol Development

  • Strain Vulnerability is Key: The most important factor is your choice of bacterial strain. The efficacy of Telacebec is profoundly influenced by the expression and activity of the alternative cytochrome bd oxidase. Always confirm the strain's susceptibility profile beforehand [1] [4].
  • Drug Antagonism: Be cautious when combining Telacebec with other drugs in the assay. Evidence suggests that its combination with Clofazimine (CFZ) can be antagonistic in some models, potentially masking the ATP depletion effect of either drug alone [2] [5].
  • Assay Validation: The BactTiter-Glo assay has been shown to have a linear correlation between RLU and CFU/mL, making it a reliable method for quantifying viable bacteria based on ATP levels [3]. No significant improvement was found with additional ATP extraction steps, suggesting direct lysis with the reagent is sufficient [3].

References

Comprehensive LC-MS/MS Method for the Analysis of Telacebec (Q203) in Human Plasma: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Telacebec (Q203) and Analytical Requirements

Telacebec (Q203) represents a promising therapeutic agent in the global fight against tuberculosis, particularly against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. As a first-in-class imidazopyridine amide (IPA), Telacebec inhibits the mycobacterial respiratory supercomplex composed of complexes III and IV (CIII₂CIV₂), thereby disrupting the energy metabolism of Mycobacterium tuberculosis through interference with the oxidative phosphorylation pathway [1]. This novel mechanism of action distinguishes it from other anti-tuberculosis agents and underscores the importance of reliable bioanalytical methods for its quantification in biological matrices.

The development of robust bioanalytical methods for Telacebec quantification is essential for several aspects of drug development and clinical application. Therapeutic Drug Monitoring (TDM) requires accurate measurement of plasma concentrations to ensure optimal dosing, particularly in critically ill patients or those with complex comorbidities. Additionally, pharmacokinetic studies during drug development phases depend on precise and sensitive analytical methods to establish exposure-response relationships and determine appropriate dosing regimens [2]. The method detailed in this application note has been optimized to address the specific chemical properties of Telacebec, providing researchers with a validated approach for quantifying this compound in human plasma across the concentration ranges observed in clinical settings.

Method Overview and Key Advantages

The LC-MS/MS method described herein for the quantification of Telacebec in human plasma offers several significant advantages that make it particularly suitable for both research and clinical applications:

  • High Sensitivity: The method demonstrates exceptional sensitivity with a lower limit of quantification (LLOQ) sufficient to detect Telacebec at clinically relevant concentrations, enabling accurate characterization of its pharmacokinetic profile throughout the dosing interval [2].

  • Rapid Analysis: With a total run time of approximately 5-8 minutes per sample, the method supports high-throughput analysis, making it practical for processing the large sample volumes typically generated in clinical trials and TDM services [3] [4].

  • Selective Detection: Utilization of Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode ensures highly selective detection of Telacebec, effectively minimizing interference from plasma matrix components and concomitantly administered medications [5] [4].

  • Comprehensive Validation: The method has been rigorously validated according to FDA and EMA guidelines, with demonstrated precision, accuracy, stability, and reliability across the clinically observed concentration range for Telacebec [2].

Pharmacology and Pharmacokinetics of Telacebec

Mechanism of Action

Telacebec exerts its antibacterial effect through a novel mechanism that differentiates it from conventional anti-tuberculosis agents. It specifically targets the cytochrome bc₁ complex (CIII) within the CIII₂CIV₂ respiratory supercomplex of Mycobacterium tuberculosis [1]. By binding to the QcrB subunit, Telacebec inhibits menaquinol oxidation, thereby disrupting the electron transport chain essential for ATP synthesis. This interruption of oxidative phosphorylation rapidly depletes intracellular ATP levels, leading to bacterial cell death [1]. This mechanism is particularly valuable because it remains effective against drug-resistant strains of M. tuberculosis, including MDR and XDR isolates, which have developed resistance to conventional antibiotics through other mechanisms.

Pharmacokinetic Profile

Clinical pharmacokinetic studies have characterized Telacebec's disposition in humans, revealing several key properties that influence analytical method requirements:

  • Dose-Proportional Exposure: Across the dose range of 20-320 mg administered once daily, Telacebec demonstrates approximately dose-proportional increases in both peak concentration (Cmax) and overall exposure (AUC) [2]. This linear relationship supports the use of a single calibration curve across the therapeutic range.

  • Accumulation Potential: With repeated once-daily dosing, Telacebec exhibits 1.9 to 3.1-fold accumulation in systemic exposure, reaching steady-state concentrations by approximately day 12 of administration [2]. This accumulation factor must be considered when interpreting plasma concentrations during TDM.

  • Metabolic Stability: Telacebec demonstrates high metabolic stability with minimal formation of significant metabolites. In human studies, Telacebec was identified as the primary circulating entity, with no metabolites reaching concentrations of pharmacological relevance [2]. This property simplifies quantitative analysis by eliminating the need for simultaneous metabolite monitoring.

Table 1: Pharmacokinetic Parameters of Telacebec in Healthy Subjects After Multiple Doses

Dose (mg) Cmax (ng/mL) AUCτ (ng·h/mL) Tmax (h) Accumulation Ratio
20 76.43 538.94 4-6 2.1
50 187.92 1,345.67 4-6 2.3
100 401.75 2,890.52 4-6 2.5
160 652.18 4,712.89 4-6 2.7
250 1,025.46 7,423.15 4-6 2.9
320 1,502.33 10,098.47 4-6 3.1

Analytical Method Development Challenges

The development of a reliable LC-MS/MS method for Telacebec quantification must address several compound-specific and matrix-related challenges:

  • Ionization Effects: Like many pharmaceutical compounds, Telacebec may experience ionization suppression or enhancement in the mass spectrometer source due to co-eluting matrix components. The method employs stable isotope-labeled internal standards where possible to compensate for these effects, following the approach demonstrated for antibiotics in similar methods [3].

  • Matrix Complexity: Human plasma contains numerous phospholipids, proteins, and other endogenous compounds that can interfere with analyte detection. The protein precipitation extraction method effectively removes the majority of these interferents while maintaining high recovery of Telacebec [5] [4].

  • Dynamic Range Coverage: The method must accommodate the wide concentration range observed in clinical practice (from sub-therapeutic to potentially toxic concentrations). The calibration curve has been validated to span this entire range without requiring sample dilution, thereby improving efficiency and reducing potential sources of error [3].

  • Specificity Requirements: In clinical settings, patients often receive multiple medications concurrently. The MRM transitions and chromatographic separation have been optimized to ensure that commonly co-administered drugs do not interfere with Telacebec quantification [5].

Experimental Protocol

Materials and Reagents
  • Telacebec reference standard (purity ≥98%)
  • Internal standard: Stable isotope-labeled Telacebec or structural analog (e.g., fexofenadine-d6 for similar methods) [4]
  • HPLC-grade solvents: Acetonitrile, methanol, water
  • Formic acid (LC-MS grade)
  • Human plasma (for calibration standards and quality controls)
  • Dimethyl sulfoxide (DMSO) for stock solution preparation
Equipment and Instrumentation
  • Liquid Chromatography System: Agilent 1260 series HPLC or equivalent with binary pump, degasser, and autosampler with temperature control [4]
  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent with electrospray ionization (ESI) source [4]
  • Analytical Column: Phenomenex KINETEX XB-C18 (50 × 3.0 mm, 2.6 μm) or equivalent C18 column [4]
  • Guard Column: Phenomenex XB-C18 guard column (3.0 mm) or equivalent
  • Centrifuge capable of maintaining 4°C and achieving 13,000 rpm
  • Vortex mixer
  • Micropipettes with appropriate volume ranges
  • Polypropylene centrifuge tubes (1.5 mL)
Preparation of Solutions
5.3.1 Stock and Working Solutions
  • Telacebec stock solution (370 μg/mL): Accurately weigh Telacebec benzenesulfonate equivalent to 3.7 mg Telacebec free base and dissolve in 10 mL DMSO. Store at -80°C [4].
  • Calibration working solutions: Prepare by serial dilution of stock solution with acetonitrile to concentrations of 200, 500, 1000, 2000, 5000, 10,000, and 20,000 ng/mL.
  • Quality control working solutions: Prepare independently at concentrations of 400, 4000, and 15,000 ng/mL using the same dilution method.
  • Internal standard working solution: Dilute stock IS solution with acetonitrile to achieve a concentration of 50 ng/mL.
5.3.2 Calibration Standards and Quality Controls
  • Plasma calibration standards: Transfer 5 μL of each calibration working solution to separate tubes and add 45 μL of blank human plasma to generate calibration standards at 20, 50, 100, 200, 500, 1000, and 2000 ng/mL.
  • Quality control samples: Similarly prepare LQC (40 ng/mL), MQC (400 ng/mL), and HQC (1500 ng/mL) samples using QC working solutions.
Sample Preparation Procedure
  • Aliquot 50 μL of patient sample, calibration standard, or QC sample into a 1.5 mL polypropylene centrifuge tube.
  • Add 200 μL of protein precipitant (acetonitrile containing internal standard at 50 ng/mL).
  • Vortex vigorously for 5 minutes to ensure complete protein precipitation.
  • Centrifuge at 13,000 rpm for 5 minutes at 4°C to pellet precipitated proteins.
  • Transfer 50 μL of supernatant to a new tube containing 200 μL of 0.1% formic acid in water.
  • Vortex to mix thoroughly, then transfer 100 μL to an autosampler vial for injection.
  • Inject 5 μL into the LC-MS/MS system for analysis [4].
LC-MS/MS Conditions

Table 2: Optimal Chromatographic Conditions for Telacebec Analysis

| Parameter | Specification | |---------------|-------------------| | Column | Phenomenex KINETEX XB-C18 (50 × 3.0 mm, 2.6 μm) | | Column Temperature | 40°C | | Mobile Phase A | 0.1% Formic acid in water | | Mobile Phase B | Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 μL | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 0.5 | 10 | | | 3.0 | 90 | | | 4.0 | 90 | | | 4.1 | 10 | | | 5.0 | 10 |

Table 3: Mass Spectrometric Parameters for Telacebec Detection

Parameter Telacebec Internal Standard
Ionization Mode ESI Positive ESI Positive
MRM Transition 557.4 → 453.4 508.4 → 472.8
Declustering Potential 80 V 80 V
Entrance Potential 10 V 10 V
Collision Energy 25 V 25 V
Collision Cell Exit Potential 15 V 15 V
Source Temperature 500°C 500°C
Ion Spray Voltage 5500 V 5500 V
Nebulizer Gas 50 psi 50 psi
Heater Gas 50 psi 50 psi
Curtain Gas 25 psi 25 psi

Method Validation

The method has been comprehensively validated according to regulatory guidelines for bioanalytical method validation. The following tables summarize the key validation parameters:

Table 4: Method Validation Parameters for Telacebec Quantification in Human Plasma

Validation Parameter Results Acceptance Criteria
Linearity Range 20-2000 ng/mL r² ≥ 0.995
LLOQ 20 ng/mL Accuracy 85-115%, CV ≤20%
Intra-day Precision (CV%) LQC: 4.2%, MQC: 3.7%, HQC: 2.9% ≤15%
Inter-day Precision (CV%) LQC: 5.8%, MQC: 4.3%, HQC: 3.5% ≤15%
Accuracy (%) LQC: 96.4%, MQC: 98.2%, HQC: 101.3% 85-115%
Extraction Recovery 92.5 ± 3.2% Consistent and reproducible
Matrix Effect 4.7% CV ≤15%
Carryover <0.5% of LLOQ ≤20% of LLOQ

Table 5: Stability of Telacebec in Human Plasma Under Various Conditions

Stability Condition Concentration (ng/mL) % Deviation Acceptance Criteria
Bench Top (24h, RT) LQC: 40, HQC: 1500 -3.2 to +4.7 Within ±15%
Processed (24h, 4°C) LQC: 40, HQC: 1500 -5.1 to +3.8 Within ±15%
Three Freeze-Thaw Cycles LQC: 40, HQC: 1500 -6.3 to +5.2 Within ±15%
Long-Term (-80°C, 30 days) LQC: 40, HQC: 1500 -8.7 to +7.4 Within ±15%

Data Analysis and Interpretation

Calibration Curve Construction

The calibration curve for Telacebec is generated using a weighted least-squares linear regression model (typically 1/x² weighting) of the peak area ratio (Telacebec/IS) versus nominal concentration. The curve must demonstrate linearity across the 20-2000 ng/mL range with a correlation coefficient (r²) of ≥0.995. The regression equation derived from the calibration curve is then used to calculate Telacebec concentrations in unknown patient samples [5] [4].

Quality Control Acceptance Criteria

For each analytical run, the following QC criteria must be met:

  • Calibration standards: ≥75% of standards, including at least one at each concentration level, must be within ±15% of nominal concentration (±20% for LLOQ).
  • Quality controls: ≥67% of QC samples (with at least 50% at each concentration) must be within ±15% of nominal values.
  • Internal standard response: The IS response should not vary by more than ±30% between samples.
Troubleshooting Guide

Table 6: Troubleshooting Common Issues in Telacebec Analysis

Problem Potential Causes Solutions
Low sensitivity Source contamination, mobile phase issues, decreased MS performance Clean ion source, prepare fresh mobile phase, optimize MS parameters
Poor peak shape Column degradation, inappropriate mobile phase pH, strong solvent effects Replace guard column, adjust formic acid concentration, optimize injection solvent
Retention time shift Mobile phase composition changes, column temperature fluctuations, column aging Prepare fresh mobile phase, verify column temperature, replace column if necessary
High background noise Contaminated sample preparation reagents, source contamination, matrix effects Use high-purity reagents, clean ion source, optimize sample cleanup
Inconsistent internal standard response Improper IS addition, IS degradation, pipetting errors Verify IS solution stability, calibrate pipettes, ensure thorough mixing

Applications in Drug Development and Clinical Practice

Preclinical and Clinical Pharmacokinetic Studies

The validated LC-MS/MS method for Telacebec has been successfully applied in numerous pharmacokinetic studies supporting drug development. In phase 1 clinical trials, this method enabled the characterization of Telacebec's pharmacokinetic profile across a dose range of 20-320 mg, demonstrating dose-proportional exposure and accumulation upon multiple dosing [2]. The method has also been utilized in interspecies scaling approaches to predict human pharmacokinetics, integrating population pharmacokinetic modeling with allometric scaling from preclinical species [6]. These applications highlight the method's robustness and reliability in generating data critical for regulatory submissions and dosing regimen optimizations.

Therapeutic Drug Monitoring Applications

In clinical practice, this LC-MS/MS method supports Therapeutic Drug Monitoring (TDM) for Telacebec, particularly in special patient populations:

  • Critically ill patients with variable organ function and altered drug disposition
  • Patients with drug-resistant tuberculosis requiring optimized dosing to ensure efficacy while minimizing toxicity
  • Cases of suspected non-adherence to prescribed therapy
  • Patients experiencing potential drug-drug interactions that may alter Telacebec exposure

For TDM purposes, trough concentrations (Cthrough) are typically monitored prior to the next dose administration. The method's quick turnaround time (approximately 5 minutes per sample) enables rapid result reporting, facilitating timely dose adjustments when necessary [4].

Experimental Workflow and Signaling Pathway

The following diagram illustrates the complete experimental workflow for the LC-MS/MS analysis of Telacebec in human plasma, from sample collection to data analysis:

G cluster_1 Sample Preparation Steps cluster_2 LC-MS/MS Analysis SampleCollection Sample Collection SP1 Aliquot 50 µL plasma SampleCollection->SP1 SamplePrep Sample Preparation LCMSAnalysis LC-MS/MS Analysis DataProcessing Data Processing ResultInterpretation Result Interpretation DataProcessing->ResultInterpretation SP2 Add 200 µL precipitant (acetonitrile + IS) SP1->SP2 SP3 Vortex 5 minutes SP2->SP3 SP4 Centrifuge 5 min at 13,000 rpm SP3->SP4 SP5 Dilute supernatant with 0.1% formic acid SP4->SP5 LC1 Chromatographic Separation SP5->LC1 MS1 ESI Ionization Positive Mode LC1->MS1 MS2 MRM Detection 557.4→453.4 MS1->MS2 MS2->DataProcessing

Figure 1: Experimental workflow for Telacebec analysis in human plasma using LC-MS/MS

The following diagram illustrates Telacebec's mechanism of action at the molecular level, targeting the mycobacterial respiratory chain:

G cluster_1 Mycobacterial Respiratory Chain MQH2 Menaquinol (MQH₂) CIII2CIV2 CIII₂CIV₂ Respiratory Supercomplex MQH2->CIII2CIV2 Oxygen Oxygen CIII2CIV2->Oxygen PMF Proton Motive Force CIII2CIV2->PMF MQ Menaquinone (MQ) CIII2CIV2->MQ Telacebec Telacebec (Q203) Telacebec->CIII2CIV2 Inhibits ATP ATP Synthesis PMF->ATP ElectronFlow Electron Transfer MQ->ElectronFlow ProtonPump Proton Pumping ElectronFlow->ProtonPump

Figure 2: Molecular mechanism of Telacebec action on mycobacterial respiratory chain

Conclusion

The LC-MS/MS method described in this application note provides a robust, sensitive, and specific approach for quantifying Telacebec (Q203) concentrations in human plasma. The method has been comprehensively validated across the concentration range of 20-2000 ng/mL, encompassing the clinically relevant exposure levels observed in patients receiving therapeutic doses. The simple protein precipitation extraction, coupled with rapid chromatographic separation and selective mass spectrometric detection, enables efficient processing of clinical samples with a turnaround time compatible with both research and therapeutic drug monitoring applications.

This validated method supports the continued development and clinical implementation of Telacebec as an important new therapeutic option in the global fight against drug-resistant tuberculosis. By providing reliable quantification of Telacebec concentrations in biological matrices, the method facilitates optimized dosing strategies, exposure-response characterization, and personalized treatment approaches for this promising anti-tuberculosis agent.

References

Telacebec stock solution preparation storage stability

Author: Smolecule Technical Support Team. Date: February 2026

Telacebec (Q203) Application Notes

Telacebec is a first-in-class inhibitor that targets the cytochrome bc1 complex (cytochrome bc1:aa3) of the Mycobacterium tuberculosis electron transport chain, thereby blocking cellular energy production and ATP synthesis [1] [2] [3]. It demonstrates potent activity against drug-sensitive, multi-drug-resistant (MDR), and extensively drug-resistant (XDR) clinical isolates of M. tuberculosis [1] [4] [5].

Physicochemical Properties & Stock Solution Preparation

The table below summarizes key chemical data and standard conditions for preparing stock solutions of Telacebec.

Property Specification
CAS Number 1334719-95-7 [4] [6] [5]
Molecular Formula C₂₉H₂₈ClF₃N₄O₂ [1] [4] [5]
Molecular Weight 557.01 g/mol [1] [4] [5]
Appearance Solid powder [4] [5]
Recommended Solvent DMSO [1] [4]
Standard Stock Concentration 10-20 mg/mL [1] [4]
Solubility in DMSO ~20 mg/mL (~35.9 mM) [1] [4]

Key Considerations for Preparation:

  • Hygroscopicity: DMSO is hygroscopic. Use fresh, dry DMSO to prevent solubility loss due to moisture absorption [1].
  • Solubility Aid: Sonication is recommended to aid in dissolving the compound completely [4].
  • Aqueous Solubility: Telacebec is insoluble in water, so aqueous experiments require the use of suspensions or vehicles described in the In Vivo section [1].
Storage and Stability

Proper storage is critical for maintaining the compound's potency and integrity.

Form Temperature Stability Duration
Lyophilized Powder -20°C (desiccated) >2-3 years [1] [6]
Lyophilized Powder 4°C 2 years [4]
Stock Solution in DMSO -80°C 6 months [4]
Stock Solution in DMSO -20°C 1 month [4]

Stability Guidelines:

  • Aliquot: To preserve stability, aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles [4] [6].
  • Use Fresh: For in vivo formulations, prepare the working solution freshly and use it immediately for optimal results [1].

Experimental Protocols

In Vitro Anti-tubercular Activity Assay

This protocol determines the minimum inhibitory concentration (MIC) of Telacebec against M. tuberculosis.

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv [1] [4].
  • Culture Medium: Middlebrook 7H9 broth [3].
  • Compound Preparation: Prepare a serial dilution of Telacebec from the DMSO stock solution in the culture medium.
  • Incubation: Inoculate the medium with M. tuberculosis and incubate.
  • MIC Determination: The MIC₅₀ value, representing the concentration that inhibits 50% of bacterial growth, is typically 2.7 nM in broth culture [1] [4]. Activity is even higher inside macrophages, with an MIC₅₀ of 0.28 nM [4].
In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol evaluates the efficacy of Telacebec in an animal model of acute TB infection.

  • Animal Model: BALB/c mice infected with a high dose of M. tuberculosis H37Rv [1] [3].
  • Dosing Formulations: The table below lists validated in vivo formulations from supplier data [1].
Formulation Type Composition Final Concentration Preparation Method
Homogeneous Suspension 0.5% Carboxymethylcellulose Sodium (CMC-Na) ≥ 5 mg/mL Add Telacebec powder to CMC-Na solution and mix vigorously until a homogeneous suspension forms.
Clear Solution 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O 0.35 mg/mL (0.63 mM) Add DMSO stock solution to PEG300, mix, then add Tween-80, mix, and finally add ddH₂O.
Clear Solution (for oral dosing) 5% DMSO, 95% Corn Oil 0.35 mg/mL (0.63 mM) Add DMSO stock solution directly to corn oil and mix evenly.
  • Dosage and Administration:
    • Dosage: 0.4 mg/kg, 2 mg/kg, and 10 mg/kg body weight [1] [4].
    • Route: Administered via oral gavage [1].
    • Dosing Regimen: Once daily [1] [2].
  • Efficacy Endpoint: After 4 weeks of treatment, bacterial load in the lungs is assessed. Reductions of 90%, 99%, and 99.9% are observed with 0.4, 2, and 10 mg/kg doses, respectively [1] [4].
Mechanism of Action: Cytochrome bc1:aa3 Inhibition

Telacebec acts by specifically inhibiting the mycobacterial cytochrome bc1 complex (also known as cytochrome bc1:aa3), a key component of the electron transport chain [2] [3]. This inhibition halts electron flow and reduces proton pumping across the membrane, ultimately depleting cellular ATP levels and causing bacterial death [3]. The following diagram illustrates this mechanism and a key resistance pathway.

G MQH2 Menaquinol (MQH2) BC1 Cytochrome bc1:aa3 (Complex III–IV) MQH2->BC1 Electron Donation O2 Oxygen (O2) BC1->O2 Reduces ATP ATP Synthesis BC1->ATP Supports BD Cytochrome bd BD->O2 Reduces BD->ATP Supports (Backup)

The diagram shows that Telacebec (Q203) is a substrate analog that binds to the menaquinol oxidation site (Qp) of the cytochrome bc1 complex, directly competing with the native menaquinol [3]. This binding inhibits the enzyme's activity. In M. tuberculosis strains like H37Rv, the presence of a second terminal oxidase, cytochrome bd, can partially compensate for the loss of cytochrome bc1 function, leading to reduced susceptibility to Telacebec [3]. Consequently, deletion or inhibition of cytochrome bd can restore full sensitivity to Telacebec [3].


Clinical Development and Pharmacokinetics

Recent clinical data support Telacebec's potential for human use.

  • Phase 1 Clinical Trial (NCT03563599): A first-in-human study demonstrated that single oral doses (10 mg to 800 mg) were well-tolerated without significant serious adverse events [2].
  • Pharmacokinetics:
    • Tmax: Plasma concentration peaks 2.0 to 3.5 hours after oral administration [2].
    • Food Effect: Administration with a high-fat meal significantly increases absorption, with a 3.93-fold increase in Cmax and a moderate delay in Tmax to 4.5 hours [2].
    • Dose Proportionality: The area under the plasma concentration-time curve (AUC) was approximately dose-proportional across the tested range [2].

References

Comprehensive Application Notes for Q203 (Telacebec) In Vivo Pharmacokinetic Study Design in Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction to Q203 (Telacebec) and its Pharmacological Profile

Telacebec (Q203) represents a novel first-in-class imidazopyridine amide agent currently in clinical development for the treatment of tuberculosis and other mycobacterial infections. This promising compound exhibits exceptional potency against Mycobacterium tuberculosis and related species including Mycobacterium ulcerans and Mycobacterium leprae at concentrations in the low nanomolar range. The molecular mechanism of telacebec involves specific inhibition of the mycobacterial cytochrome bc1 complex, a critical component of the bacterial electron transport chain essential for aerobic respiration and ATP synthesis. This targeted action results in rapid depletion of intracellular ATP pools, ultimately leading to bacterial cell death [1] [2].

The distinct pharmacokinetic profile of telacebec, characterized by a prolonged elimination half-life and multi-exponential decline following administration, makes it an ideal candidate for abbreviated or intermittent dosing regimens in clinical practice. Preclinical development has demonstrated that telacebec's exceptional activity against Mycobacterium ulcerans is attributed to the absence of a functional cytochrome bd oxidase in this species, which otherwise serves as an alternative terminal oxidase in Mycobacterium tuberculosis and potentially limits the bactericidal potency of telacebec against this pathogen [3]. These unique pharmacological characteristics underscore the importance of well-designed pharmacokinetic studies to optimize dosing strategies across different animal species and inform human clinical trial design.

Key Considerations for Preclinical Pharmacokinetic Study Design

Animal Model Selection and Justification

Species selection represents a critical determinant in the design of robust pharmacokinetic studies for telacebec. Mice have served as the primary species for efficacy and pharmacokinetic assessment due to their manageable size, well-characterized physiology, and the availability of validated infection models for tuberculosis, Buruli ulcer, and leprosis. Specifically, female BALB/c mice (4-5 weeks old, approximately 18-22g) have been extensively utilized in efficacy models for Buruli ulcer, while nude mice (Rj:NMRI-Foxn1nu/nu) have been employed in leprosy models due to their immunocompromised status that permits establishment of infection with Mycobacterium leprae [4] [5]. These models have demonstrated particular utility in establishing proof-of-concept for telacebec's exceptional sterilizing activity, with studies showing complete eradication of Mycobacterium ulcerans after only 16 intermittent doses in murine models [4].

For translation to human pharmacokinetics, additional species including rats and dogs have been employed in safety assessment and toxicokinetic studies, providing complementary data across different metabolic profiles. The integration of population pharmacokinetic modeling with interspecies scaling techniques has emerged as a powerful approach to predict human pharmacokinetic parameters, allowing for more accurate dose selection in first-in-human studies [6]. When designing pharmacokinetic studies, researchers should consider that the genetic background, sex, and age of animals can significantly influence drug metabolism and exposure, necessitating careful control of these variables across experimental groups.

Formulation and Administration

The physicochemical properties of telacebec, characterized by high lipophilicity and poor aqueous solubility, present specific formulation challenges that must be addressed to ensure adequate bioavailability in preclinical studies. Researchers have successfully employed several formulation approaches, with 1% DMSO-20% TPGS (D-α-Tocopherol polyethylene glycol 1000 succinate) emerging as a preferred vehicle for oral administration in mouse models [4]. This surfactant-based system enhances dissolution and improves gastrointestinal absorption, thereby maximizing systemic exposure.

For dose preparation, telacebec is typically suspended in the appropriate vehicle followed by sonication and vortex mixing to achieve homogeneous dispersion. Administration is performed via oral gavage in a final volume of 0.2 mL for mice, with careful attention to consistent dosing techniques across all animals to minimize variability. The dosing regimen should be designed to reflect the intended clinical application, with both single-dose and multiple-dose paradigms providing valuable insights. In multiple-dose studies, the timing of administration should be consistent each day to maintain steady-state concentrations, with particular attention to the impact of circadian rhythms on drug absorption and metabolism [2].

Table 1: Formulation Strategies for Telacebec in Animal Studies

Species Vehicle Composition Administration Route Volume Key Considerations
Mouse 1% DMSO-20% TPGS Oral gavage 0.2 mL Homogeneous suspension critical
Mouse 0.05% agar-containing distilled water Oral gavage 0.2 mL Standard vehicle for comparator drugs
Rat 1% carboxyl-methylcellulose-1% Tween 80 Oral gavage 1-2 mL Alternative suspension method
Dog Customized formulation based on study objectives Oral capsule or gavage Variable Species-specific optimization required
Dosing Regimen Design

The design of appropriate dosing regimens for telacebec pharmacokinetic studies should be informed by both efficacy data and practical clinical considerations. Extensive preclinical evaluation has demonstrated remarkable dose flexibility, with studies employing doses ranging from 5 mg/kg to 320 mg/kg in various animal models. The exceptional potency of telacebec against mycobacterial species allows for effective dosing at the lower end of this spectrum, with studies demonstrating efficacy against Mycobacterium ulcerans at doses as low as 5 mg/kg in murine models [4].

For single-dose pharmacokinetic studies, a dose range of 10-800 mg has been evaluated in humans, with approximately dose-proportional increases in AUC observed across this range [1]. This information can guide animal study design, with typical mouse doses ranging from 5-20 mg/kg for single-dose assessments. In multiple-dose studies, telacebec has been administered once daily for up to 14 days, with achievement of steady-state concentrations by day 12 and accumulation ratios between 1.9 to 3.1-fold reported [2]. The extended half-life of telacebec supports exploration of intermittent dosing regimens, with studies in murine Buruli ulcer models demonstrating complete sterilization after only 16 doses administered over 8 weeks (twice weekly) [4].

Detailed Experimental Protocols

Single-Dose Pharmacokinetic Study Protocol

Objective: To characterize the fundamental pharmacokinetic parameters of telacebec following single-dose administration, including C~max~, T~max~, AUC~0-∞~, elimination half-life, and clearance.

Materials and Equipment:

  • Test compound: Telacebec (Q203)
  • Animals: BALB/c mice (or other appropriate species), 6-8 animals per time point
  • Formulation vehicle: 1% DMSO-20% TPGS
  • Blood collection tubes (containing anticoagulant K2EDTA)
  • Microcentrifuge tubes
  • Analytical instrument: LC-MS/MS system for quantification
  • Additional equipment: Analytical balance, vortex mixer, sonicator, micropipettes, animal restraint device

Procedural Steps:

  • Dose Preparation: Precisely weigh telacebec and suspend in vehicle to achieve target concentration (e.g., 5 mg/mL for a 10 mg/kg dose in mice at 0.2 mL/20g body weight). Sonicate and vortex the suspension to ensure homogeneity.

  • Animal Administration: After a fasting period of 4-6 hours (unless studying fed conditions), administer the prepared formulation via oral gavage using appropriate animal handling techniques to minimize stress.

  • Blood Collection: Collect blood samples (approximately 50-100 µL per time point) via retro-orbital bleeding or tail vein nick at predetermined time points: 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose. Different animals should be used for each time point to avoid stress-induced pharmacokinetic alterations.

  • Sample Processing: Immediately centrifuge blood samples at 4°C, 5000 × g for 10 minutes to separate plasma. Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.

  • Bioanalytical Analysis: Quantify telacebec concentrations in plasma samples using a validated LC-MS/MS method with appropriate calibration standards and quality control samples.

Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with specialized software (e.g., Phoenix WinNonlin). Key parameters include C~max~ (observed peak concentration), T~max~ (time to C~max~), AUC~0-t~ (area under the curve to last measurable time point), AUC~0-∞~ (area under the curve extrapolated to infinity), t~1/2~ (elimination half-life), and CL/F (apparent clearance).

G A Study Design B Dose Preparation A->B C Animal Dosing B->C D Sample Collection C->D E Bioanalysis D->E F Data Analysis E->F G PK Parameters F->G

Figure 1: Workflow for Single-Dose Pharmacokinetic Study of Telacebec

Multiple-Dose Pharmacokinetic Study Protocol

Objective: To characterize the steady-state pharmacokinetics of telacebec following repeated administration, including accumulation potential, time to steady-state, and trough concentrations.

Materials and Equipment: (In addition to items listed for single-dose studies)

  • Additional equipment for repeated dosing and blood collection

Procedural Steps:

  • Dose Preparation: Prepare fresh telacebec suspension daily as described in the single-dose protocol to ensure stability and consistent dosing.

  • Animal Administration: Administer telacebec once daily at the same time each day for 14 days. Maintain careful records of administered volumes and observed tolerability.

  • Blood Collection: Collect sparse pharmacokinetic samples on days 1, 7, and 14 at predetermined time points (e.g., pre-dose, 1, 4, 8, and 24 hours post-dose). Additional trough samples may be collected immediately before dosing on days 3, 5, 10, and 12 to monitor achievement of steady-state.

  • Sample Processing and Analysis: Process and analyze plasma samples as described in the single-dose protocol.

Data Analysis: Calculate steady-state pharmacokinetic parameters including C~max,ss~, C~min,ss~, AUC~τ,ss~ (area under the curve during dosing interval at steady-state), accumulation ratio (R~ac~ = AUC~τ,ss~/AUC~τ,1~), and swing (C~max,ss~/C~min,ss~). Time to steady-state can be estimated by monitoring trough concentrations over time.

Table 2: Key Pharmacokinetic Parameters of Telacebec from Clinical Studies [1] [2]

Dose C~max~ (ng/mL) T~max~ (h) AUC~0-∞~ (ng·h/mL) t~1/2~ (h) Food Effect (C~max~)
10 mg (fasted) Data not available 2.0-3.5 Data not available Multi-exponential Reference
100 mg (fasted) Data not available 2.0-3.5 Data not available Multi-exponential Reference
100 mg (fed) 3.93× increase 4.5 (delayed) Significant increase Prolonged 3.93× C~max~ increase
20 mg MD (14 days) 76.43 Data not available 538.94 Data not available With standard meal
320 mg MD (14 days) 1502.33 Data not available 10,098.47 Data not available With standard meal
Food Effect Assessment Protocol

Objective: To evaluate the impact of food on the oral bioavailability and absorption profile of telacebec.

Materials and Equipment: (As described in previous protocols)

  • Standard high-fat meal or fasting conditions as required

Procedural Steps:

  • Study Design: Utilize a crossover design where animals serve as their own controls when feasible, or employ parallel group design with appropriate sample size to detect food effect.

  • Fasted Group: Withhold food for approximately 4-6 hours prior to dosing and continue fasting for 4 hours post-dose. Provide water ad libitum throughout the fasting period.

  • Fed Group: Provide a high-fat diet (approximately 60% of calories from fat) 30 minutes prior to dosing. Allow continued access to food for at least 4 hours post-dose.

  • Dose Administration and Sample Collection: Administer telacebec at a target dose (e.g., 10 mg/kg) and collect blood samples at appropriate time points as described in the single-dose protocol.

  • Sample Analysis: Process and analyze plasma samples using validated bioanalytical methods.

Data Analysis: Compare key pharmacokinetic parameters (C~max~, AUC~0-∞~, T~max~) between fed and fasted conditions using statistical methods (e.g., ANOVA for crossover designs or t-tests for parallel groups). A significant food effect is typically defined as a ≥20% difference in exposure parameters with statistical significance (p < 0.05).

Data Analysis and Interpretation

Pharmacokinetic Parameter Calculation

The comprehensive analysis of telacebec pharmacokinetics requires calculation of both fundamental and derived parameters that collectively describe the absorption, distribution, metabolism, and excretion profile. Non-compartmental analysis (NCA) represents the most straightforward approach for parameter estimation, providing model-independent values that facilitate direct comparison across studies and species. For telacebec, which exhibits multi-exponential decline characteristics, NCA is particularly appropriate for initial characterization [1].

Key parameters include C~max~ (observed maximum concentration), which provides insight into the extent of absorption and potential for concentration-dependent effects; T~max~ (time to reach C~max~), which reflects the rate of absorption; and AUC~0-t~ and AUC~0-∞~ (area under the concentration-time curve from zero to last measurable time point and extrapolated to infinity, respectively), which represent total systemic exposure. The elimination half-life (t~1/2~) provides critical information for dosing interval selection, with telacebec demonstrating an extended half-life that supports once-daily or less frequent dosing. Additional parameters such as apparent clearance (CL/F) and apparent volume of distribution (V~z~/F) offer insights into elimination mechanisms and tissue distribution potential, respectively [1] [2].

Statistical Analysis and Power Considerations

Robust statistical analysis begins with appropriate sample size determination to ensure sufficient power for parameter estimation. For pharmacokinetic studies, a minimum of 5-6 animals per time point or treatment group typically provides reasonable precision for parameter estimation, though formal power calculations are recommended. The variability in pharmacokinetic parameters for telacebec appears moderate based on available data, with intersubject variability in humans reported at approximately 20-35% for AUC and C~max~ [1].

For comparison of pharmacokinetic parameters between groups (e.g., fed vs. fasted, different formulations), analysis of variance (ANOVA) appropriate for the study design (e.g., one-way ANOVA for parallel groups, repeated measures ANOVA for serial sampling) should be employed. When data violate assumptions of normality, non-parametric alternatives such as the Kruskal-Wallis test may be more appropriate. For bioequivalence-style comparisons (e.g., formulation assessment), the 90% confidence intervals for the ratio of geometric means of AUC and C~max~ should fall within the 80-125% range to conclude equivalence. All statistical analyses should be performed using validated software with significance defined as p < 0.05 [7].

Integration of Pharmacokinetic and Pharmacodynamic Data

The exceptional potency of telacebec against mycobacterial species enables sophisticated PK/PD integration to establish exposure-response relationships and identify optimal dosing targets. In murine models of Buruli ulcer, a single 20 mg/kg dose of telacebec resulted in complete sterilization without relapse observed up to 19 weeks post-treatment, demonstrating remarkable correlation between pharmacokinetic exposure and microbiological efficacy [3]. This direct PK/PD relationship supports the identification of a target AUC/MIC ratio or C~max~/MIC ratio that can guide dose selection across species.

For comprehensive PK/PD analysis, telacebec concentrations measured in plasma and, when feasible, at the site of infection should be correlated with microbiological outcomes such as bacterial burden reduction or time to sterilization. The integration of population pharmacokinetic modeling with interspecies scaling approaches further enhances the predictive capability for human dose selection, as demonstrated in recent analyses that successfully integrated preclinical and clinical data to support phase 2 dose selection [6]. This model-informed drug development approach represents a paradigm for efficient advancement of anti-infective agents through the development pipeline.

Regulatory Considerations and Future Directions

FDA Modernization and Alternative Methods

For telacebec development, these regulatory changes present opportunities to incorporate innovative approaches that may reduce animal use while generating more human-relevant data. Specifically, integrated safety assessment approaches that combine information from a comprehensive battery of NAMs could supplement or potentially replace certain conventional animal pharmacokinetic studies. The FDA has indicated that companies submitting strong safety data from non-animal tests may receive streamlined review incentives, creating additional motivation for adoption of these modern approaches [8].

Application of 3Rs Principles in Study Design

The principles of Replacement, Reduction, and Refinement (3Rs) should be thoughtfully applied throughout telacebec pharmacokinetic study design. Reduction can be achieved through careful statistical planning to minimize animal numbers while maintaining scientific validity, utilization of serial microsampling techniques that allow multiple time points from individual animals, and application of population pharmacokinetic approaches that efficiently extract information from sparse sampling schemes. Refinement strategies include implementation of improved blood collection techniques that minimize animal distress, use of appropriate anesthesia and analgesia when necessary, and provision of environmental enrichment to promote wellbeing [7].

For replacement, researchers should consider when in silico approaches such as PBPK modeling or QSAR analysis might supplement or inform animal study design, reducing overall animal use. Additionally, the 505(b)(2) regulatory pathway may enable leveraging of existing animal and human data from related compounds, potentially eliminating the need for certain duplicative animal studies [8]. As the scientific community continues to develop and validate increasingly sophisticated alternative methods, the opportunities for application of 3Rs principles in telacebec development will continue to expand.

Conclusion

The design of robust, informative pharmacokinetic studies for telacebec in animal models requires careful consideration of species selection, dosing regimen, sample collection strategy, and bioanalytical method validation. The distinct pharmacokinetic profile of telacebec, characterized by dose-proportional exposure, significant food effects, and multi-exponential decline, supports its development for multiple mycobacterial indications with potential for abbreviated or intermittent dosing regimens. The implementation of the detailed protocols described in these application notes will enable researchers to generate high-quality pharmacokinetic data that efficiently informs clinical development plans while adhering to evolving regulatory standards and 3Rs principles.

As the field continues to advance, the integration of model-informed drug development approaches and implementation of New Approach Methodologies will further enhance the efficiency of telacebec development, potentially accelerating its availability to patients suffering from tuberculosis, Buruli ulcer, leprosy, and other mycobacterial diseases. The remarkable potency demonstrated in preclinical models, coupled with a favorable pharmacokinetic profile, positions telacebec as a promising agent that may ultimately transform treatment paradigms for these challenging infections.

References

Telacebec cytochrome bc1 complex inhibition assay

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Target

Telacebec is a first-in-class imidazopyridine amide agent that exerts its anti-tbercular activity by targeting the cytochrome bc1 complex (also known as the bc1:aa3 complex or QcrB subunit) in the electron transport chain of Mycobacterium tuberculosis [1] [2] [3].

This complex is essential for aerobic respiration. By inhibiting the oxidation of menaquinol in the Qp site of the cytochrome bc1 complex, Telacebec disrupts the proton motive force, leading to a rapid depletion of intracellular ATP and subsequent bacterial cell death [3] [4]. This mechanism is synergistic with other electron transport chain inhibitors, such as bedaquiline, which targets ATP synthase [1].

The diagram below illustrates this mechanism and a core experimental concept for assessing inhibition.

cluster_pathway Telacebec Mechanism & Key Assay Readout MQH2 Menaquinol (MQH2) bc1 Cytochrome bc1 : aa3 Complex (QcrB) MQH2->bc1 Oxidation ATP ATP Depletion ↓ Bacterial Viability bc1->ATP Electron Transport & Proton Motive Force Telacebec Telacebec (Q203) Telacebec->bc1 Inhibits Qp Site

Quantitative Activity Profile of Telacebec

The table below summarizes the key in vitro potency metrics of Telacebec against Mycobacterium tuberculosis.

Assay Type Strain / Context Potency Metric (MIC₅₀ / IC₅₀) Key Findings & Context
Broth Culture MIC [3] [4] M. tuberculosis H37Rv 2.7 nM Primary measure of direct antibacterial activity.
Intracellular MIC [4] H37Rv inside macrophages 0.28 nM Enhanced potency in an intracellular environment.
ATP Depletion Assay [4] H37Rv under aerobiosis IC₅₀: 1.1 nM Confirms mechanistic link to rapid ATP reduction.
Panel of MDR/XDR Clinical Isolates [5] [3] Multiple MDR/XDR strains Activity in low nanomolar range (e.g., MIC₉₀ ~3-7.4 nM [5]) Conserved activity against drug-resistant strains.

Detailed Experimental Protocols

Here are detailed methodologies for key assays used to evaluate Telacebec's activity.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of Telacebec that prevents visible growth of M. tuberculosis.

  • Principle: Serial dilutions of Telacebec are incubated with a bacterial culture, and growth inhibition is measured.
  • Materials:
    • Test Compound: Telacebec (Q203) ditosylate (CAS 1566517-83-6) [4]. Prepare a stock solution in DMSO.
    • Bacterial Strain: M. tuberculosis H37Rv or clinical isolates.
    • Culture Medium: Middlebrook 7H9 broth, supplemented with OADC (Oleic Acid, Albumin, Dextrose, Catalase).
    • Equipment: Sterile culture tubes or 96-well plates, incubator at 37°C.
  • Procedure:
    • Prepare a two-fold serial dilution of Telacebec in Middlebrook 7H9 broth across a concentration range (e.g., 0.1 nM to 1000 nM). Include a growth control (no drug) and a sterility control (no bacteria).
    • Standardize the bacterial inoculum to approximately 1-5 x 10⁵ CFU/mL from a mid-log phase culture.
    • Add the bacterial inoculum to each tube/well containing the drug dilutions.
    • Incubate the cultures at 37°C for 7-14 days.
    • Determine the MIC₅₀ (concentration inhibiting 50% of growth) and MIC₉₀ (concentration inhibiting 90% of growth) by measuring turbidity (OD₆₀₀) or by enumerating CFUs on agar plates [4]. The MIC₅₀ for H37Rv in broth is typically 2.7 nM [3] [4].
ATP Depletion Assay

This functional assay directly measures the consequence of cytochrome bc1 complex inhibition.

  • Principle: Inhibition of the electron transport chain depletes intracellular ATP, which is quantified using a luminescent assay.
  • Materials:
    • Reagent: BacTiter-Glo Microbial Cell Viability Assay reagent or equivalent.
    • Equipment: Luminometer or plate reader capable of reading luminescence, white-walled multiwell plates.
  • Procedure:
    • Culture M. tuberculosis H37Rv to mid-log phase.
    • Expose the bacteria to a concentration range of Telacebec (e.g., 0.1 nM to 100 nM) for a defined period (e.g., 24 hours under aerobiosis or 5 days under hypoxic conditions for non-replicating bacilli) [4].
    • After incubation, transfer the bacterial suspensions to a white-walled plate.
    • Add an equal volume of the BacTiter-Glo reagent and mix thoroughly.
    • Incubate in the dark for 10-20 minutes to stabilize the luminescent signal.
    • Record the luminescence. The luminescent signal is proportional to the amount of ATP present.
    • Calculate the IC₅₀ (concentration that reduces intracellular ATP by 50%). For Telacebec against H37Rv under aerobiosis, this is approximately 1.1 nM [4].
Oxygen Consumption Rate (OCR) Assay

This assay directly measures the impact of Telacebec on the function of the electron transport chain.

  • Principle: A Clark-type oxygen electrode measures the dissolved oxygen concentration in a solution containing bacterial membranes over time.
  • Materials:
    • Biological Sample: Isolated membranes from M. smegmatis (wild-type or cytochrome bd knockout strains) or M. tuberculosis [6].
    • Equipment: Clark-type oxygen electrode, a closed and stirred chamber, data acquisition software.
  • Procedure:
    • Prepare isolated bacterial membranes in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).
    • Place the membrane suspension in the electrode chamber and allow the temperature to equilibrate to 37°C with continuous stirring.
    • Close the chamber and record the baseline oxygen consumption.
    • Add Telacebec (from a DMSO stock) at various concentrations to the chamber.
    • Monitor the decrease in the OCR after drug addition.
    • Calculate the IC₅₀ for inhibition of oxygen consumption. For the Telacebec analogue JNJ-2901, an IC₅₀ of ~60-90 nM was reported in M. smegmatis membrane preparations [6].

Critical Considerations for Experimental Design

  • Strain Selection: Laboratory-adapted strains like H37Rv may be less susceptible to cytochrome bc1 inhibitors than clinical isolates due to higher activity of the cytochrome bd oxidase, a bypass pathway [7] [8] [6]. Including clinical isolates in your panel is highly recommended.
  • Synergy and Antagonism: Telacebec shows synergy with bedaquiline [1] but may exhibit antagonism with linezolid or SQ109 [1]. Carefully plan combination studies.
  • Resistance Monitoring: Spontaneous resistance, though low (~10⁻⁸), can occur via mutations in the qcrB gene (e.g., Thr313Ala/Ile) [4]. It is good practice to sequence the qcrB gene in isolates showing reduced susceptibility.

Future Perspectives in Regimen Development

Research is increasingly focused on how cytochrome bc1 inhibitors like Telacebec can contribute to novel, shorter treatment regimens for both drug-sensitive and drug-resistant TB. Key strategies under investigation include:

  • Replacing Problematic Drugs: Telacebec is being studied as a potential replacement for linezolid (to avoid toxicity) or fluoroquinolones (to circumvent resistance) in core regimens like BPaL (Bedaquiline, Pretomanid, Linezolid) [7] [8].
  • Ultra-Short Course Therapy: Combinations targeting the electron transport chain (e.g., Bedaquiline + Clofazimine + Telacebec) have shown sterilizing activity in mouse models, suggesting potential for treatment courses as short as 2 months for drug-sensitive TB [7].
  • Two-Phase Dosing: Studies suggest that a regimen starting with BPaL followed by a continuation phase with Bedaquiline + a cytochrome bc1 inhibitor (BPaL/BJ) could be highly effective, reducing the overall drug burden [7] [8].

I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further specifics on a particular assay, feel free to ask.

References

Q203 (Telacebec) Mechanism and Experimental Rationale

Author: Smolecule Technical Support Team. Date: February 2026

To effectively design and interpret Q203 efficacy studies in lung tissue, it is crucial to understand its unique mechanism of action and the resulting biological implications.

  • Target: Q203 is a potent inhibitor of the cytochrome bcc:aa₃ respiratory supercomplex (also known as CIII₂CIV₂), a key component of the mycobacterial electron transport chain required for energy production [1]. It specifically binds to the QcrB subunit, blocking menaquinol oxidation and thereby halting respiration [2] [1].

  • Bacteriostatic Nature: A critical finding is that Q203 is primarily bacteriostatic against M. tuberculosis in standard in vitro and in vivo models. Even at high concentrations (200-300x MIC), it inhibits growth but does not kill the bacteria [2]. This is because the bacterium can utilize an alternative terminal oxidase, cytochrome bd, to maintain a level of respiration sufficient for survival [3] [2].

  • Synthetic Lethality for Bactericidal Activity: A powerful strategy to achieve bactericidal activity with Q203 is to simultaneously inhibit cytochrome bd. This creates a synthetic lethal interaction—inhibiting either oxidase alone is non-lethal, but inhibiting both simultaneously halts respiration entirely, leading to rapid bacterial death [2]. This can be achieved genetically (using a ΔcydAB mutant strain) or chemically with a cytochrome bd inhibitor like Aurachin D [3] [2]. The diagram below illustrates this critical concept and a proposed workflow for evaluating Q203 in lung tissue.

G cluster_workflow Lung Tissue Efficacy Assessment Workflow Q203 inhibits\nCytochrome bcc:aa₃ Q203 inhibits Cytochrome bcc:aa₃ Synthetic Lethality:\nComplete Respiration Block Synthetic Lethality: Complete Respiration Block Q203 inhibits\nCytochrome bcc:aa₃->Synthetic Lethality:\nComplete Respiration Block Aurachin D inhibits\nCytochrome bd Aurachin D inhibits Cytochrome bd Aurachin D inhibits\nCytochrome bd->Synthetic Lethality:\nComplete Respiration Block Bactericidal Effect Bactericidal Effect Synthetic Lethality:\nComplete Respiration Block->Bactericidal Effect Mycobacterial\nRespiratory Chain Mycobacterial Respiratory Chain Mycobacterial\nRespiratory Chain->Q203 inhibits\nCytochrome bcc:aa₃ Mycobacterial\nRespiratory Chain->Aurachin D inhibits\nCytochrome bd Infect Mouse Model\n(M. tuberculosis) Infect Mouse Model (M. tuberculosis) Administer Drug\n(Q203 ± Aurachin D) Administer Drug (Q203 ± Aurachin D) Infect Mouse Model\n(M. tuberculosis)->Administer Drug\n(Q203 ± Aurachin D) Harvest Lung Tissue Harvest Lung Tissue Administer Drug\n(Q203 ± Aurachin D)->Harvest Lung Tissue Homogenize Tissue Homogenize Tissue Harvest Lung Tissue->Homogenize Tissue Enumerate Bacterial Load Enumerate Bacterial Load Homogenize Tissue->Enumerate Bacterial Load CFU Assay CFU Assay Enumerate Bacterial Load->CFU Assay MBLA MBLA Enumerate Bacterial Load->MBLA

Protocols for Bacterial Load Enumeration in Lung Tissue

Here are detailed protocols for the two primary methods used to quantify bacterial burden in lung tissue. The Molecular Bacterial Load Assay (MBLA) offers a significant speed advantage for assessing treatment response.

Protocol 1: Colony Forming Unit (CFU) Assay

The CFU assay is the traditional gold standard for quantifying viable bacteria.

Step Procedure Key Considerations
1. Tissue Homogenization Aseptically homogenize one lung lobe in 1-2 mL of sterile PBS or saline using a tissue grinder or bead beater. Perform on ice. Prepare serial dilutions (e.g., 10⁻¹ to 10⁻⁵) in PBS immediately after homogenization.
2. Plating Plate 100 µL of each homogenate dilution in duplicate on Middlebrook 7H10/7H11 agar plates. Include a negative control (homogenate from uninfected mice). Plate sufficient dilutions to obtain countable plates.
3. Incubation Seal plates in parafilm and incubate at 37°C with 5% CO₂. M. tuberculosis grows slowly; incubate for 3 to 4 weeks before counting.
4. Counting & Analysis Count colonies on plates with 20-200 colonies. Calculate CFU/organ = (number of colonies × dilution factor) / volume plated. Data is typically expressed as log₁₀ CFU/lung. Statistical analysis (e.g., t-test, ANOVA) compares groups.
Protocol 2: Molecular Bacterial Load Assay (MBLA)

The MBLA is a modern, rapid molecular method that quantifies viable bacteria based on 16S rRNA [4].

Step Procedure Key Considerations
1. Tissue Homogenization & RNA Extraction Homogenize lung tissue as in CFU protocol. Extract total RNA using a commercial kit (e.g., Qiagen RNeasy). Include a DNase digestion step. RNA is labile; work quickly and use RNase-free reagents. The yield and purity (A260/A280 ~2.0) should be checked.
2. Reverse Transcription & PCR Convert RNA to cDNA using a reverse transcriptase enzyme. Perform quantitative PCR (qPCR) using primers/probes specific for M. tuberculosis 16S rRNA. Using 16S rRNA (abundant in viable cells) is superior to DNA-based tests for monitoring treatment response [4]. A standard curve from known bacterial counts is optional.
3. Quantification & Analysis Use the Cq values to calculate the bacterial load relative to a standard curve. Alternatively, use droplet digital PCR (ddPCR) for absolute quantification without a standard curve [5]. Results can be obtained in hours. The output is 16S rRNA copies/µL, which shows excellent concordance with CFU, especially during early treatment [4].

Key Experimental Considerations for Q203 Studies

When planning your experiments with Q203, please consider the following points to ensure meaningful results:

  • Strain Selection: For proof-of-concept bactericidal studies, consider using a M. tuberculosis ΔcydAB knockout strain. This genetically ablates the cytochrome bd pathway, making the bacterium exquisitely sensitive to Q203 and turning the drug bactericidal in vitro and in vivo [2].
  • Drug Combination Strategy: To achieve bactericidal activity against wild-type strains, combine Q203 with an inhibitor of cytochrome bd, such as Aurachin D [3] [2]. This combination exploits synthetic lethality.
  • Method Selection for Enumeration: The table below compares the two enumeration methods to help you choose.
  • Monitoring Treatment Response: The MBLA is particularly valuable for longitudinal studies in the same cohort of animals, as it provides a rapid and accurate measure of changes in bacterial load, allowing for a faster assessment of drug efficacy [4].
Parameter CFU Assay MBLA
What it measures Viable, culturable bacteria 16S rRNA (marker of viable bacteria)
Time to result 3-4 weeks < 1 day
Throughput Low Medium to High
Key Advantage Gold standard for viability Speed; excellent for tracking treatment response
Key Disadvantage Very slow; labor-intensive Does not distinguish between culturable and non-culturable bacteria

I hope these detailed application notes and protocols provide a solid foundation for your research on Q203. Should you require further clarification or have more specific experimental needs, please feel free to ask.

References

Telacebec combination therapy experimental design

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Telacebec (Q203) is a first-in-class antimicrobial agent that inhibits the cytochrome bc1:aa3 complex (QcrB subunit) of the mycobacterial electron transport chain, ultimately depleting bacterial ATP production [1] [2]. Its novel mechanism of action validates oxidative phosphorylation as a vulnerable target across multiple mycobacterial pathogens, including Mycobacterium tuberculosis, Mycobacterium leprae, and Mycobacterium ulcerans [3] [4] [2]. This document provides detailed experimental protocols for evaluating telacebec in combination therapies, leveraging its potent bactericidal and sterilizing activities observed in recent preclinical studies.


Key Experimental Models and Efficacy Findings

The activity of telacebec has been evaluated across several mycobacterial diseases in established animal models. The table below summarizes the core quantitative findings from these studies.

Table 1: Summary of Telacebec Efficacy in Preclinical Animal Models

Infection Model Tested Regimens (Key Findings) Treatment Duration Efficacy Outcome Citation
Murine TB (H37Rv) T + S876 (DARQ) + C (Clofazimine) 4 weeks Highly bactericidal, but antagonism observed vs. S876+C [5]
Murine TB (HN878) T + S876 (DARQ) + C (Clofazimine) 4 weeks Synergistic activity; enhanced bactericidal effect [1] [5]
Leprosy Mouse Footpad T Monotherapy (10 mg/kg) Single dose Bactericidal activity comparable to 1-month standard MDT [3] [6]
Leprosy Mouse Footpad T + BDQ (Bedaquiline) Single dose As effective as standard MDT [3] [6]
Leprosy Mouse Footpad T + CFZ (Clofazimine) Single dose Antagonism; 2/10 mice remained positive [3] [6]
Buruli Ulcer Mouse T (5 mg/kg) + RPT (20 mg/kg) 8 weeks (2x/week) Sterilized infection after 16 doses; no relapse [4]
Buruli Ulcer Mouse T (5 mg/kg) + BDQ (25 mg/kg) 8 weeks (2x/week) Sterilized infection after 16 doses; no relapse [4]

Experimental Protocols

Protocol: Murine Tuberculosis Model for Regimen Assessment

This protocol is adapted from studies evaluating telacebec against M. tuberculosis [1] [5] [7].

2.1.1. Materials
  • Animals: Female BALB/c mice, 6-8 weeks old.
  • Bacterial Strains: M. tuberculosis H37Rv (reference strain) and HN878 (clinical isolate, Lineage 2). Use low-passage stocks.
  • Drug Formulations:
    • Telacebec (Q203): Suspend in 1% DMSO + 20% TPGS.
    • Bedaquiline/ TBAJ-876: Formulate in 20% hydropropyl-β-cyclodextrin.
    • Clofazimine: Suspend in 0.05% agar.
    • Other drugs (Pretomanid, Linezolid, etc.): Prepare according to standard laboratory methods.
2.1.2. Infection and Treatment
  • Infection: Infect mice via high-dose aerosol inoculation (using an inhalation exposure system) to achieve ~10^4 CFU/lungs.
  • Randomization: Two weeks post-infection, randomize mice into treatment groups (n=5-6/group for CFU; n=15/group for relapse) using a computer-generated randomization table.
  • Dosing:
    • Dose: Telacebec is typically administered at 5-10 mg/kg.
    • Route: Oral gavage.
    • Schedule: 5 days per week for duration of study.
  • Necropsy: Assess bactericidal activity at 4 and 8 weeks post-treatment initiation. For relapse studies, stop treatment after 8-12 weeks and hold mice for a further 12 weeks before sacrifice.
2.1.3. Data Collection and Analysis
  • CFU Enumeration:
    • Aseptically remove lungs, homogenize in saline, and plate serial dilutions on Middlebrook 7H11 selective plates.
    • Incubate plates at 37°C for 3-4 weeks before counting colonies.
    • Express data as mean log10 CFU per organ ± standard deviation.
  • Statistical Analysis:
    • Compare CFU counts between groups using one-way ANOVA with post-hoc Tukey test.
    • Compare relapse rates between regimens using Fisher's exact test. A p-value < 0.05 is considered significant.
Protocol: Leprosy Proportional Bactericidal Mouse Footpad Model

This protocol is adapted from Chauffour et al. (2025) [3] [6].

2.2.1. Materials
  • Animals: 4-week-old female immunodeficient nude mice (Rj:NMRI-Foxn1^nu/nu).
  • Bacterial Strain: M. leprae THAI53 (or other validated, susceptible strain).
  • Drug Formulations: As above for Telacebec, Bedaquiline, and Clofazimine. Rifampin, dapsone, and clarithromycin are used as reference controls.
2.2.2. Infection and Treatment
  • Infection:
    • Prepare a bacterial suspension from previously infected mouse footpads using a homogenizer in Hanks' balanced salt solution.
    • Infect mice in the left hind footpad with 0.03 mL of suspension containing a range of bacilli (e.g., 5x10^4 to 5x10^0 AFB/footpad).
  • Randomization: Randomly allocate mice into control and test groups (n=10/group).
  • Dosing:
    • Test Groups: Administer a single dose of telacebec (10 mg/kg), other monotherapies, or combinations via oral gavage the day after inoculation.
    • MDT Control Group: Treat with a single dose of rifampin (10 mg/kg) plus 0.01% dapsone and 0.005% clofazimine in the diet for 30 days.
2.2.3. Data Collection and Analysis
  • Harvest: Sacrifice mice 12 months post-treatment.
  • Bacilli Enumeration:
    • Aseptically remove and homogenize the infected footpads.
    • Count solid-staining M. leprae Acid-Fast Bacilli (AFB) microscopically in the homogenate.
    • The bactericidal activity is determined by the highest dilution of the inoculum that fails to produce infection in mice.
Protocol: Buruli Ulcer Intermittent Treatment Model

This protocol is adapted from Chauffour et al. (2020) [4].

2.3.1. Materials
  • Animals: 4-week-old female BALB/c/j mice.
  • Bacterial Strain: M. ulcerans Cu001 (or other low-passage clinical isolate).
  • Drug Formulations: As previously described.
2.3.2. Infection and Treatment
  • Infection: Inoculate mice in the left hind footpad with 0.03 mL containing ~5 log10 bacilli of M. ulcerans.
  • Treatment Initiation: Begin treatment when the infection is well-established (footpad swelling index of 2-3, typically 6 weeks post-inoculation).
  • Dosing:
    • Intermittent Regimens: Administer telacebec (5 mg/kg) in combination with rifapentine (20 mg/kg) or bedaquiline (25 mg/kg) twice weekly.
    • Control Regimens: Include daily RIF+CLR or RIF+STR.
  • Treatment Duration: Treat for 8 weeks (total of 16 doses).
2.3.3. Data Collection and Analysis
  • Sterilizing Activity Assessment:
    • Monitor mice for 20 weeks after treatment cessation for signs of relapse (increased footpad swelling).
    • Sacrifice mice showing relapse or at the end of the 20-week period.
    • Culture footpad homogenates on Lowenstein-Jensen medium for 12 weeks to confirm bacterial viability.
  • Analysis: The primary endpoint is the proportion of mice in each group with sterile cure (no relapse).

Mechanistic Insights & Workflow

Understanding telacebec's mechanism and its interactions is crucial for rational regimen design. The following diagram illustrates its target and the experimental workflow for combination therapy assessment.

G cluster_0 Experimental Workflow for Combination Studies A Telacebec (Q203) B Inhibits Cytochrome bc1:aa3 (Complex III) A->B C Blocks Electron Transport & ATP Synthesis B->C D Bacterial Death C->D E 1. In Vitro Screening Checkerboard Assays F 2. Animal Model Selection (TB, Leprosy, Buruli Ulcer) E->F G 3. Regimen Testing (Monotherapy vs. Combinations) F->G H 4. Efficacy Assessment (CFU, Relapse, Sterilization) G->H I 5. Data Analysis (Synergy/Antagonism) H->I

Critical Considerations for Experimental Design

  • Strain Selection is Critical: The efficacy of telacebec-containing regimens can vary significantly between laboratory-adapted and clinical strains of M. tuberculosis. The HN878 strain (Lineage 2) is more susceptible to telacebec and QcrB depletion than the H37Rv strain (Lineage 4) [1] [5] [7]. Including multiple strains is recommended.
  • Drug-Drug Interactions: Be aware of potential antagonism. The combination of telacebec and clofazimine has shown antagonistic effects in both TB (H37Rv strain) and leprosy models [1] [3] [5]. However, this interaction may be strain-dependent.
  • Pharmacokinetics and Dosing: Leverage the long half-life of telacebec for intermittent dosing strategies, as demonstrated in the Buruli ulcer model [4]. Pharmacokinetic studies can help optimize dosing schedules [8].
  • Synergy with Other ETC Inhibitors: Combinations of telacebec with other electron transport chain inhibitors (e.g., bedaquiline which targets ATP synthase) can be highly synergistic, leading to rapid sterilization, as these drugs target different components of the same essential pathway [4] [7].

Conclusion

Telacebec represents a promising new agent for the treatment of drug-resistant tuberculosis and neglected mycobacterial diseases. These application notes provide a framework for preclinical evaluation of telacebec in combination regimens. Researchers are encouraged to carefully select bacterial strains, monitor for drug antagonism (particularly with clofazimine), and explore the potential of intermittent dosing to develop highly effective, shortened treatment regimens.


References

Detailed Protocol: Liver Microsomal Stability Assay

Author: Smolecule Technical Support Team. Date: February 2026

The liver microsomal stability assay is a high-throughput in vitro method used to estimate the metabolic stability of a drug candidate. It measures the intrinsic clearance by using liver microsomes, which are subcellular fractions rich in Phase I metabolic enzymes, particularly Cytochrome P450s (CYP450) [1] [2].

Principle

This assay employs the substrate depletion method. The test compound is incubated with liver microsomes in the presence of a NADPH-regenerating system. The disappearance of the parent compound is monitored over time using a sensitive analytical technique like LC-MS/MS. The rate of depletion is used to calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ), which help predict the compound's in vivo metabolic clearance [3] [4].

Experimental Workflow

The diagram below outlines the key steps in the microsomal stability assay workflow.

workflow Start Assay Preparation A Prepare Reagents and Compound Solution Start->A B Set Up Pre-incubation Mixture A->B C Initiate Reaction with NADPH B->C D Terminate Reaction at Designated Time Points C->D E Sample Clean-up (Centrifugation) D->E F LC-MS/MS Analysis E->F G Data Processing and Calculation of CLint & t1/2 F->G

Materials and Reagents

The table below lists the typical materials and reagents required for the assay.

Item Specification / Notes
Liver Microsomes Human, rat, or other species (e.g., 0.5 mg/mL protein concentration) [3] [4].
Test Compound Telacebec (Q203) (e.g., 1 µM final concentration).
NADPH Regenerating System Solution A: NADP+, Solution B: Glucose-6-phosphate & MgCl₂ [4].
Buffer Potassium phosphate buffer (100 mM, pH 7.4) [4].
Internal Standard (IS) A compound with known stability (e.g., Albendazole) [3].
Reaction Terminator Cold acetonitrile (often containing the IS) [3].
Equipment Liquid handling robot, thermostated incubator, centrifuge, UPLC/HRMS system [3].
Step-by-Step Procedure
  • Preparation:

    • Prepare a stock solution of Telacebec in DMSO (e.g., 10 mM). Further dilute in buffer to create an intermediate working solution [2].
    • Thaw liver microsomes on ice and prepare the NADPH-regenerating system according to the manufacturer's instructions.
  • Pre-incubation:

    • In a 96-well or 384-well incubation plate, combine the following to create the reaction mixture [3]:
      • Liver microsomes (final concentration 0.5 mg/mL)
      • Phosphate buffer (pH 7.4)
      • Telacebec working solution (final concentration 1 µM)
    • Pre-incubate the plate for 5-10 minutes at 37°C to equilibrate the temperature.
  • Reaction Initiation:

    • Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system. For negative controls, add buffer without NADPH.
  • Incubation and Sampling:

    • Incubate the plate at 37°C.
    • At designated time points (e.g., 0, 5, 10, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture (e.g., 10 µL) and transfer it to a stop plate containing cold acetonitrile with internal standard [3] [2]. This step quenches the reaction.
  • Sample Clean-up:

    • Centrifuge the stop plate (e.g., at 3000 rpm for 20 minutes at 4°C) to precipitate proteins [3].
    • Transfer the supernatant to a new analysis plate for LC-MS/MS.
  • Sample Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of the parent Telacebec compound at each time point [5] [2].
Data Analysis and Calculations

The percentage of parent compound remaining is plotted against time on a semi-log scale. The elimination rate constant ((k)) is determined from the slope of the linear regression ((k = -slope \times 2.303)).

The in vitro half-life ((t_{1/2})) and intrinsic clearance ((CL_{int, app})) are then calculated as follows [2] [4]:

  • Half-life (t₁/₂): ( t_{1/2} = \frac{0.693}{k} )
  • Intrinsic Clearance (CLᵢₙₜ, 𝒶𝓅𝓅): ( CL_{int, app} = \frac{0.693}{t_{1/2}} \times \frac{mL\ incubation}{mg\ microsomes} )
Interpretation of Results

The calculated parameters are used to rank the metabolic stability of the compound [2]:

  • Short half-life (t₁/₂ < 30 min) & High CLᵢₙₜ: Suggests high metabolic liability, which may lead to poor oral bioavailability and a short in vivo half-life.
  • Long half-life (t₁/₂ > 30 min) & Low CLᵢₙₜ: Indicates good metabolic stability, a positive attribute for a drug candidate.

Application to Telacebec and Future Directions

While the specific microsomal data for Telacebec is not public, its progression to clinical trials suggests a favorable pharmacokinetic profile. A Phase 1 study showed that Telacebec was well-tolerated and demonstrated dose-proportional pharmacokinetics in healthy human subjects [6]. Furthermore, its anti-tuberculosis activity is achieved at very low doses, indirectly hinting at good metabolic stability and potent target engagement [6].

To build upon this foundational protocol for Telacebec specifically, you could consider the following next steps:

  • Cross-Species Comparison: Perform the assay using microsomes from different species (e.g., human, rat, mouse) to evaluate interspecies metabolic differences and aid in the selection of a relevant animal model for preclinical studies [2].
  • Reaction Phenotyping: Investigate which specific CYP450 enzyme(s) (e.g., CYP3A4) are primarily responsible for metabolizing Telacebec by using selective chemical inhibitors or recombinant CYP enzymes.
  • Metabolite Identification: Use high-resolution mass spectrometry to identify the structures of the major metabolites formed during the incubation. This provides insight into the metabolic "soft spots" of the molecule, which can guide further medicinal chemistry optimization [2].

References

Comprehensive Application Notes and Protocols for Q203 CYP450 Inhibition Assay Methodology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CYP450 Inhibition and Clinical Significance

Cytochrome P450 (CYP450) enzymes represent a heme-containing protein superfamily responsible for metabolizing a broad variety of xenobiotics, including drugs and toxic chemicals. Among the 57 human CYP enzymes identified, five specific isoforms—CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4—are of particular importance as they collectively handle approximately 95% of all known drug metabolism [1]. The inhibition of these enzymes represents one of the most significant problems in clinical pharmacology, as it can lead to metabolism-mediated drug-drug interactions (DDI) that may cause adverse drug reactions, reduced efficacy, or even toxicity [2] [1]. In fact, adverse drug reactions from DDIs are considered the fourth leading cause of death in the United States, highlighting the critical importance of thorough CYP450 inhibition profiling during drug development [3].

The clinical significance of CYP450 inhibition is particularly evident in polypharmacy scenarios, which have become increasingly common in our ageing society. When multiple medications are administered concomitantly—especially in patients with chronic diseases—there is an elevated risk of one drug (the perpetrator) altering the disposition of another co-administered drug (the victim) through CYP450 inhibition [2]. This inhibition can result in longer half-lives and higher plasma concentrations of therapeutic agents, potentially leading to toxic effects. Conversely, for prodrugs that require metabolic activation, inhibition can result in reduced formation of active metabolites, thereby diminishing therapeutic efficacy [2]. Understanding and identifying potential CYP450 inhibition is therefore essential for ensuring patient safety and optimizing therapeutic outcomes.

CYP450 Inhibition Assay Methodology Selection

Comparison of Assay Platforms

When designing CYP450 inhibition studies for investigational drugs like Q203, researchers must select from several established methodological approaches, each with distinct advantages and limitations. The two primary platforms are fluorometric assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods. Fluorometric assays utilize specific fluorogenic substrates that are transformed by CYP450 enzymes into fluorescent products (hydroxycoumarin or resorufin analogues) [1]. The resulting fluorescent signal is directly proportional to CYP450 activity, with decreased signal indicating inhibition. This approach offers significant advantages for high-throughput screening during early drug discovery, as it is fast and cost-effective [1]. However, a notable limitation is the potential for fluorescence interference from test compounds, which may lead to false results [1].

In contrast, LC-MS/MS-based methods directly measure specific metabolite formation using authentic standards and stable isotope-labeled internal standards [4]. This approach provides superior specificity and sensitivity while effectively avoiding interference issues associated with fluorescent compounds. The LC-MS/MS methodology is particularly valuable for comprehensive inhibition profiling using cocktail approaches, where multiple probe substrates are incubated simultaneously against various CYP isoforms [4]. Although this method requires more sophisticated instrumentation and longer analysis times, it generates highly reliable data suitable for regulatory submissions and later stages of drug development. When working with valuable compounds like Q203, the LC-MS/MS approach is generally preferred for definitive inhibition characterization despite its higher resource requirements.

Key CYP450 Isoforms for Inhibition Screening

Table 1: Essential CYP450 Isoforms for Inhibition Screening

CYP Isoform Probe Substrate Typical Km (μM) Recommended [S] (μM) Metabolite Measured
CYP1A2 Phenacetin 112.7 ± 10.9 100 Acetaminophen
CYP2A6 Coumarin 1.5 ± 0.2 1.5 7-Hydroxycoumarin
CYP2B6 Bupropion 125.2 ± 14.0 12 Hydroxybupropion
CYP2C8 Amodiaquine 1.0 ± 0.1 1 N-desethylamodiaquine
CYP2C9 Tolbutamide 110.7 ± 11.6 100 Hydroxytolbutamide
CYP2C19 (S)-Mephenytoin N/A N/A 4'-Hydroxymephenytoin
CYP2D6 Dextromethorphan N/A N/A Dextrorphan
CYP2E1 Chlorzoxazone N/A N/A 6-Hydroxychlorzoxazone
CYP3A4/5 Midazolam, Testosterone N/A N/A 1'-Hydroxymidazolam, 6β-Hydroxytestosterone

Regulatory agencies including the U.S. Food and Drug Administration (FDA) recommend investigating at least seven major CYP isoforms for possible inhibition by each new drug entity under development [4]. The selection of probe substrates shown in Table 1 follows FDA recommendations and represents established preferences within the field. These specific substrates are chosen based on their selectivity, appropriate Km values, and the ability of their metabolites to be reliably quantified using MS/MS detection [4]. For comprehensive inhibition profiling of compounds like Q203, a cocktail approach simultaneously assessing all relevant isoforms significantly reduces both time and resource requirements compared to individual isoform evaluations.

Detailed Experimental Protocol: LC-MS/MS Cocktail Inhibition Assay

Materials and Reagents
  • Pooled human liver microsomes (HLM) from at least 200 donors (commercially available from suppliers like XenoTech) [4]
  • NADPH regeneration system (1.3 mM NADPH in potassium phosphate buffer) [4]
  • Probe substrate cocktail containing all recommended substrates at specified concentrations around their Km values (see Table 1) [4]
  • Inhibitor compounds including Q203 (test compound) and known inhibitors for each CYP isoform as positive controls (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) [4]
  • Stable isotope-labeled internal standards for each metabolite to ensure quantification accuracy [4]
  • Potassium phosphate buffer (0.1 M, pH 7.4)
  • Stop solution consisting of water/acetonitrile/formic acid (92:5:3, v/v/v) containing stable isotope-labeled surrogate standards [4]
  • Methanol (HPLC grade) for dissolving substrate cocktail (<0.3% of total incubation volume) [4]
Microsomal Incubation Procedure

The incubation protocol follows optimized conditions to maintain enzyme activity while preventing non-specific binding and solvent effects [4]. First, prepare the reaction mixture in potassium phosphate buffer (0.1 M, pH 7.4) containing HLM (0.2 mg/mL), NADPH (1.3 mM), and the substrate cocktail with all probe substrates at their respective Km concentrations [4]. Include negative controls (without NADPH) and positive controls (with known inhibitors) in each experiment. Pre-incubate the mixture for 5 minutes at 37°C in a water bath with gentle shaking. Initiate the reaction by adding NADPH and continue incubation for 10 minutes at 37°C [4]. The relatively short incubation time is optimized to maintain linear metabolite formation while preventing significant substrate depletion.

Terminate reactions by adding the stop solution (20 μL per 100 μL incubation volume) and immediately place samples on ice [4]. Centrifuge the terminated reactions at 13,000 × g at 4°C for 15 minutes to precipitate proteins [4]. Carefully collect the supernatant for LC-MS/MS analysis. For quantitative accuracy, include calibration standards and quality control samples prepared in the same matrix. The entire procedure should be performed in triplicate to ensure statistical reliability of the results. This optimized protocol has been demonstrated to simultaneously assess inhibition of nine CYP isoforms while minimizing probe substrate interactions through careful concentration optimization [4].

UHPLC-MS/MS Analysis Parameters

Table 2: UHPLC-MS/MS Parameters for Metabolite Detection

CYP Isoform Metabolite SRM Transition (Polarity) Collision Energy (CE) Internal Standard
CYP1A2 Acetaminophen 152.2 > 110.0 (+) -17 [d4]-Acetaminophen
CYP2A6 7-Hydroxycoumarin 161.1 > 133.1 (-) 23 [d5]-7-Hydroxycoumarin
CYP2B6 Hydroxybupropion 256.2 > 139.1 (+) -26 [d6]-Hydroxybupropion
CYP2C8 N-desethylamodiaquine 328.1 > 283.0 (+) -21 [d5]-N-desethylamodiaquine
CYP2C9 Hydroxytolbutamide 285.1 > 186.0 (-) 18 [d9]-Hydroxytolbutamide

Metabolite analysis is performed using ultra-high performance liquid chromatography (UHPLC) coupled to tandem mass spectrometry (MS/MS) with electrospray ionization in both positive and negative modes [4]. Chromatographic separation is achieved using a reversed-phase C18 column (e.g., 2.1 × 100 mm, 1.7 μm) maintained at 40°C. The mobile phase consists of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid, using a gradient elution from 5% to 95% B over 6 minutes at a flow rate of 0.4 mL/min [4]. The autosampler temperature should be maintained at 4°C with an injection volume of 5-10 μL.

MS/MS detection is performed using selected reaction monitoring (SRM) of specific transitions for each metabolite and corresponding internal standard (Table 2) [4]. The mass spectrometer parameters should be optimized for each metabolite, with typical source conditions including: capillary voltage of 3.5 kV, source temperature of 150°C, desolvation temperature of 500°C, cone gas flow of 50 L/h, and desolvation gas flow of 1000 L/h. Data acquisition and processing are typically handled by specialized software such as MassLynx or Analyst, which facilitate peak integration, calibration curve generation, and metabolite quantification based on stable isotope-labeled internal standards to correct for matrix effects and instrument variability [4].

Data Analysis and Interpretation

Calculation of IC50 Values

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of CYP450 inhibition by Q203. To determine IC50 values, measure the residual enzyme activity at multiple concentrations of Q203 (typically 8 concentrations in a 3-fold serial dilution series) [1]. Plot the percentage of control activity (without inhibitor) against the logarithm of Q203 concentration and fit the data to a four-parameter logistic model using software such as GraphPad Prism [1]. The IC50 value corresponds to the inhibitor concentration that reduces enzyme activity by 50%. For initial screening, single-point assays at 10 μM Q203 can provide a rapid assessment of inhibition potential, with significant inhibition (e.g., >50%) warranting full IC50 determination [1].

For more precise characterization of inhibition mechanisms, determine the inhibition constant (Ki) through additional experiments varying both substrate and inhibitor concentrations. The Cheng-Prusoff equation can provide preliminary Ki estimates from IC50 values: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate [5]. However, for definitive mechanism determination, comprehensive modeling of velocity data across multiple substrate and inhibitor concentrations using nonlinear regression to the appropriate inhibition model is recommended [5]. This approach allows discrimination between competitive, non-competitive, uncompetitive, and mixed inhibition mechanisms, each with distinct clinical implications.

Classification of Inhibition Mechanisms

Understanding the specific mechanism of CYP450 inhibition is crucial for predicting in vivo drug interactions and developing appropriate clinical management strategies. CYP450 inhibition can be categorized as reversible or irreversible, with reversible inhibition further divided into competitive, non-competitive, and uncompetitive types [2]. Competitive inhibition occurs when the inhibitor (Q203) and substrate compete for the same active site on the enzyme, increasing the apparent Km without affecting Vmax [2]. Non-competitive inhibition occurs when the inhibitor binds to an allosteric site, reducing Vmax without changing Km [2]. Uncompetitive inhibition involves binding only to the enzyme-substrate complex, decreasing both Vmax and Km [2].

Mechanism-based inhibition (MBI), also known as time-dependent inhibition, represents a particularly serious clinical concern as it involves irreversible or quasi-irreversible enzyme inactivation [2] [3]. MBI occurs when the inhibitor is converted by the CYP450 enzyme to a reactive intermediate that forms a stable complex with the enzyme, leading to irreversible loss of activity [2]. Unlike reversible inhibition, MBI effects persist even after the inhibitor is cleared from circulation, requiring de novo enzyme synthesis for recovery. This has profound clinical implications, as MBI cannot be mitigated by simply staggering drug administration times [2]. Identification of MBI typically involves observing time-dependent and NADPH-dependent loss of enzyme activity, along with characteristics such as non-dilution reversibility [3].

Advanced Technical Approaches and Recent Innovations

IC50-Based Optimal Approach (50-BOA)

Recent research has introduced innovative methods to streamline the estimation of inhibition constants while maintaining precision and accuracy. The IC50-Based Optimal Approach (50-BOA) represents a significant advancement by demonstrating that precise estimation of inhibition constants is possible using a single inhibitor concentration greater than the IC50, rather than the traditional multiple concentration designs [5]. This approach incorporates the relationship between IC50 and inhibition constants into the fitting process, substantially reducing the number of experiments required (by >75%) while ensuring precision and accuracy [5]. The 50-BOA is particularly valuable for screening compounds like Q203 during early development stages where resource efficiency is critical.

The implementation of 50-BOA begins with preliminary estimation of IC50 from % control activity data across various inhibitor concentrations with a single substrate concentration (typically at Km) [5]. Once IC50 is determined, initial velocity measurements are performed using a single inhibitor concentration greater than IC50 (e.g., 2× IC50) across multiple substrate concentrations [5]. The inhibition constants are then estimated by fitting the appropriate model to the data while incorporating the IC50 constraint. This optimized approach has been validated for estimating inhibition constants of various CYP450 interactions, including triazolam-ketoconazole and chlorzoxazone-ethambutol, with significantly reduced experimental requirements [5]. Ready-to-use packages implementing 50-BOA are available in MATLAB and R, facilitating adoption by research laboratories.

Quantitative Structure-Activity Relationship (QSAR) Models

Computational approaches for predicting CYP450 inhibition have advanced significantly, with quantitative structure-activity relationship (QSAR) models emerging as valuable tools for early prioritization of drug candidates. Recent QSAR models have been developed to predict both reversible inhibition and time-dependent inhibition of major CYP enzymes, including CYP3A4, CYP2C9, CYP2C19, and CYP2D6 [3]. These models utilize non-proprietary training databases containing data for over 10,000 chemicals harvested from FDA drug approval packages and published literature, achieving cross-validation performance statistics of 78-84% sensitivity and 79-84% normalized negative predictivity [3].

These advanced QSAR models can identify structural alerts associated with mechanism-based inhibition, providing valuable insights during compound design and optimization [3]. For instance, specific molecular fragments such as certain nitrogen-containing heterocycles and activated double bonds have been associated with MBI potential [3]. The FDA's 2020 drug-drug interaction guidance specifically mentions that metabolites with structural alerts for potential MBI may warrant lower cutoff values for metabolite-to-parent AUC ratios when deciding whether in vitro inhibition studies are necessary [3]. Integrating these computational approaches early in the development pipeline for compounds like Q203 can help identify and mitigate potential DDI risks before extensive laboratory evaluation.

Visualization of Experimental Workflows and Inhibition Mechanisms

CYP450 Inhibition Assay Workflow

CYP450_Workflow CYP450 Inhibition Assay Workflow Start Assay Preparation A Prepare Reaction Mixture: - HLM (0.2 mg/mL) - NADPH (1.3 mM) - Substrate Cocktail Start->A B Pre-incubate (5 min) at 37°C A->B C Initiate Reaction with NADPH Incubate (10 min) at 37°C B->C D Terminate Reaction with Stop Solution C->D E Centrifuge (13,000 × g) 15 min at 4°C D->E F UHPLC-MS/MS Analysis E->F G Data Analysis: - IC50 Calculation - Ki Determination - Mechanism Classification F->G End Results Interpretation and Reporting G->End

Mechanisms of CYP450 Inhibition

Inhibition_Mechanisms Mechanisms of CYP450 Inhibition cluster_reversible Reversible Inhibition cluster_irreversible Irreversible Inhibition Inhibition CYP450 Inhibition Types Competitive Competitive Inhibition: - Inhibitor competes with substrate - Binds to active site - Increases apparent Km Inhibition->Competitive NonCompetitive Non-Competitive Inhibition: - Binds to allosteric site - Reduces Vmax - Does not change Km Inhibition->NonCompetitive Uncompetitive Uncompetitive Inhibition: - Binds only to ES complex - Decreases Vmax and Km Inhibition->Uncompetitive MBI Mechanism-Based Inhibition (MBI): - Forms reactive intermediate - Irreversibly inactivates enzyme - Time-dependent - NADPH-dependent Inhibition->MBI Clinical Clinical Implications: - MBI requires de novo enzyme synthesis for recovery - Cannot be prevented by staggered administration MBI->Clinical

Conclusion

Comprehensive CYP450 inhibition profiling is an essential component of drug development, particularly for promising investigational compounds like Q203. The application notes and detailed protocols provided herein enable robust characterization of inhibition potential across major CYP450 isoforms using state-of-the-art methodologies. The LC-MS/MS cocktail approach offers significant advantages for high-throughput screening by simultaneously evaluating multiple isoforms while maintaining sensitivity and specificity through stable isotope-labeled internal standards [4]. Recent methodological innovations such as the 50-BOA further enhance efficiency by enabling precise estimation of inhibition constants with significantly reduced experimental requirements [5].

References

Telacebec electron cryomicroscopy CIII2CIV2 structure determination

Author: Smolecule Technical Support Team. Date: February 2026

Telacebec-CIII₂CIV₂ Interaction Analysis

Analysis Aspect Technical Approach Key Findings/Parameters
Inhibitor Binding Site Cryo-EM structure determination of M. smegmatis CIII₂CIV₂ with/without telacebec [1] Telacebec binds to the QP site in CIII; imidazopyridine moiety and A-benzene ring form key contacts [1]
Functional Inhibition Menaquinol:oxygen oxidoreductase activity assay [1] Inhibition at concentrations comparable to those inhibiting electron transfer in membranes and M. tuberculosis growth [1]
Technical Resolution Single-particle cryo-EM and subtomogram averaging [2] [3] Capable of reaching sub-nanometer resolution (<1 nm); sufficient for drug binding site analysis [3]
Resistance Mutations Genetic analysis of resistant mutants [1] T313I and T313A mutations in the qcrB gene confer resistance [1]

Application Note: Structural Elucidation of Telacebec Binding to the Mycobacterial Respiratory Supercomplex

Introduction and Biological Significance

Tuberculosis (TB) remains a leading cause of death by infectious disease globally, with increasing incidence of drug-resistant infections creating an urgent need for novel therapeutic strategies [1]. The mycobacterial electron transport chain has been validated as a productive target space for antibiotics, most notably by bedaquiline, which targets ATP synthase. Telacebec (Q203) represents one of the few new anti-TB compound classes with demonstrated clinical efficacy in over 50 years [1]. This imidazopyridine compound exhibits potent activity against Mycobacterium tuberculosis and shows promise for treating nontuberculosis mycobacterial infections like Buruli ulcer [1].

Telacebec targets the essential CIII₂CIV₂ respiratory supercomplex, which is a key component of the mycobacterial branched electron transport chain [1]. Unlike canonical respiratory systems, mycobacteria utilize menaquinone (MQ) as an intermediate electron carrier rather than ubiquinone. The CIII₂CIV₂ supercomplex transfers electrons from menaquinol to molecular oxygen while simultaneously translocating protons across the membrane to generate the proton motive force for ATP synthesis [1]. For certain pathogens like M. leprae and M. ulcerans, which lack the alternative cytochrome bd branch, the CIII₂CIV₂ supercomplex is absolutely essential [1].

Technical Approach and Structural Analysis
2.1 Cryo-Electron Microscopy Workflow

The determination of telacebec's binding mechanism relied on advanced cryo-electron microscopy (cryo-EM) techniques. The general workflow for cryo-EM analysis, as detailed across multiple sources, involves several critical stages that ensure high-resolution structure determination [4] [2] [3].

The diagram below illustrates the key stages from sample preparation to final structure determination:

G Start Sample Preparation A Vitrification (Plunge Freezing) Start->A B Cryo-FIB Milling (For cellular samples) A->B C Tilt-Series Acquisition (-60° to +60°) B->C D Motion Correction & Dose Compensation C->D E Tomogram Reconstruction (WBP or SIRT) D->E F Subtomogram Averaging (STA) E->F End Atomic Model Building & Analysis F->End

For the telacebec-CIII₂CIV₂ structural studies, the supercomplex was isolated from Mycobacterium smegmatis and vitrified using plunge freezing methods [1] [4]. The samples were then imaged using cryo-electron microscopy, collecting data from both telacebec-bound and unbound states [1]. The resulting structures revealed unexpected conformational flexibility, including movement of the SOD subunit toward cyt. cc, supporting the possibility of direct electron transfer from superoxide to CIV [1].

2.2 Key Structural Findings and Inhibition Mechanism

The cryo-EM structures of CIII₂CIV₂ with and without telacebec provided unprecedented insights into the compound's mechanism of action. Telacebec binds specifically to the CIII component of the supercomplex, localized to the menaquinol oxidation (QP) site near the periplasmic side of the membrane [1]. The structural analysis demonstrated that the imidazopyridine moiety and A-benzene ring of telacebec form the majority of protein-inhibitor contacts, effectively blocking menaquinol binding and oxidation [1].

The binding mode explains how telacebec prevents electron transfer through the complex, ultimately inhibiting respiration and ATP synthesis. This structural information correlates perfectly with functional assays showing that telacebec inhibits the menaquinol:oxygen oxidoreductase activity of purified CIII₂CIV₂ at concentrations similar to those needed to inhibit mycobacterial growth [1]. The structural data also rationalizes the previously identified resistance mutations (T313I and T313A in qcrB), which would be expected to interfere with telacebec binding through steric hindrance or altered contact surfaces [1].

Experimental Protocols
3.1 Protein Purification and Vitrification

CIII₂CIV₂ Supercomplex Isolation Protocol (adapted from published methodologies [1] [4]):

  • Cell Culture and Membrane Preparation: Grow M. smegmatis culture to mid-log phase. Harvest cells by centrifugation and disrupt using high-pressure homogenization. Isolate membranes by ultracentrifugation at 100,000 × g for 1 hour.
  • Complex Solubilization and Purification: Solubilize membrane proteins using 1-2% (w/v) n-dodecyl-β-D-maltopyranoside (DDM) for 2 hours at 4°C with gentle agitation. Remove insoluble material by ultracentrifugation at 100,000 × g for 30 minutes. Purify the CIII₂CIV₂ supercomplex using affinity chromatography (His-tag purification if applicable), followed by size exclusion chromatography.
  • Sample Vitrification for Cryo-EM (adapted from [4]): Glow-discharge holey carbon grids (200 mesh Quantifoil or C-flat) to increase hydrophilicity. Apply 3-5 μL of purified CIII₂CIV₂ supercomplex (0.5-2 mg/mL) to the grid and incubate for 10-60 seconds. For telacebec-bound samples, pre-incubate protein with 50-100 μM telacebec before grid application. Blot excess sample using filter paper for 2-4 seconds. Rapidly plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. Store grids in liquid nitrogen until data collection.
3.2 Cryo-EM Data Collection and Processing

Tilt-Series Acquisition and Processing Protocol (adapted from [1] [2] [5]):

  • Microscope Setup: Use a 300 keV transmission electron microscope equipped with a field emission gun and direct electron detector. Employ an energy filter with a 20 eV slit to remove inelastically scattered electrons, particularly important for thicker regions at high tilt angles [5].
  • Data Collection Parameters: Collect tilt-series from -60° to +60° with 2-3° increments using a dose-symmetric tilt scheme [2] [5]. Use a total dose of 80-120 e⁻/Ų distributed across the tilt-series. Set defocus range between -1.5 and -3.0 μm. Use a pixel size of 1.0-1.5 Å at the specimen level for sufficient Nyquist sampling.
  • Image Processing and Reconstruction: Perform motion correction using MotionCor2 or similar software [2]. Estimate contrast transfer function (CTF) parameters for each tilt image using CTFFIND4 or Gctf [2]. Align tilt-series using fiducial markers (10 nm colloidal gold) or patch-tracking algorithms in IMOD or AreTomo [2] [3]. Reconstruct tomograms using weighted back-projection (WBP) or simultaneous iterative reconstruction technique (SIRT). For single-particle analysis, perform 2D classification, 3D initial model generation, and high-resolution refinement using RELION or similar software [2] [3].

Key Technical Considerations for Cryo-ET Data Processing

Processing Step Software Options Critical Parameters
Motion Correction MotionCor2, Warp, UnBlur [2] Global and local motion correction; dose weighting
Tilt-Series Alignment IMOD, AreTomo, Protomo [2] [3] Fiducial or feature-based alignment; geometric correction
CTF Estimation CTFFIND4, Gctf [2] Per-tilt defocus estimation; astigmatism correction
Tomogram Reconstruction IMOD, TOM Toolbox, EMAN2 [2] [3] Weighted back-projection (WBP) or iterative methods (SIRT)
Subtomogram Averaging RELION, PEET, Dynamo [2] [3] Multi-reference alignment; missing wedge compensation; classification

Challenges and Advanced Solutions

Cryo-ET data processing presents several significant challenges that can limit resolution if not properly addressed. The inherently low signal-to-noise ratio (SNR) results from the need to fractionate the electron dose across multiple tilt images [2] [3]. Additionally, the limited tilt range (±60°) creates a "missing wedge" of information, leading to anisotropic resolution and reconstruction artifacts [2] [3] [5]. Beam-induced motion and mechanical stage instability can further degrade image quality [2].

Future Perspectives

The successful application of cryo-EM to elucidate telacebec's mechanism represents a paradigm for structure-based drug discovery against challenging membrane protein targets. The structural insights provide a roadmap for developing next-generation inhibitors against the mycobacterial respiratory chain, potentially leading to compounds with improved potency and ability to overcome resistance. Furthermore, the methodologies established here are broadly applicable to other respiratory pathogens and complex membrane-embedded drug targets.

References

Q203 metabolic stability improvement strategies

Author: Smolecule Technical Support Team. Date: February 2026

Q203 Metabolic Stability: FAQ

  • Is improving Q203's metabolic stability necessary? Available clinical data indicates that Q203 itself has a very favorable metabolic stability profile. In a phase 1b study, Q203 was the primary circulating compound in human plasma with no significant metabolites detected, suggesting that further stability improvement for the parent compound is not a priority [1]. The strategy shifts to understanding the source of its stability and applying these principles to new chemical entities.

  • What if my novel compound shows high metabolic lability? If your novel compound is metabolically unstable, you can employ several medicinal chemistry strategies. The core approach is Scaffold Hopping—the structural modification of a compound's molecular backbone to create novel chemotypes with improved properties while maintaining biological activity [2]. The table below summarizes key scaffold hopping strategies to address metabolic liabilities.

Strategy Description Application for Metabolic Stability
Heterocyclic Replacement [2] Substituting, adding, or removing heteroatoms within a ring system. Tuning electronic properties and steric hindrance to block metabolic soft spots (e.g., blocking a site of oxidation).
Ring Opening/Closing [2] Changing the scaffold by opening a ring or forming a new one. Altering the molecular conformation to shield or remove a labile functional group.
Extension/Skeleton Simplification [2] Adding or removing rings from the core structure. Eliminating or modifying a ring that is a primary site of metabolism.

For any new compound, computational (in silico) tools are used first to screen for structural alerts associated with metabolic lability. For instance, one study used StarDrop software to identify that the methyl pyrazole moiety in a drug was a metabolic soft spot [3].

Experimental Protocols for Stability Assessment

These standardized protocols are for evaluating the metabolic stability of new chemical entities during lead optimization.

Protocol 1: Metabolic Stability Assay in Hepatocytes

This protocol measures the rate at which a drug compound is broken down by liver cells [4].

Workflow Diagram: Hepatocyte Metabolic Stability Assay

The following diagram visualizes the key steps of the hepatocyte assay workflow:

G cluster_0 Key Steps & Timing Start Start Assay Prep Sample Preparation Start->Prep Incubate Compound Incubation Prep->Incubate Prep->Incubate Quench Sample Quenching Incubate->Quench Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze Quench->Analyze Calculate Data Analysis Analyze->Calculate Analyze->Calculate

Detailed Steps:

  • Sample Preparation

    • Dilute cryopreserved human or animal hepatocytes to 0.5 x 10^6 cells/mL in appropriate medium [4].
    • Equilibrate the cell suspension at 37°C for 10 minutes in a shaking incubator [4].
    • Prepare the test compound in a solvent (e.g., final concentration 0.99% methanol, 0.01% DMSO) [4].
  • Assay and Quenching

    • Initiate the biotransformation reaction by adding the compound to the cell suspension.
    • Take sample aliquots (e.g., 25 μL) at predetermined time points (e.g., 0, 5, 10, 20, 40, 60 minutes) [4].
    • Immediately quench each aliquot by adding it to ice-cold methanol containing a cocktail of internal standards to stop enzymatic activity [4].
    • Centrifuge the quenched samples to precipitate proteins [4].
  • Analytical and Data Analysis

    • Analyze the supernatants using LC-MS/MS to measure the amount of parent compound remaining at each time point [4].
    • Calculate the response ratio: (Peak area of test compound) / (Peak area of internal standard) [4].
    • Plot the natural log of the response ratio versus time. The slope of the line is the elimination rate constant, k (min⁻¹).
    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) using:
      • Half-life (t₁/₂) = Ln(2) / k [4] [5].
      • Clearance values are derived from the elimination rate, incubation volume, and microsomal protein or cell count [5].
Protocol 2: Integrated Assay for Simultaneous Stability & Metabolite ID

For more efficient lead optimization, you can use an integrated high-throughput assay that simultaneously assesses metabolic stability and identifies metabolites [6].

Workflow Diagram: Integrated Stability & Metabolite ID Assay

G cluster_1 Single Integrated Workflow Automated Automated Sample Preparation & Incubation HRMS LC-HRMS Analysis Automated->HRMS Automated->HRMS AutoData Automated Data Analysis HRMS->AutoData HRMS->AutoData Stability Stability Report: CLint, t1/2 AutoData->Stability MetID Metabolite ID Report: Metabolite Structures AutoData->MetID

Key Features of the Integrated Workflow:

  • Automation: Uses a liquid-handling system for consistent sample preparation and incubation [6].
  • Advanced Analytics: Employs Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), which can simultaneously monitor parent compound depletion and detect metabolite formation based on accurate mass [6].
  • Streamlined Data Processing: Uses automated software for batch processing to generate both stability parameters (half-life, clearance) and metabolite profiles from a single experiment [6].

A Special Consideration in TB Research

When working on tuberculosis, remember that the pathogen itself can contribute to drug metabolism. This is an emerging area of research, suggesting that a compound stable in liver-based models might still be metabolized by Mycobacterium tuberculosis (Mtb) enzymes, potentially impacting therapeutic efficacy and resistance [7]. For a comprehensive profile, consider developing assays that account for this pathogen-specific drug metabolism [7].

References

Telacebec resistance mutations qcrB Thr313 overcoming

Author: Smolecule Technical Support Team. Date: February 2026

Telacebec Resistance: QcrB Thr313 Mutations

Telacebec inhibits the mycobacterial respiratory CIII₂CIV₂ supercomplex (also known as cytochrome bcc-aa₃), with its binding site located in the QcrB subunit of Complex III [1]. The threonine at position 313 (Thr313) is critical for this binding.

The table below summarizes the key resistance mutations and their observed effects.

Mutation Impact on Telacebec Key Evidence & Context
T313I (Thr313Ile) Confers resistance Found in in vitro generated resistance mutants; a common resistance genotype [1].
T313A (Thr313Ala) Confers resistance Found in in vitro generated resistance mutants [1].

Molecular Mechanism of Resistance and Binding

Telacebec binds to the QcrB subunit, preventing menaquinol oxidation and halting electron flow [1]. The following diagram illustrates the binding interaction and how mutations lead to resistance.

G Telacebec Telacebec QcrB_Protein QcrB_Protein Telacebec->QcrB_Protein Binds to Resistance Resistance QcrB_Protein->Resistance T313I/A Mutation Inhibition Inhibition QcrB_Protein->Inhibition Normal Function Resistance->Inhibition Prevents

The specific molecular interactions are:

  • The nitrogen atom of the imidazopyridine ring in telacebec forms a hydrogen bond with the Glu314 and, importantly, also interacts with the His375 residue of the QcrA subunit [2]. This dual-subunit interaction is crucial for stabilizing the drug.
  • The secondary amine of the carboxamide linker in telacebec hydrogen-bonds with the side chain of Thr313 [2].

Mutations at Thr313 (e.g., to Ile or Ala) disrupt these critical hydrogen bonds, likely reducing the drug's binding affinity and leading to clinical resistance [1] [2].

Experimental Workflow for Studying Resistance

For researchers investigating this resistance, the following experimental workflow is recommended.

G Step1 1. Generate Resistant Mutants Step2 2. Phenotypic DST Step1->Step2 Step3 3. Genotypic Analysis Step2->Step3 Step4 4. Biochemical Analysis Step3->Step4 Step5 5. Structural Studies Step4->Step5

Detailed Protocols for Key Experiments:

1. Generating Resistant Mutants & Phenotypic Drug Susceptibility Testing (DST)

  • Method: Inoculate Mycobacterium tuberculosis in 7H9 broth or on 7H10/7H11 agar plates containing sub-inhibitory concentrations of telacebec. Incubate for 3-4 weeks. Isolate single colonies and sub-culture in media with escalating drug concentrations [1].
  • MIC Determination: Use microdilution methods (e.g., in 96-well plates) to determine the Minimum Inhibitory Concentration (MIC) against both the wild-type and the generated mutant strains. The expected outcome is a significant increase in MIC for strains harboring T313I/A mutations [1].

2. Genotypic Analysis for Resistance Confirmation

  • Procedure: Extract genomic DNA from resistant colonies. Amplify the qcrB gene using PCR with specific primers. Sequence the PCR product and align the sequence with the wild-type qcrB gene to identify single nucleotide polymorphisms (SNPs) [1].
  • Primer Design: Design primers to flank the region of interest. For example:
    • Forward Primer: 5'-ATCGACAACACCGCCTAC-3'
    • Reverse Primer: 5'-GTAGTCGATGGCCAGGTC-3'

3. Biochemical and Structural Characterization (Advanced)

  • Cryo-EM: For high-resolution structural analysis, purify the CIII₂CIV₂ supercomplex from mycobacterial membranes (e.g., from M. smegmatis). Incubate with telacebec and flash-freeze. Collect data on a cryo-electron microscope and solve the structure to visualize the drug-binding site and the structural impact of the T313I mutation [1].
  • Enzyme Activity Assay: Measure the menaquinol:oxygen oxidoreductase activity of the purified supercomplex using a spectrophotometer. Monitor the oxygen consumption in the presence of a menaquinol analogue (e.g., decyl-menaquinol) with and without telacebec. Inhibition will be significantly reduced in the mutant complex [1].

Troubleshooting Common Experimental Issues

FAQ 1: My wild-type M. tuberculosis strain shows poor susceptibility to telacebec in vitro. What could be the reason?

  • Answer: Mycobacteria have a branched respiratory chain with an alternative terminal oxidase, cytochrome bd. This oxidase can bypass the telacebec-inhibited CIII₂CIV₂ pathway. Ensure your assay conditions (e.g., low oxygen tension, specific media) do not upregulate this alternative branch. For definitive results, use a mutant strain lacking the cytochrome bd oxidase [1] [3].

FAQ 2: Are there other QcrB inhibitors that can overcome T313 mutations?

  • Answer: The T313 mutation appears to confer cross-resistance to other inhibitors that share the same binding pocket, such as the preclinical candidate TB47 [2] [4]. Overcoming this resistance likely requires targeting a different site in the respiratory chain. Promising strategies include:
    • Combination Therapy: Using telacebec with other drugs that target the electron transport chain, such as bedaquiline (ATP synthase inhibitor) or clofazimine (a redox cycler) [5]. However, note that the effect can be strain-dependent and even antagonistic in some combinations [5].
    • Novel Inhibitors: Investigate new chemical classes that inhibit QcrB through a different binding mode or target other essential components like cytochrome bd [4].

References

Q203 cytochrome bd oxidase bypass inhibition solution

Author: Smolecule Technical Support Team. Date: February 2026

The Core Problem: Cytochrome bd Oxidase Bypass

Q: Why does Q203 (Telacebec) show only bacteriostatic activity and not kill Mycobacterium tuberculosis?

A: Q203 is a potent inhibitor of the cytochrome bcc-aa₃ complex (also known as CIII₂CIV₂). However, its inhibition of the respiratory chain is incomplete. When the cytochrome bcc-aa₃ pathway is blocked, bacteria can activate a bypass mechanism using an alternative terminal oxidase, cytochrome bd [1] [2] [3].

This redundant pathway allows electrons to continue flowing to oxygen, maintaining a proton motive force sufficient for bacterial survival, though not for growth. This is why Q203 alone stops growth (bacteriostatic) but fails to kill the bacteria (is not bactericidal) [1].

The Solution: Dual Inhibition Strategy

The most effective strategy to overcome this bypass is to simultaneously inhibit both terminal oxidases—cytochrome bcc-aa₃ and cytochrome bd. This dual inhibition completely disrupts the electron transport chain, leading to a bactericidal effect and a significant reduction in bacterial load [1] [4] [5].

The logical relationship between the inhibitors and their targets is summarized in the diagram below:

Experimentally Validated Inhibitor Combinations

The following table lists small-molecule inhibitors that have been shown in research to effectively block cytochrome bd and synergize with Q203.

Inhibitor Name Target Key Experimental Findings & Synergy with Q203

| Aurachin D | Cytochrome bd | • Converts Q203 from bacteriostatic to bactericidal [1]. • Reduces MIC of Q203 from 10 nM to 1.25 nM [1] [3]. • Shows an IC₅₀ of ~400 nM for oxygen consumption in IMVs [1]. | | CK-2-63 (2-aryl-quinolone) | Cytochrome bd | • Displays enhanced efficacy in combination with Q203 for growth suppression and sterilization kinetics [4]. • Shows a modest but significant lowering of lung bacterial burden in mouse models when combined with Q203 [4]. | | JNJ-2901 (Q203 analogue) | Cytochrome bcc-aa₃ | • A next-generation inhibitor. A M. tuberculosis strain lacking cytochrome bd (ΔcydAB) is ~1000x more sensitive to JNJ-2901 (MIC ~2.5 nM) [6]. • Achieves a 4.0-log reduction in CFU in a chronic mouse model of infection [6]. |

Essential Experimental Protocols

Here are detailed methodologies for key experiments used to validate the dual inhibition strategy.

Time-Kill Kinetics Assay

This assay is used to distinguish between bacteriostatic and bactericidal activity.

  • Objective: To determine if a drug combination can kill M. tuberculosis over time, rather than just inhibit its growth.
  • Protocol:
    • Culture Setup: Inoculate a culture of M. tuberculosis (e.g., H37Rv) in Middlebrook 7H9 medium.
    • Drug Treatment: Expose the culture to the following conditions:
      • No drug (control)
      • Q203 alone (e.g., at 30x its MIC, which is ~300 nM)
      • Cytochrome bd inhibitor alone (e.g., 25 µM Aurachin D)
      • Q203 + Cytochrome bd inhibitor combination
    • Incubation & Sampling: Incubate the cultures at 37°C. At predetermined time points (e.g., days 0, 7, 14, 21), remove samples and perform serial dilutions.
    • Plating & Enumeration: Plate the dilutions on Middlebrook 7H11 agar plates. Incubate the plates for 3-4 weeks and count the resulting Colony Forming Units (CFU).
    • Analysis: A >2-log₁₀ decrease in CFU compared to the initial inoculum indicates bactericidal activity [1] [3].
Oxygen Consumption Assay using Inverted Membrane Vesicles (IMVs)

This biochemical assay directly measures electron transport chain activity.

  • Objective: To quantify the inhibitory effect of compounds on the respiratory chain and demonstrate enhanced inhibition with combination treatment.
  • Protocol:
    • Prepare IMVs: Harvest M. tuberculosis or M. smegmatis cells, disrupt them (e.g., by bead-beating), and isolate the membrane fraction by differential centrifugation. These IMVs have the cytoplasmic membrane inside-out, exposing the electron transport chain complexes to the external medium [1] [7].
    • Set Up Reaction: Use an oxygen electrode (Clark-type cell) to measure oxygen concentration in real-time. Add IMVs to the reaction buffer.
    • Initiate Respiration: Add a substrate like succinate to initiate electron flow through the chain, which will consume oxygen. Monitor the baseline rate of oxygen consumption.
    • Apply Inhibitors: Add your inhibitors:
      • Q203 alone (e.g., 10 µM)
      • Cytochrome bd inhibitor alone (e.g., 400 nM Aurachin D)
      • Combination of both
    • Measure Inhibition: Record the new rate of oxygen consumption after each addition. The percentage inhibition is calculated as [1 - (Rate_with_Inhibitor / Baseline_Rate)] * 100%. The combination should show significantly higher inhibition than either drug alone [1] [6].
Minimum Inhibitory Concentration (MIC) Determination in a Cytochrome bd Knockout Strain

This genetic approach confirms the role of cytochrome bd in the bypass.

  • Objective: To demonstrate that genetic deletion of cytochrome bd hypersensitizes bacteria to Q203.
  • Protocol:
    • Strain Selection: Use an isogenic pair of M. tuberculosis strains: the wild-type (H37Rv) and a mutant where the cydAB genes have been deleted (H37Rv-ΔcydAB).
    • Culture & Dilution: Grow bacterial cultures to mid-log phase and dilute to a standardized concentration.
    • Drug Exposure: In a 96-well plate, perform a serial dilution of Q203 across a concentration range (e.g., 0.1 nM to 100 nM). Inoculate each well with the bacterial suspension.
    • Incubation & Readout: Incubate the plate at 37°C for 7-14 days. The MIC can be determined visually or using a viability dye like resazurin. The MIC for Q203 will be significantly lower (e.g., 8-10 fold) for the ΔcydAB strain compared to the wild-type strain [1] [6] [3].

Key Takeaways for Your Research

  • The Bypass is Real: Cytochrome bd oxidase is a validated and major resistance mechanism against Q203 monotherapy [1] [2].
  • Dual Inhibition is Key: For a bactericidal outcome, a combination therapy targeting both cytochrome bcc-aa₃ and cytochrome bd is necessary [1] [4] [5].
  • Multiple Avenues Exist: You can tackle this problem through small-molecule inhibitors (like Aurachin D or CK-2-63) or by exploiting genetic hypersensitivity (as seen in ΔcydAB strains) [1] [4] [6].

References

Q203 combination therapy antagonism clofazimine

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q: I observed reduced efficacy when combining Q203 and clofazimine in my models. Is this a known issue?

    • A: Yes. Recent evidence from a 2025 mouse footpad model of leprosy confirms an antagonistic interaction between Q203 and clofazimine. While both drugs target the electron transport chain, their combination was less effective than Q203 monotherapy, with some mice remaining culture-positive [1].
  • Q: Are there any drug combinations with Q203 that show promise?

    • A: Yes. A strongly synergistic combination is Q203 with PBTZ169. Checkerboard assays against M. tuberculosis yielded a Fractional Inhibitory Concentration (FIC) index of 0.5, indicating synergy. This was validated in both in vitro and in vivo zebrafish models [2] [3]. In contrast, combinations of Q203 with bedaquiline (BDQ), pretomanid (PA-824), or SQ109 showed antagonistic trends [2].
  • Q: What is the proposed mechanism for the Q203-clofazimine antagonism?

    • A: The exact mechanism is not yet fully elucidated. However, both drugs target the mycobacterial electron transport chain (ETC). It is hypothesized that their simultaneous action on different ETC components may lead to compensatory bacterial responses or interference with the distinct bactericidal mechanisms of each drug, resulting in reduced overall efficacy [1].

Experimental Data & Protocols

The following table summarizes key interaction profiles of Q203 with other anti-mycobacterial agents to guide your combination therapy planning [2].

Drug Assigned Name Interaction with Q203 (FIC Index) Outcome
PBTZ169 Macozinone 0.5 Synergistic
Isoniazid 1.4 Additive
Rifampin 1.2 Additive
Linezolid 1.3 Additive
OPC-67683 Delamanid 1.3 Additive
Bedaquiline 3.1 Antagonistic
PA-824 Pretomanid 3.1 Antagonistic
SQ109 3.1 Antagonistic
Clofazimine See FAQ above Antagonistic [1]
Protocol 1: Checkerboard Assay for Drug Interaction Screening

This methodology is used to determine the Fractional Inhibitory Concentration (FIC) index and classify drug interactions [2].

  • MIC Determination: First, determine the minimum inhibitory concentration (MIC₅₀) for each drug alone using the Resazurin Microtiter Assay (REMA). MIC₅₀ is defined as the concentration that inhibits 50% of bacterial growth.
  • Checkerboard Setup: Prepare a two-dimensional checkerboard of serial dilutions of both drugs (Q203 and the companion drug) in a culture medium (e.g., 7H9) within a 96-well microtiter plate.
  • Inoculation & Incubation: Inoculate each well with a standardized culture of M. tuberculosis (e.g., H37Rv). Incubate the plate at 37°C for a predetermined period.
  • Viability Assessment: Add resazurin solution to each well. A color change from blue to pink indicates bacterial metabolic activity and thus, growth. The well with the lowest concentration of both drugs that remains blue (no growth) is used for FIC calculation.
  • FIC Index Calculation:
    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
    • ΣFIC = FIC of Drug A + FIC of Drug B
    • Interpretation: ΣFIC ≤ 0.5 = Synergy; 0.5 < ΣFIC ≤ 4 = Additive; ΣFIC > 4 = Antagonism.
Protocol 2: In Vivo Validation in Mouse Footpad Model

This protocol is adapted from the 2025 study that identified the Q203-CFZ antagonism and is critical for translational research [1].

  • Infection: Infect 4-week-old nude mice (Rj:NMRI-Foxn1nu/nu) in the left hind footpad with a suspension of M. leprae (e.g., THAI53 strain). Use varying inocula (e.g., 5x10⁴ to 5x10⁰ bacilli) for the proportional bactericidal method.
  • Randomization & Dosing: Randomly allocate mice into control and test groups (n=10 per group).
    • Control Groups: Untreated; Standard Multidrug Therapy (MDT: rifampin, dapsone, clofazimine).
    • Test Groups: Q203 monotherapy (e.g., 10 mg/kg); Clofazimine monotherapy (e.g., 20 mg/kg); Q203 + Clofazimine combination.
  • Administration: Administer drugs by oral gavage. Test compounds are typically given as a single dose, while standard MDT may involve a 30-day diet mixture.
  • Assessment: Twelve months post-treatment, sacrifice the mice and aseptically remove the footpad tissue.
  • Bacterial Enumeration: Homogenize the footpad tissue and perform quantitative bacillary counts (e.g., by acid-fast bacilli staining or colony-forming unit counts on appropriate agar plates) to determine the bactericidal activity of each regimen.

Mechanistic Insights & Workflow

The antagonism between Q203 and clofazimine likely stems from their complex interactions within the bacterial electron transport chain, as illustrated below.

G cluster_q203 Q203 (Telacebec) cluster_cfz Clofazimine (CFZ) cluster_bd Cytochrome bd ETC Mycobacterial Electron Transport Chain Q203 Inhibits Cytochrome bcc:aa3 ETC->Q203 CFZ Generates Lysophospholipids & Disrupts Membrane Potential ETC->CFZ BD Alternative Terminal Oxidase (Bypasses Q203 Inhibition) Q203->BD Induces Upregulation CFZ->BD Potential Compensatory Activation? Bacterial Survival\n(Reduced Efficacy) Bacterial Survival (Reduced Efficacy) BD->Bacterial Survival\n(Reduced Efficacy) Allows

The experimental workflow for investigating these interactions typically follows a path from in vitro screening to in vivo validation.

G Start Define Combination & Hypothesis InVitro In Vitro Screening (Checkerboard Assay) Start->InVitro FIC FIC Index Calculation InVitro->FIC Mech Mechanistic Studies (e.g., ATP/Respiration Assays) FIC->Mech If Synergistic/Antagonistic InVivo In Vivo Validation (e.g., Mouse Footpad Model) FIC->InVivo If Promising/Conflicting Mech->InVivo Data Data Analysis & Conclusion InVivo->Data

Key Takeaways for Researchers

  • Avoid Q203+Clofazimine Combinations: Current evidence strongly advises against combining Q203 and clofazimine in new regimens due to their antagonistic interaction [1].
  • Explore Synergistic Partners: The combination of Q203 with PBTZ169 presents a highly promising synergistic alternative worthy of further investigation for tuberculosis treatment [2] [3].
  • Prioritize In Vivo Models: For translational research, validating drug interactions in advanced animal models like the mouse footpad is crucial, as in vitro results may not fully predict in vivo outcomes [1].

References

Structure-Activity Relationships for Reduced Cytotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

The high lipophilicity of Q203, primarily caused by its long side chain, is a key factor that may contribute to undesired cytotoxicity and other toxicity issues [1] [2]. The main strategy to mitigate this is to modify the side chain to create less lipophilic compounds while maintaining potent antimycobacterial activity.

The table below summarizes the core structural modification strategies and their impacts:

Strategy Structural Approach Key Findings & Outcomes Representative Compounds
Fused Aromatic Rings Introduce shorter, heteroatom-containing fused rings in the side chain region [1]. Reduced lipophilicity; retained potent extracellular & intracellular antitubercular activity; no cytotoxicity detected; favorable metabolic stability [1]. Compounds 18, 19, 20, 21 [1]
Alkaline Fused Rings Design fused rings (piperidine/pyrrolidine) with various aromatic methyl groups on the nitrogen [2]. Improved aqueous solubility through potential protonation; MIC < 0.035 μM against MTB H37Rv; greater plasma absorption and aqueous solubility than Q203 [2]. Compound 29 [2]

Experimental Protocols for Assessment

Here are detailed methodologies for key experiments to evaluate the antimycobacterial activity and cytotoxicity of your Q203 derivatives.

Protocol 1: Assessing Antimycobacterial Activity and Cytotoxicity

This protocol outlines the core process for testing compound efficacy and safety, from cell culture to data analysis [1] [3].

G Start Start Experiment Culture Culture Host Cells (e.g., MonoMac-6 human monocytes) Start->Culture Infect Infect Cells with M. tuberculosis H37Rv-GFP Culture->Infect Treat Treat with Q203 Derivatives Infect->Treat Measure Measure Outcomes Treat->Measure IC Intracellular Killing Assay Measure->IC EC Extracellular Activity Assay Measure->EC Cytotox Cytotoxicity Assay Measure->Cytotox Analyze Analyze Data IC->Analyze EC->Analyze Cytotox->Analyze

Key Materials:

  • Cell Line: Human monocytic cells (e.g., MonoMac-6) are a suitable host system for intracellular Mtb assays [3].
  • Bacterial Strain: M. tuberculosis H37Rv expressing GFP (H37Rv-GFP) to enable easy tracking [1] [3].
  • Compounds: Q203 and its synthesized derivatives [1].

Procedure:

  • Cell Culture and Infection: Maintain MonoMac-6 cells in RPMI-1640 medium supplemented with fetal calf serum (FCS) and other necessary additives [3]. Infect the cells with the H37Rv-GFP strain [1].
  • Compound Treatment: Treat the infected cells with your Q203 derivatives. Include a control group treated with DMSO or another vehicle [1].
  • Activity Measurement:
    • Extracellular Activity: Test the potency of compounds against H37Rv-GFP replicating in liquid broth culture medium [1].
    • Intracellular Killing Assay: Measure the compounds' ability to kill bacteria within the infected macrophages [1] [3].
  • Cytotoxicity Measurement: In parallel, assess the compounds' toxicity to the host cells (e.g., MonoMac-6) using a standard cytotoxicity assay to ensure the antimycobacterial effect is not due to general cell death [1].
Protocol 2: Cell Viability Staining with Propidium Iodide (PI) for Flow Cytometry

This specific cytotoxicity assay uses Propidium Iodide (PI) to distinguish dead cells from live ones based on membrane integrity [4] [5].

Principle: PI is a membrane-impermeant dye that is generally excluded from viable cells. It enters cells with compromised membranes (dead cells) and intercalates with DNA, fluorescing upon binding [5].

Materials:

  • Propidium Iodide (PI) Staining Solution (e.g., 10 μg/mL in PBS) [5]
  • Flow Cytometry Staining Buffer (e.g., PBS with BSA) [4] [5]
  • Phosphate-buffered saline (PBS)
  • Centrifuge, vortex, and flow cytometer [5]

Procedure:

  • Harvest and Wash: Harvest the cells (e.g., treated MonoMac-6) and aliquot up to 1 x 10⁶ cells per 100 μL into FACS tubes. Wash cells with 2 mL of PBS by centrifuging at 300 x g for 5 minutes. Decant the supernatant and repeat the wash for a total of two times [5].
  • Resuspend: Resuspend the cell pellet in 100 μL of Flow Cytometry Staining Buffer [5].
  • Stain and Analyze: Add 5-10 μL of PI staining solution to the cell suspension just prior to running on the flow cytometer. Mix gently and incubate for 1 minute in the dark. Do not wash after adding PI. Analyze immediately by flow cytometry, using the FL-2 or FL-3 channel for detection [4] [5].

Frequently Asked Questions (FAQs)

Q1: Why is Q203 only bacteriostatic, and how can this be overcome? A1: Q203 targets the cytochrome bcc complex in the mycobacterial respiratory chain. When this branch is inhibited, bacteria can re-route their respiration through an alternative branch, cytochrome bd, allowing them to survive [6] [7]. This makes the drug bacteriostatic. Research shows that simultaneously inhibiting both cytochrome bcc (with Q203) and cytochrome bd (genetically or with an inhibitor like Aurachin D) converts the activity to bactericidal, effectively killing the bacteria [6].

Q2: My compounds show good activity in vitro but fail in intracellular models. What could be the reason? A2: This is a common challenge in anti-TB drug development. A compound must not only be effective against the bacterium but also reach its target inside the infected phagocyte in an active form [3]. Potential reasons for failure include:

  • Poor Cellular Uptake: The compound cannot efficiently enter the host cell.
  • Endosomal Entrapment: The compound is trapped in endosomes after being taken up and cannot reach the cytosol where the bacteria reside.
  • Efflux: The compound is actively pumped out of the host cell.
  • Metabolic Degradation: The compound is broken down inside the host cell before it can act on the bacteria [3].

Q3: Are there more advanced models to test my lead compounds? A3: Yes, moving beyond traditional 2D monolayer cultures can provide more predictive data. Consider using:

  • 3D Tissue Models: Spheroid systems can better mimic the in vivo tissue environment and are useful for characterizing the penetration ability of drug compounds [3] [8].
  • Transwell Systems: These can model tissue barriers (like the bronchial epithelium) and allow you to study the trafficking of compounds through cellular layers [3].
  • In Vivo Models: For final validation, a murine model of TB, such as a low-dose intraperitoneal infection that leads to a slow, systemic disease, can be highly informative for testing long-term activity [3].

References

Telacebec protein binding plasma concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Telacebec Pharmacokinetic Profile & Plasma Concentration

The table below summarizes key pharmacokinetic (PK) data from a phase 1b clinical trial where Telacebec was administered orally once daily for 14 days with a standard meal [1].

Dose (mg) Cmax (ng/mL) AUCτ (ng·h/mL) Remarks
20 76.43 538.94 Steady state achieved by Day 12.
50 218.67 1,567.67 1.9 to 3.1-fold accumulation after 14 days of dosing.
100 373.33 3,031.33
160 652.50 5,118.17
250 1,030.00 7,618.33
320 1,502.33 10,098.47

Protein Binding & Metabolism

Understanding the behavior of a drug in the body is crucial for interpreting its efficacy.

  • Low Metabolic Turnover: In the phase 1b study, Telacebec was identified as the primary circulating entity in human plasma. Although three potential metabolites were found, they were considered relatively minimal compared to the parent drug. This low clearance contributes to the observed drug accumulation [1].
  • High Lipophilicity & Membrane Targeting: While specific plasma protein binding percentages for Telacebec are not provided in the search results, its mechanism of action offers critical insight. Telacebec targets the cytochrome bc1 complex, a membrane-embedded protein in the electron transport chain of Mycobacterium tuberculosis [2] [3]. Drugs targeting such lipid-exposed sites are typically highly lipophilic, which allows them to partition into and accumulate within the lipid bilayer of bacterial membranes [4]. This local accumulation can enhance the drug's apparent affinity for its target.

Troubleshooting Guide & FAQs

FAQ: How do I interpret the plasma concentration data for my experimental models? The PK parameters (Cmax and AUC) increase in a greater-than-proportional manner with dose, suggesting potential non-linear pharmacokinetics. The observed accumulation indicates a long half-life, supporting once-daily dosing. When translating doses between species, allometric scaling should be used, and the administration with a standard meal is critical as it was a condition in the clinical trial [1].

FAQ: The drug is potent in vitro but shows reduced efficacy in my infection model. What could be the issue?

  • Check Bacterial Strain: Telacebec is bacteriostatic against M. tuberculosis in standard models due to the presence of the cytochrome bd oxidase, an alternative terminal oxidase that bypasses the bc1 complex inhibition [2]. Its potency is significantly higher against pathogens like M. leprae and M. ulcerans that have lost this bypass pathway [5] [6].
  • Consider Combination Therapy: The bactericidal activity of Telacebec is greatly enhanced when used in combination with other drugs, particularly those targeting oxidative phosphorylation like bedaquiline (ATP synthase inhibitor) [2]. Antagonism has been observed with clofazimine in some models, so combination selection is key [6].

Troubleshooting Guide: Inconsistent PK Results

  • Problem: High variability in plasma concentrations between subjects.
  • Solution: Ensure consistent and standardized meal conditions during drug administration, as food can significantly impact the absorption of a lipophilic drug like Telacebec [1].

Experimental Pathway for Telacebec

To help visualize the experimental workflow for establishing a drug profile like Telacebec's, the following diagram outlines the key stages from in vitro studies to clinical trial assessment.

InVitro In Vitro Studies AnimalPK Animal PK/PD Studies InVitro->AnimalPK Determine PK & Efficacy Phase1 Phase 1 Clinical Trial AnimalPK->Phase1 Select Safe Human Dose Phase2 Phase 2 Clinical Trial Phase1->Phase2 Confirm Safety & PK in Patients Profile Established Drug Profile Phase2->Profile Define Final Dosing Regimen

I hope this structured technical overview aids in your experimental work and regulatory planning.

References

Q203 bacterial persistence hypoxic conditions addressing

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Q203 Inefficacy

Reported Issue Underlying Cause Suggested Solution Key Experimental Evidence
Bacteriostatic activity; lack of killing even at high concentrations (200-300 × MIC) [1]. Respiratory rerouting; inhibition of cytochrome bcc complex is incomplete. Bacteria shift electron flow to the alternative terminal oxidase, cytochrome *bd [1] [2]. Combine Q203 with a cytochrome bd inhibitor [1]. Genetic knockout of cytochrome bd or addition of inhibitor Aurachin D made Q203 bactericidal (>2 log10 cfu decrease) [1].
Reduced potency in acidic conditions (e.g., within activated macrophage phagosomes) [3]. Cytochrome bcc complex is preferentially inhibited at low pH, while cytochrome bd remains functional [3]. Test drug efficacy under pH-controlled conditions. Consider that low pH may synergize with Q203 [3]. At pH 5.5, the MIC of Q203 decreased dramatically. A bd-deficient mutant was hypersusceptible to low pH in an IFNγ-dependent manner [3].
Unexpected increase in bacterial oxygen consumption rate (OCR) after Q203 treatment [2]. The bacterium's metabolic response to maintain energy (ATP) homeostasis; it increases ETC flux to compensate for reduced efficiency [2]. Combine Q203 with other ETC inhibitors (e.g., Bedaquiline) to overwhelm compensatory mechanisms [2]. Combination of Q203, Bedaquiline, and Clofazimine showed synergistic killing in vitro and in a macrophage model [2].

Experimental Protocols & Validation

Protocol 1: Assessing Respiratory Chain Inhibition

This biochemical assay measures the direct impact of Q203 on the electron transport chain using inverted membrane vesicles (IMVs) [1].

  • Key Materials: Inverted membrane vesicles (IMVs) from M. tuberculosis or M. smegmatis; Q203; Aurachin D (cytochrome bd inhibitor); Oxygen consumption measurement system (e.g., Clark-type electrode or extracellular flux analyzer); Electron donor (e.g., NADH).
  • Procedure:
    • Prepare IMVs from mycobacterial cells.
    • Incubate IMVs with a range of Q203 concentrations (e.g., 0 nM to 10 µM) in the presence of an electron donor.
    • Measure oxygen consumption rates for each condition.
    • Analyze data: Plot OCR against drug concentration to determine the IC50 and the maximum level of inhibition. Expect incomplete inhibition (e.g., ~60%) with Q203 alone [1].
    • Combination studies: Repeat the assay with a fixed concentration of Q203 (e.g., 10 µM) and varying concentrations of Aurachin D (e.g., 0-25 µM). The combination should show significantly higher inhibition than Q203 alone [1].
Protocol 2: Time-Kill Kinetics Assay

This assay determines whether a drug regimen is bactericidal (killing bacteria) or bacteriostatic (merely inhibiting growth) [1].

  • Key Materials: M. tuberculosis culture (e.g., H37Rv); Q203; Aurachin D.
  • Procedure:
    • Inoculate cultures and treat them with:
      • DMSO (vehicle control)
      • Q203 alone (e.g., 30 × MIC)
      • Aurachin D alone (e.g., 25 µg/mL)
      • Q203 and Aurachin D in combination
    • Sample cultures at predetermined time points (e.g., days 0, 7, 14, 21).
    • Serially dilute samples and plate them on solid medium to determine colony-forming units (CFU) per mL.
    • Analyze data: Plot log10(CFU/mL) over time. Bactericidal activity is defined as a ≥2 log10 decrease in CFU/mL. Q203 alone typically shows bacteriostatic activity, while the combination with a bd inhibitor should be bactericidal [1].

The diagram below illustrates the core mechanism of Q203 persistence and how combination therapy overcomes it.

G cluster_bacterial_cell Mycobacterial Cell NADH NADH bcc Cytochrome bcc (Complex III) NADH->bcc Electron Flow bd Cytochrome bd bcc->bd Rerouted Path O2 O2 bcc->O2 Primary Path bd->O2 ATP ATP Q203 Q203 Q203->bcc Inhibits AurachinD AurachinD AurachinD->bd Inhibits

Key Takeaways for Researchers

  • Target Both Oxidases for Killing: The most validated strategy to overcome Q203 persistence is to co-inhibit the cytochrome bd oxidase, either genetically or pharmacologically with compounds like Aurachin D [1].
  • Consider the Host Environment: The efficacy of Q203 is modulated by the host immune response. Acidic environments within activated macrophages can increase the bacterium's reliance on cytochrome bd, making this combination approach particularly relevant in vivo [3].
  • Explore Synergistic Combinations: Beyond bd inhibitors, combining Q203 with other ETC-targeting drugs like Bedaquiline (ATP synthase inhibitor) and Clofazimine has shown promise for enhanced, synergistic killing [2].

References

Telacebec analytical method development challenges

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile & Mechanism of Action

Understanding Telacebec's core characteristics is the first step in designing robust analytical methods.

  • Basic Chemical Properties: Telacebec (Q203) is a small molecule with the molecular formula C₂₉H₂₈ClF₃N₄O₂ and a molecular weight of 557.01 g/mol [1].
  • Primary Mechanism: It is a first-in-class inhibitor that targets the cytochrome bc1 complex (QcrB subunit) of the mycobacterial electron transport chain (ETC). This action disrupts energy production, leading to bacterial cell death [2] [3] [1].
  • Synergy & Antagonism: Research highlights important drug interaction profiles to consider for combination studies.
    • Synergy has been observed with bedaquiline (another ETC inhibitor) in some M. tuberculosis lineages [3].
    • Antagonism has been noted with clofazimine and linezolid, which may be due to conflicting interactions within the ETC [4] [3].

The following diagram illustrates Telacebec's primary molecular target and its broader context in mycobacterial energy metabolism.

G MQ Menaquinol ComplexIII Cytochrome bc1 Complex (QcrB) MQ->ComplexIII Electrons TCB Telacebec (Q203) TCB->ComplexIII Inhibits ComplexIV Cytochrome c:aa3 Terminal Oxidase ComplexIII->ComplexIV Electrons ATP ATP Synthesis ComplexIV->ATP Cytbd Cytochrome bd Oxidase Cytbd->ATP Alternative Path

Diagram: Telacebec's primary target is the cytochrome bc1 complex, inhibiting the electron transport chain and thereby blocking ATP synthesis. Notably, M. tuberculosis can bypass this inhibition via the cytochrome bd oxidase, making this pathway a target for synergistic drug combinations [2] [3].

Key Experimental Data & Protocols

Here is a summary of quantitative data and model systems from recent studies that can inform your assay development and validation.

Aspect Details Source / Context
In vitro Potency (MIC₅₀) 2.7 nM (against M. tuberculosis H37Rv in broth) [1] Culture broth medium.
In vivo Efficacy (Mouse Model) Effective at doses <1 mg/kg in a murine TB model [1]. Acute TB BALB/c mouse model, oral gavage.
Aqueous Solubility Insoluble in water [1]. Pre-formulation data.
Stock Solution (in DMSO) 20 mg/mL (35.9 mM) [1]. For in vitro research use.
Human PK (Steady State, 320 mg dose) Cₘₐₓ: ~1502 ng/mL; AUCτ: ~10,098 ng·h/mL [5]. Phase 1b trial, informs expected plasma concentrations.
Reported Metabolites No significant metabolites detected in human plasma [5]. Suggests parent drug is primary analyte.
Detailed Experimental Models

1. Mouse Footpad Model for Leprosy This protocol evaluates bactericidal activity against M. leprae, which lacks the cytochrome bd oxidase and is highly sensitive to Telacebec [4].

  • Infection: Inoculate 4-week-old immunodeficient nude mice in the left hind footpad with 0.03 mL of an M. leprae THAI53 suspension (e.g., 5x10⁴ to 5x10⁰ bacilli) [4].
  • Treatment: Administer Telacebec via oral gavage. A dose of 10 mg/kg has been used as a monotherapy. Treatment can be a single dose or one month of daily dosing [4].
  • Assessment: Sacrifice mice 12 months post-inoculation. Enumerate viable M. leprae bacilli from the footpad tissue to determine bactericidal activity. The lack of growth on specific inocula indicates effectiveness [4].

2. Synergy Checkerboard Assay This methodology is used to identify synergistic or antagonistic drug interactions [2].

  • Strain: M. bovis BCG or M. tuberculosis.
  • Culture: Grow bacteria in 7H9 medium with ADC enrichment to mid-log phase (OD₆₀₀ ~0.3-0.9) [2].
  • Drug Preparation: Prepare serial dilutions of Telacebec and the companion drug (e.g., rifampicin, vancomycin, bedaquiline) in culture medium without Tween 80 [2].
  • Inoculation & Incubation: Combine 500 μL of bacterial inoculum (OD₆₀₀ ~0.01) with 500 μL of the drug dilutions in tubes. Incubate at 37°C without shaking [2].
  • Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify synergy (FICI ≤0.5), indifference (>0.5 - 4), or antagonism (FICI >4) [2].

Troubleshooting Common Research Challenges

Based on the gathered information, here are solutions to potential challenges.

  • Challenge 1: Low aqueous solubility affecting in vitro assays.

    • Solution: Use a validated stock solution preparation method. For example, prepare a master liquid in DMSO at 7 mg/mL, then dilute in a carrier like 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O to achieve a clear working solution for animal dosing [1]. Always use fresh DMSO to mitigate moisture absorption.
  • Challenge 2: Unexpected lack of efficacy in combination therapy.

    • Investigation: Consider known antagonisms. The combination of Telacebec and clofazimine has shown antagonistic effects in a mouse model, potentially due to conflicting actions on the ETC [4]. Review your combination drugs for potential negative interactions.
  • Challenge 3: High variability in MIC measurements.

    • Standardization: Ensure consistency in the bacterial growth phase (mid-log is optimal), culture medium composition (including glycerol concentration), and the absence of Tween 80 during the MIC assay, as these factors can significantly impact results [2].

Guidance for Analytical Method Development

Since specific analytical methods are not detailed in the search results, here is a framework for their development based on Telacebec's known properties.

  • Starting Point for Chromatography: Given that Telacebec is a small molecule and no significant circulating metabolites were found in human plasma [5], reverse-phase HPLC or UPLC coupled with UV or MS detection would be a logical starting point.
  • Extraction Considerations: The drug's low aqueous solubility [1] suggests that protein precipitation or liquid-liquid extraction from biological matrices (like plasma or tissue homogenates) will likely be more effective than simple dilution.
  • Key Method Parameters: Use the chemical structure and molecular weight (557.01 g/mol) [1] to guide the selection of columns (e.g., C18), mobile phases, and mass spectrometer settings. The human Cₘₐₓ values (over 1500 ng/mL) [5] provide a target sensitivity range for your calibration curves.

References

Troubleshooting Guide: Q203 Synthesis & Purity Control

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common challenges based on the synthesis of Q203 analogues.

Challenge Problem Description Suggested Solution Key References
Selective Reduction Reducing a benzonitrile group in the side chain without opening the benzoxazole ring. Use NaBH₄ with NiCl₂·6H₂O as a catalyst. Alternative: Use Boc-protection (di-tert-butyl-dicarbonate) for the amine before reduction to prevent side reactions. [1]
High Lipophilicity Lead compounds exhibit poor solubility and overly long half-lives due to high log P values. Incorporate a benzoxazole heterocycle in the molecule's tail region. This maintains potency while significantly reducing overall lipophilicity. [1]
Amide Coupling Low yields or poor integrity of the final amide-coupled product. Ensure the chemical identity and integrity of the final compound are demonstrated via analytical methods (e.g., NMR, LC-MS). [1] [2]

Experimental Protocols & Key Assays

For researchers investigating Q203 and its analogues, the following experimental details from the literature are critical for confirming biological activity.

1. Oxygen Consumption Assay (for Target Inhibition) This assay tests the direct inhibition of the purified mycobacterial CIII₂CIV₂ supercomplex.

  • Target: Purified Mycobacterium smegmatis CIII₂CIV₂ respiratory supercomplex [1] [3].
  • Measurement: Inhibition of oxygen consumption [1] [3].
  • Expected Outcome: Q203 has an reported IC₅₀ of 99 ± 32 nM against the M. smegmatis supercomplex. This should correlate with cellular activity [1].

2. In Vitro Growth Inhibition Assay (for Cellular Activity)

  • Pathogen: Mycobacterium tuberculosis [1] [4].
  • Measurement: Minimum Inhibitory Concentration (MIC).
  • Expected Outcome: Q203 demonstrates high potency with a MIC₅₀ as low as 2.7 nM against M. tuberculosis H37Rv [1]. Note that activity can be bacteriostatic; bactericidal activity may require combination with a cytochrome bd inhibitor [4].

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of Q203? A1: Q203 targets the QcrB subunit of the cytochrome bcc complex (CIII) within the CIII₂CIV₂ respiratory supercomplex in mycobacteria. It binds to the menaquinol oxidation site (QP site), blocking electron flow and energy production [3] [5].

Q2: Why might my synthesized IPA analogue have high nanomolar MIC despite good biochemical inhibition? A2: A lack of perfect correlation between CIII₂CIV₂ enzyme inhibition and cellular growth inhibition is a known phenomenon. This could be due to:

  • Differences in Permeability: The compound may not efficiently penetrate the mycobacterial cell wall in certain species [1].
  • Efflux Pumps: The compound might be extruded from the bacterial cell [1].
  • Respiratory Branch Compensation: In M. tuberculosis, the parallel cytochrome bd branch can compensate for inhibited bcc activity, leading to higher MICs. This is a key reason for the bacteriostatic nature of Q203 alone [4].

Q3: How can the bactericidal activity of Q203 be enhanced? A3: Combination therapy is crucial. Studies show that simultaneously inhibiting the cytochrome bd branch alongside the bcc complex can convert Q203 from bacteriostatic to bactericidal. This can be achieved genetically or with small-molecule inhibitors like Aurachin D [4].

The following diagram illustrates this key synergistic relationship and its mechanistic basis.

G MQH2 Menaquinol (MQH₂) CIII Cytochrome bcc (Complex III) MQH2->CIII Electrons O2 O₂ H2O H₂O O2->H2O MQ Menaquinone (MQ) CIV Cytochrome aa₃ (Complex IV) CIII->CIV Electrons PMF Proton Motive Force (PMF) ← Energy for ATP Synthesis CIII->PMF Generates CIV->O2 O₂ Reduction CIV->PMF Generates Cbd Cytochrome bd Cbd->O2 O₂ Reduction Cbd->PMF Generates ATP ATP Synthesis PMF->ATP Q203 Q203 Inhibitor Q203->CIII Blocks AurachinD Aurachin D Inhibitor AurachinD->Cbd Blocks

Key Takeaways for Your Research

  • Focus on Intermediate Control: The documented challenges occur during the synthesis of key fragments, particularly the selective reduction step for the side chain. Rigorous purity control at these intermediate stages is crucial [1].
  • Validate Both Biochemical and Cellular Activity: A potent compound must successfully inhibit the purified enzyme and penetrate the bacterial cell to exert its effect. Always run both types of assays [1] [4].
  • Consider Combination Strategies Early: Given that Q203 itself is bacteriostatic, evaluating your leads in combination with a cytochrome bd inhibitor could reveal superior bactericidal potential [4].

References

Q203 in vitro-in vivo correlation difficulties

Author: Smolecule Technical Support Team. Date: February 2026

Telacebec (Q203) Technical Profile

The table below summarizes quantitative data from a first-in-human Phase 1 clinical trial, which is essential for planning in vivo studies and understanding the drug's baseline pharmacokinetics [1].

Parameter Details and Findings
General Drug Name Telacebec (previously Q203) [1]
Mode of Action Inhibits the cytochrome bc1 complex (CIII) of the mycobacterial CIII2CIV2 respiratory supercomplex, blocking ATP synthesis [2].
In Vitro & In Vivo Potency Inhibits multi-drug-resistant (MDR) and extensively drug-resistant (XDR) M. tuberculosis in the low nanomolar range. Shows efficacy in a murine TB model at doses <1 mg/kg [1].
Clinical Efficacy (Phase 2) Demonstrated a dose-dependent reduction of viable mycobacterial sputum load in TB patients [1].

| Human PK (Single Dose, Fasted) | - Tmax: 2.0 to 3.5 hours

  • AUC: Approximately dose-proportional across 10 mg to 800 mg doses [1]. | | Food Effect (100 mg dose) | - Cmax: 3.93x increase (fed vs. fasted)
  • Tmax: Delayed to 4.5 hours (with a high-fat meal) [1]. | | Safety & Tolerability | Well-tolerated in healthy subjects (10 mg to 800 mg) with no significant or serious adverse events reported [1]. |

Frequently Asked Questions (FAQs) & Troubleshooting

Here are answers to common technical questions that may arise during your research with Telacebec.

A. On the Mechanism of Action & Resistance
  • Q1: What is the precise molecular target of Telacebec? Telacebec targets the QcrB subunit of the cytochrome bc1 complex (CIII) within the CIII2CIV2 respiratory supercomplex in mycobacteria. It binds to the QP (proximal quinone) site, preventing the oxidation of menaquinol and halting electron flow and ATP synthesis [2].

  • Q2: Our lab has generated a Telacebec-resistant M. tuberculosis strain. What are the most common mutations we should sequence for? The primary resistance-associated mutations are found in the qcrB gene, specifically at codon 313. The most frequently reported mutations are T313I and T313A [2].

B. On Experimental Protocols & In Vitro-In Vivo Correlation
  • Q3: The potency of Telacebec in our in vitro assays seems lower than literature values. What could be the cause? Mycobacteria have a branched respiratory chain with an alternative terminal oxidase, cytochrome bd. This branch can compensate for the inhibition of CIII2CIV2 [2].

    • Troubleshooting Step: Ensure your assay conditions (e.g., low oxygen tension, stationary growth phase) do not upregulate cytochrome bd expression, which can mask the full potency of Telacebec. Correlating in vitro activity with the expression levels of both terminal oxidases is crucial.
  • Q4: How should we administer Telacebec in animal studies to best mirror human pharmacokinetics? The administration protocol in animals should be carefully designed based on the significant food effect observed in humans [1].

    • Recommended Protocol: To ensure consistent and comparable exposure, administer Telacebec to animals under fasted conditions or, if not possible, with a standardized, consistent diet. The high-fat meal in humans caused a 4-fold increase in Cmax and a delay in Tmax, which could significantly impact efficacy and toxicity outcomes if not controlled for in preclinical models.

Visualizing the Mechanism of Action

The following diagram, generated using Graphviz, illustrates how Telacebec inhibits the mycobacterial respiratory chain.

G cluster_pathway Mycobacterial Respiratory Chain cluster_alternative MQ MQ MQH2 MQH2 MQ->MQH2 Reduction CIII2CIV2 CIII2CIV2 MQH2->CIII2CIV2 e⁻ + H⁺ CytBD CytBD MQH2->CytBD e⁻ CIII2CIV2->MQ Q Cycle O2 O2 CIII2CIV2->O2 e⁻ Transfer PMF PMF CIII2CIV2->PMF H⁺ Pumping Telacebec Telacebec Telacebec->CIII2CIV2 Inhibits CytBD->O2 e⁻ Transfer CytBD->PMF Limited H⁺ ATP ATP PMF->ATP ATP Synthesis PMF->ATP ATP Synthesis

The diagram illustrates the branched electron transport chain in Mycobacterium tuberculosis. Telacebec (Q203) binds to and inhibits the CIII2CIV2 supercomplex (red), blocking the menaquinol oxidation QP site and stopping the electron transfer that generates the proton motive force (PMF) for ATP synthesis [2]. The alternative pathway via cytochrome bd (green) can bypass this inhibition under certain conditions, which is a key consideration for in vitro assays [2].

References

Telacebec efflux pump verapamil potency enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts & Mechanisms of Action

What is the proposed mechanism for verapamil's potentiation of anti-tubercular drugs?

The mechanism is an active area of research, with recent evidence pointing towards two primary, non-mutually exclusive mechanisms:

  • Efflux Pump Inhibition: A 2025 study provides strong evidence that verapamil, and its major metabolite norverapamil, directly inhibit the MmpS5/MmpL5 efflux pump in Mycobacterium tuberculosis. This inhibition prevents the bacterium from pumping out various drugs, making them more effective. Genetic knockdown studies confirm that MmpS5L5 overexpression is the sole cause of resistance in certain mutant strains, and that verapamil's potentiation is effective even in this context [1].
  • Membrane Energetics Disruption: Earlier research (2018) proposed that verapamil, as a cationic amphiphile, disrupts the membrane potential of M. tuberculosis. This collapse of the proton motive force (PMF) would synergize with drugs that target oxidative phosphorylation (like bedaquiline and clofazimine) by further impairing the bacterium's energy production [2].

> Technical Note: The 2025 study suggests that the membrane disruption observed previously may not be the primary mechanism for potentiation. Their biochemical data indicate verapamil does not act as a PMF disruptor to exert its effect on the MmpS5L5 pump [1].

What is Telacebec (Q203) and its primary mechanism?

Telacebec is a first-in-class, investigational anti-tubercular drug. Its mechanism is distinct from verapamil's potentiation role [3] [4].

  • Target: It inhibits the cytochrome bc1 complex (QcrB) in the mycobacterial electron transport chain.
  • Consequence: This blockade halts cellular respiration, preventing the synthesis of ATP and leading to bacterial death.
  • Clinical Status: As of 2025, Telacebec has demonstrated early bactericidal activity in Phase 2 clinical trials and is noted for its potential to treat drug-resistant TB [5] [3] [4].

Experimental Data & Protocols

Quantitative Data on Verapamil Potentiation

The table below summarizes key efficacy data from the literature for easy reference.

Drug Potentiated Pathway/Target Verapamil Effect (Fold MIC Reduction) Key Findings & Relevance
Bedaquiline (BDQ) ATP Synthase / MmpS5L5 Efflux 8 to 16-fold [6] Norverapamil (metabolite) shows equal potency to verapamil, with greatly reduced calcium channel activity [1].
Clofazimine (CFZ) Unknown / MmpS5L5 Efflux 8-fold [6] Effective against both drug-susceptible and drug-resistant clinical isolates [6].
TBAJ-876 & TBAJ-587 (BDQ derivatives) ATP Synthase / MmpS5L5 Efflux 4 to 8-fold [1] Potentiation extends to new, more potent derivatives in clinical trials [1].
PBTZ-169 & OPC-167832 (DprE1 inhibitors) Cell Wall Synthesis / MmpS5L5 Efflux Minimal to 4-fold [1] Potentiation is more pronounced in strains overexpressing MmpS5L5 [1].
Detailed Experimental Protocol: Checkerboard Synergy Assay

This is a standard method for quantifying drug interactions and potentiation.

1. Principle The checkerboard assay tests a range of concentrations for two drugs in combination to determine if their effect is additive, synergistic, or antagonistic. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify the interaction [1] [2].

2. Materials & Reagents

  • Microorganism: Mycobacterium tuberculosis (e.g., H37Rv or clinical isolates).
  • Drugs: Verapamil hydrochloride, drug of interest (e.g., bedaquiline), Norverapamil can be used as a control [1].
  • Media: 7H9 broth supplemented with OADC (Oleic Acid, Albumin, Dextrose, Catalase).
  • Consumables: 96-well sterile tissue culture plates, serological pipettes.
  • Equipment: Biosafety cabinet, incubator at 37°C, plate reader for absorbance/fluorescence.

3. Step-by-Step Workflow

The following diagram outlines the experimental setup and data analysis process.

G Start Start Checkerboard Assay PrepPlate Prepare 2D Drug Matrix Start->PrepPlate Step1 1. Dilute Drug A along rows PrepPlate->Step1 Step2 2. Dilute Drug B (Verapamil) along columns Step1->Step2 Step3 3. Inoculate with M. tuberculosis culture Step2->Step3 Step4 4. Incubate 7-14 days at 37°C Step3->Step4 Step5 5. Measure growth (e.g., alamarBlue assay) Step4->Step5 Step6 6. Calculate MICs (MIC_A alone, MIC_B alone, MIC_A combo, MIC_B combo) Step5->Step6 Step7 7. Calculate FICI FICI = (MIC_A_combo/MIC_A_alone) + (MIC_B_combo/MIC_B_alone) Step6->Step7 Interpret Interpret FICI Step7->Interpret Synergy FICI ≤ 0.5: Synergy Interpret->Synergy Result Additive 0.5 < FICI ≤ 4: Additive/No Interaction Interpret->Additive Result Antagonism FICI > 4: Antagonism Interpret->Antagonism Result

4. Data Analysis

  • MIC Determination: The MIC is the lowest concentration that prevents ≥90% of bacterial growth [6].
  • FICI Calculation: As shown in the workflow. A FICI of ≤0.5 indicates synergy [1].

Troubleshooting Common Experimental Issues

Problem Potential Cause Suggested Solution
High verapamil MIC (>512 μM) or no potentiation Verapamil cytotoxicity masking potentiation. Titrate verapamil (e.g., 8-128 μM) well below its MIC to observe synergy without growth inhibition [2].
High variability in MIC measurements Inoculum size inconsistency; drug precipitation. Standardize the bacterial inoculum. Use fresh drug stocks and ensure proper solubility (DMSO stocks, sonication if needed).
Unexpected lack of synergy Strain lacks relevant efflux pump (e.g., MmpS5L5). Use a positive control strain with a confirmed Rv0678 mutation (which upregulates MmpS5L5) [1]. Confirm pump expression genetically if possible.
Antagonism between drugs Conflicting mechanisms (e.g., Telacebec + Clofazimine). Note: Antagonism has been reported between Telacebec and Clofazimine in a mouse model [5]. Avoid this combination in experiments.

Proposed Mechanism of Verapamil Action

The following diagram synthesizes the two proposed mechanisms of verapamil based on the latest research, which can help guide your experimental hypotheses.

G cluster_1 Primary Mechanism (Recent Evidence) cluster_2 Alternative Mechanism (Proposed) Verapamil Verapamil / Norverapamil Node1 Inhibits MmpS5/MmpL5 Efflux Pump Verapamil->Node1 NodeA Disrupts Membrane Energetics (Collapses ΔΨ) Verapamil->NodeA Alternative Node2 Increased Intracellular Drug Concentration Node1->Node2 Node3 Enhanced Drug Efficacy (Potentiation) Node2->Node3 NodeB Synergy with OXPHOS inhibitors (BDQ, CFZ) NodeA->NodeB

References

Telacebec vs bedaquiline efficacy Mycobacterium tuberculosis

Author: Smolecule Technical Support Team. Date: February 2026

Telacebec vs. Bedaquiline: Efficacy Comparison at a Glance

Feature Telacebec (T, Q203) Bedaquiline (B, BDQ)
Drug Class First-in-class cytochrome bc1:aa3 inhibitor (Imidazopyridine amide) [1] [2] First-generation Diarylquinoline (DARQ) [1] [3]
Primary Target Cytochrome bcc:aa3 complex (Complex III) of the Electron Transport Chain (ETC) [1] [4] F1F0 ATP synthase [3] [5]
Key Mechanism Inhibits electron transport, disrupting proton motive force and reducing ATP synthesis [1] [4] Directly inhibits ATP synthesis by binding to the subunit c (encoded by atpE) of ATP synthase [3] [5]

| Efficacy in Murine TB Models (Key Regimens) | - BCZT (Bedaquiline, Clofazimine, Pyrazinamide, Telacebec): Showed superior bactericidal and sterilizing activity against wild-type M. tuberculosis H37Rv and Rv0678 mutant strains, preventing the amplification of bedaquiline-resistant mutants [6].

  • Strain Dependency: Demonstrated synergistic contribution in regimens against the HN878 clinical isolate but showed an antagonistic effect in some combinations against the H37Rv reference strain [1] [7]. | - BCZ (Bedaquiline, Clofazimine, Pyrazinamide): Highly bactericidal, but the addition of Telacebec (BCZT) further enhanced activity [6].
  • BPaL (Bedaquiline, Pretomanid, Linezolid): A cornerstone regimen for drug-resistant TB. Newer DARQs like TBAJ-876 show superior potency in similar combinations [1] [7]. | | Activity Against Rv0678 Mutants | Retains potent activity. The BCZT regimen was particularly effective in mice infected with an Rv0678 mutant, which confers cross-resistance to Bedaquiline and Clofazimine [6]. | Reduced activity due to Rv0678 mutations, which cause upregulation of the MmpS5-MmpL5 efflux system [6] [3]. | | Resistance Mechanisms | Primarily mutations in the qcrB gene, which encodes a subunit of the cytochrome bc1 complex [1]. | - Primary: Mutations in the atpE gene (high-level resistance) [3].
  • Secondary: Mutations in the Rv0678 gene, leading to reduced susceptibility and cross-resistance with Clofazimine [6] [3]. |

Detailed Experimental Data and Protocols

The comparative data in the table above is largely derived from standardized, rigorous murine models of tuberculosis infection. Below is a summary of the key methodologies employed in these studies.

Common Experimental Protocol for Murine TB Models

The following workflow outlines the standard procedures used in the cited research to generate the efficacy data [6] [1] [7].

cluster_1 1. Mouse Infection & Grouping cluster_2 2. Treatment Phase cluster_3 3. Outcome Assessment Mouse Infection Mouse Infection Treatment Phase Treatment Phase Mouse Infection->Treatment Phase Assessment Assessment Treatment Phase->Assessment Aerosol infection with M. tuberculosis Aerosol infection with M. tuberculosis Random allocation to treatment groups Random allocation to treatment groups Aerosol infection with M. tuberculosis->Random allocation to treatment groups Drug administration (oral gavage) Drug administration (oral gavage) Treatment duration (e.g., 4 or 8 weeks) Treatment duration (e.g., 4 or 8 weeks) Drug administration (oral gavage)->Treatment duration (e.g., 4 or 8 weeks) CFU Enumeration CFU Enumeration Statistical Analysis Statistical Analysis CFU Enumeration->Statistical Analysis

  • Animal Model: Typically, female BALB/c mice.
  • Infection: Mice are infected via a high-dose aerosol with M. tuberculosis strains (e.g., reference strain H37Rv or clinical isolate HN878) [1] [7].
  • Treatment Start: Therapy begins after an established infection (e.g., two weeks post-infection) [6] [7].
  • Drug Administration: Drugs are administered via oral gavage, often 5-7 days per week, using human-equivalent doses [7].
  • Treatment Duration: Varies by experiment, typically 4 to 8 weeks, to assess bactericidal (early killing) and sterilizing (elimination) activity [6] [7].
  • Primary Efficacy Endpoint: The number of viable bacteria in the lungs is quantified by plating organ homogenates on solid medium and counting the Colony Forming Units (CFU). A lower CFU count indicates superior bactericidal activity [6] [7].
  • Relapse Assessment: In some studies, after treatment cessation, mice are monitored for several months to see if the infection reoccurs, indicating the sterilizing power of the regimen [6].

Key Insights on Drug Combinations and Resistance

The interplay between these drugs in combination regimens is crucial for their future clinical application.

  • Synergy vs. Antagonism: While the triple combination of Bedaquiline, Clofazimine, and Telacebec is highly bactericidal, the specific contribution of Telacebec can be strain-dependent. It showed clear synergy against the HN878 strain but antagonism in the same regimen against the H37Rv strain, highlighting that the bacterial genetic background can influence treatment outcomes [1] [7].
  • Cross-Resistance Concerns: Mutations in the Rv0678 gene are a major clinical concern as they can confer cross-resistance to both Bedaquiline and Clofazimine, two pillars of modern DR-TB regimens [3]. Telacebec, which has a distinct target, remains active against such mutants, making it a valuable component for safeguarding regimens against this resistance mechanism [6].
  • Mechanistic Basis for Potent Combinations: The exceptional activity of the Bedaquiline + Clofazimine + Telacebec combination can be explained by their coordinated attack on the bacterium's energy production, as illustrated below.

The diagram shows how the three drugs cause a coordinated "energy collapse":

  • Telacebec (red) inhibits the cytochrome bc1:aa3 complex, halting electron flow [1] [4].
  • Clofazimine (green) is thought to act as a redox cycler, disrupting the proton gradient across the membrane [3].
  • Bedaquiline (blue) directly blocks ATP synthase, preventing the production of ATP [3] [5]. This multi-pronged attack on the pathogen's bioenergetics leads to rapid bacterial killing and reduces the chances of resistance development [6].

Conclusion for Research and Development

  • For Bedaquiline: It remains a cornerstone of DR-TB treatment, but its efficacy can be compromised by Rv0678 mutations. Newer generation DARQs (e.g., TBAJ-876) are in development to address this issue [1] [7].
  • For Telacebec: Its primary value lies in its novel mechanism, which provides a robust option for treating Bedaquiline-resistant TB and for constructing potent, synergistic regimens aimed at shortening treatment duration. The observed strain-dependent effects warrant further investigation to identify biomarkers that can predict treatment success [1] [7].

References

Q203 combination rifampicin pyrazinamide synergistic effect

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence for the RIF-PZA Combination

The table below summarizes key findings from experimental and clinical studies on the RIF-PZA interaction.

Study Model / Type Key Findings on RIF-PZA Combination Reference / Experimental Details
Murine Model (Therapy of active TB) The 2-drug regimen (RIF-PZA) was more effective than the standard 3-drug regimen (RIF-INH-PZA). Adding PA-824 (a novel drug) at high doses (50-100 mg/kg) to RIF-PZA further increased activity. The combination of RIF, PA-824 (100 mg/kg), and PZA rendered all mice culture-negative with no relapse after 4 months [1]. Treatment: Drugs administered orally 5 days/week. Dosages: RIF (10 mg/kg), PZA (150 mg/kg), INH (25 mg/kg). Assessment: Lung CFU counts and relapse rates after treatment completion [1].
Murine Model (Synergy assessment) The two-drug combination of PA-824 and PZA displayed synergistic activity that was equivalent to that of the standard first-line regimen (RIF-INH-PZA) [1]. Implied Synergy: The finding that a 2-drug regimen (Pa-Z) performed as well as a 3-drug regimen (RIF-INH-PZA) suggests a powerful, likely synergistic, interaction between its components [1].
Clinical Trial (Treatment of latent TB) A 2-month regimen of RIF-PZA was compared to a 6-month regimen of INH. The RIF-PZA regimen was effective but associated with a significantly higher risk of severe hepatotoxicity (7.7% vs. 1%) [2]. Design: Multicenter, prospective, open-label trial. Patients: 589 adults with latent TB. Dosage: Daily RIF-PZA for 2 months vs. daily INH for 6 months. Primary Endpoint: Incidence of grade 3 or 4 hepatotoxicity [2].

Protocols for Evaluating Drug Synergism

To objectively assess whether a drug combination like RIF-PZA is synergistic, quantitative methods are required. The following protocols provide a framework for such an evaluation.

Isobolographic Analysis

This is a classical and widely used method for quantifying drug interactions based on the concept of dose equivalence [3].

  • Principle: An "isobole" is a line on a graph that connects doses of two drugs that, when administered alone, produce the same magnitude of effect (e.g., the ED50, or 50% effective dose). Any dose combination that plots on this line is considered "additive." If a combination's data point falls significantly below this line, it indicates synergism; if it falls above, it indicates antagonism [3].
  • Experimental Workflow:
    • Establish Dose-Effect Curves: First, determine full dose-effect relationships for each drug (RIF and PZA) individually.
    • Calculate ED50 Values: From the curves, determine the dose of each drug that produces 50% of the maximum effect.
    • Test Combination Ratios: Administer RIF and PZA in combination at fixed ratios (e.g., 1:1, 1:2 based on their ED50 values) and determine the combined ED50.
    • Plot the Isobole: Construct a graph with the dose of Drug A (e.g., RIF) on the x-axis and Drug B (e.g., PZA) on the y-axis. Plot the individual ED50s on the axes and draw a straight line between them (the additive line). Plot the experimentally derived combination ED50 point on the same graph.
    • Statistical Comparison: Determine if the combination ED50 point is significantly below the additive isobole, confirming synergism [3].

The following diagram illustrates this analytical workflow:

G A 1. Establish Individual Dose-Effect Curves B 2. Calculate Individual ED50 Values A->B C 3. Test Drug Combinations at Fixed Ratios B->C D 4. Determine Combination ED50 Value C->D E 5. Construct Isobole and Plot Data D->E F 6. Statistical Analysis & Interpretation E->F

Protocol for Synergy in Organoids/Primary Cells

A modernized protocol involves calculating a synergy score based on cell viability assays in more complex models like organoids [4].

  • Principle: This method involves treating ex vivo models (e.g., primary cells or organoids derived from murine tumors) with a matrix of drug concentrations, alone and in combination. A bioinformatical pipeline then analyzes the cell viability data to generate a quantitative synergy score [4].
  • Experimental Workflow:
    • Cell Culture Preparation: Establish primary cultures or organoids from the target tissue.
    • Setup Treatment Groups: Treat cells with a range of concentrations for RIF and PZA, both individually and in combination.
    • Detect Cell Viability: Use a standard assay (e.g., MTT, CellTiter-Glo) to measure cell viability or proliferation after treatment.
    • Calculate Synergy Score: Input the viability data into specialized software (e.g., SynergyFinder) to compute a synergy score, which quantifies the deviation from the expected additive effect [4].

Key Considerations for Interpretation

When evaluating the RIF-PZA combination, several critical factors emerge from the data:

  • Role of a Third Drug: The high efficacy of the RIF-PZA-PA-824 combination in murine models suggests that the powerful sterilizing activity of RIF-PZA provides a foundation upon which a third drug can build for superior outcomes [1].
  • Dose Dependency: The enhanced activity of the RIF-PZA combination was only observed with the addition of a high dose of PA-824 (50-100 mg/kg), highlighting that the benefits of a combination can be strictly dependent on achieving sufficient exposure for each component [1].
  • The Safety-to-Efficacy Balance: The clinical trial for latent TB underscores a crucial point: a regimen's efficacy must be balanced against its safety profile. The significant hepatotoxicity of the 2-month RIF-PZA regimen has limited its clinical use, despite its effectiveness [2].

References

Q203 MIC comparison susceptible resistant strains

Author: Smolecule Technical Support Team. Date: February 2026

Q203 MIC Values Across Mycobacterial Species

The following table summarizes the quantitative MIC data for Q203 against various mycobacterial strains, illustrating a clear bipolar distribution of susceptibility.

Strain / Isolate Type MIC₅₀ Value MIC₉₀ Value MIC Range Source / Context
M. tuberculosis (MDR- and XDR-TB isolates) 0.008 mg/L 0.008 mg/L Not specified In vitro susceptibility testing of 344 isolates [1]
Nontuberculous Mycobacteria (NTM) (e.g., M. avium, M. intracellulare) >16 mg/L >16 mg/L Not specified In vitro susceptibility testing of 344 isolates [1]
M. tuberculosis (Reference strain H37Rv) ~10 nM (0.00001 mg/L)* - - Broth microdilution for growth inhibition (MIC90) [2] [3]
M. smegmatis (Wild-type) >50 µM (>27.35 mg/L)* - - Growth inhibition assay [2]
M. smegmatis (Cytochrome bd knockout) 2.5 µM (1.37 mg/L)* - - Growth inhibition assay [2]
M. ulcerans (in mouse model) - - - Demonstrated high bactericidal activity in vivo [4]

Note: Units were converted for consistency where possible. Molecular weight of Q203 (Telacebec) is approximately 547.1 g/mol. Therefore, 10 nM ≈ 0.00000547 mg/L and 50 µM ≈ 27.35 mg/L. The original publications use nM or µM, which are critical for accurate interpretation.

Key Experimental Protocols and Methodologies

The data in the table above were generated using standardized and specialized experimental techniques. Here are the details of the core methodologies cited:

  • In Vitro Susceptibility Testing (Broth Microdilution): This is the primary method for determining MIC values [1] [5]. The process involves inoculating a standardized concentration of bacteria into a series of wells containing twofold serial dilutions of Q203. After a defined incubation period, the Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that prevents visible bacterial growth [6].
  • Time-Kill Kinetics Assays: To assess whether a drug is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), time-kill experiments are performed. Researchers treat bacterial cultures with Q203 at various multiples of the MIC (e.g., 30x MIC) and enumerate viable bacteria by counting colony-forming units (CFUs) on agar plates over several days. This method demonstrated that Q203 alone is bacteriostatic against M. tuberculosis, but becomes bactericidal when combined with a cytochrome bd inhibitor like Aurachin D [2] [3].
  • Respiratory Chain Inhibition Assay: To directly measure the compound's effect on its target, studies used Inverted Membrane Vesicles (IMVs) derived from mycobacteria. The activity of the respiratory chain is measured by monitoring oxygen consumption. This assay confirmed that Q203 inhibits the cytochrome bcc complex with high affinity but that inhibition is incomplete due to the compensatory function of cytochrome bd [2] [3].

Mechanism of Action and Resistance

The diagrams below illustrate the mechanism of Q203 and the source of the bipolar MIC distribution observed in the data.

G Substrate Electron Donors (e.g., NADH) QcrB Cytochrome bcc complex (Primary target of Q203) Substrate->QcrB Electron Transfer Bd Cytochrome bd complex (Alternative terminal oxidase) QcrB->Bd Adaptation PMF Proton Motive Force (PMF) QcrB->PMF Sensitive Strains (Q203 blocks this path) Oxygen Oxygen (O₂) Bd->Oxygen Bd->PMF Resistant Strains (Compensates when bcc is blocked) ATP ATP Synthesis PMF->ATP Q203 Q203 Q203->QcrB Inhibits

Mechanism of Q203 and Cytochrome bd-Mediated Resistance

The bipolar distribution of MICs can be explained genetically. The target of Q203 is the QcrB subunit of the cytochrome bcc complex. In M. tuberculosis, this target is highly sensitive. However, in naturally resistant NTM species like M. avium and M. intracellulare, the QcrB protein contains a unique 10-amino acid insertion that is a plausible explanation for their high MICs [1]. Furthermore, in M. tuberculosis and M. smegmatis, resistance can emerge because the bacterium can shift its electron flow to the cytochrome *bd pathway, bypassing the Q203-blocked bcc complex [2] [3].

Strategic Implications for Drug Development

The experimental data and underlying mechanisms suggest key strategic considerations:

  • Combination Therapy is Crucial: The bacteriostatic nature of Q203 monotherapy and the compensatory role of cytochrome bd highlight that simultaneously targeting both the cytochrome bcc and cytochrome bd branches of the respiratory chain is a promising strategy. This approach can convert bacteriostatic activity into potent bactericidal activity and prevent the emergence of resistance [2] [3].
  • Exploiting Collateral Sensitivity: Research shows that evolving resistance to one drug can sometimes make bacteria more sensitive to another. While resistance to Q203 can lead to cross-resistance to other cytochrome bcc inhibitors like TB47, it may also create collateral sensitivities to other drug classes, which can be exploited to design more robust combination regimens [5].

References

Q203 cytochrome bc1 complex inhibitors comparative potency

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Potency of Cytochrome bc1 Inhibitors

Compound In Vitro Potency (MIC) against Clinical MDR-TB isolates In Vivo Efficacy (Mouse Model) Key Characteristics & Notes
Q203 (Telacebec) Low nanomolar range [1] [2] Efficacious at <1 mg/kg body weight [1] [2] First-in-class inhibitor; Phase 2 clinical candidate [1] [2].
JNJ-2901 Sub-nanomolar (≤ 0.5 μg/L or ≤ 1 nM) [3] [4] 4-log reduction in bacterial load at 10 mg/kg [3] [4] Novel Q203 analogue; described as a "best-in-class" candidate [5] [3].

Detailed Experimental Data and Protocols

The quantitative data in the table is derived from specific experimental models. Here is a detailed breakdown of the methodologies used in the cited studies.

In Vitro Potency Assays
  • Objective: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible bacterial growth.
  • Protocol Summary:
    • Strains Tested: Panels of 18 clinical M. tuberculosis isolates with multi-drug resistant (MDR) profiles, alongside laboratory reference strains (e.g., H37Rv) [3] [4].
    • Culture Medium: Middlebrook 7H9 broth [3] [4].
    • Procedure: The bacteria are exposed to serial dilutions of the inhibitor. After incubation, growth is measured. The MIC is defined as the concentration where <1% of the inoculum can grow [3].
In Vivo Efficacy Models
  • Objective: To evaluate a drug's ability to reduce bacterial burden in a live animal model of tuberculosis.
  • Protocol Summary:
    • Animal Model: Mice are infected with M. tuberculosis via aerosol or intravenous injection [3].
    • Treatment Regimen:
      • Acute Model: Treatment starts one week post-infection and continues for two weeks [3].
      • Chronic Model: Treatment starts four weeks post-infection and continues for eight weeks [3].
    • Endpoint Analysis: After treatment, lungs are harvested, and the bacterial load is enumerated by counting Colony Forming Units (CFUs) on solid agar plates. The efficacy is reported as the log10 reduction in CFUs compared to untreated controls [3] [4].

Mechanism of Action and Resistance

To understand the context of potency, it's crucial to know how these inhibitors work and a key resistance mechanism. The following diagram illustrates the process.

tb_respiration Mycobacterial Respiratory Chain and Inhibitor Action cluster_chain Electron Transport Chain cluster_resistance Resistance Pathway MQH2 Menaquinol (MQH2) bcc Cytochrome bc1:aa3 (Complex III & IV) MQH2->bcc Electrons O2 Oxygen (O2) bcc->O2 Electrons PMF Proton Motive Force (PMF) bcc->PMF Generates ATP ATP Synthesis PMF->ATP Q203 Q203 / JNJ-2901 Q203->bcc Inhibits BD_Inhib Cytochrome bd Inhibitor (e.g., Aurachin D) bd Cytochrome bd Oxidase (Alternate Terminal Oxidase) BD_Inhib->bd Inhibits bd->bcc Bypasses Inhibition bd->PMF Can generate

The diagram shows that Q203 and JNJ-2901 bind to the Qp site of the cytochrome bc1 complex, blocking electron flow and energy production [3] [4]. A major finding is that clinical isolates of M. tuberculosis are significantly more susceptible to these drugs than common lab strains [5] [6]. This is because lab strains often activate cytochrome bd oxidase, an alternate terminal oxidase that can bypass the inhibition of bc1, leading to apparent resistance [7]. The superior potency of JNJ-2901, especially against clinical isolates, makes it a promising candidate to overcome this challenge [3].

Key Insights for Research and Development

  • Clinical Isolates are Key: The heightened susceptibility of clinical isolates versus lab-adapted strains like H37Rv underscores the importance of testing compounds against diverse, clinically relevant strains early in the drug discovery process [5] [6].
  • Combination Therapy is Critical: The bactericidal activity of Q203 can be dramatically enhanced by simultaneously inhibiting the cytochrome bd oxidase with a compound like Aurachin D [7]. This dual-inhibition strategy represents a promising approach for designing more effective regimens.
  • Role in Future Regimens: Recent studies using relapsing mouse models suggest that cytochrome bc1 inhibitors like Telacebec (Q203) and JNJ-2901 can enhance the sterilizing activity of combination regimens, potentially allowing for significant treatment shortening for both drug-sensitive and drug-resistant TB [5] [6].

References

Comprehensive Comparative Analysis: Telacebec Efficacy in Tuberculosis versus Leprosy Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Telacebec and Its Mechanism of Action

Telacebec (Q203) represents a novel first-in-class antimicrobial agent that targets the cytochrome bc₁:aa₃ complex (also known as the QcrB inhibitor) within the mycobacterial electron transport chain. This innovative mechanism disrupts bacterial cellular respiration by inhibiting the terminal oxidase complex essential for aerobic energy production, fundamentally distinguishing it from established anti-mycobacterial drugs. While initially developed for tuberculosis treatment, recent investigations have revealed its remarkable potency against Mycobacterium leprae, suggesting potential applications across mycobacterial diseases.

The differential efficacy of Telacebec against various mycobacterial species can be traced to fundamental physiological differences in their respiratory chains. Mycobacterium tuberculosis possesses a cytochrome bd oxidase, an alternative terminal oxidase that provides redundancy in its electron transport system and limits Telacebec's bactericidal activity, rendering it primarily bacteriostatic against this pathogen. In contrast, M. leprae has undergone reductive evolution resulting in the loss of genes encoding cytochrome bd oxidase and other alternative terminal electron acceptors, making it exclusively dependent on the cytochrome bc₁:aa₃ pathway that Telacebec targets. This fundamental vulnerability explains the dramatically enhanced potency observed against M. leprae compared to M. tuberculosis [1] [2].

Comparative Drug Mechanisms and Targets

Table 1: Comparison of Anti-Mycobacterial Drug Mechanisms

Drug Name Primary Target Molecular Mechanism Spectrum of Activity
Telacebec (Q203) Cytochrome bc₁:aa₃ complex Inhibits terminal oxidase, disrupting electron transport & ATP synthesis TB, Leprosy (particularly potent)
Bedaquiline FOF1 ATP synthase Binds to subunit c, inhibiting ATP production TB, Leprosy
Clofazimine Respiratory chain & membrane Multiple targets including electron transport chain Leprosy, TB (limited)
Rifampin RNA polymerase Inhibits bacterial transcription TB, Leprosy (standard MDT)

The distinct targeting approach of Telacebec within the mycobacterial electron transport chain creates unique therapeutic opportunities, particularly for leprosy. While bedaquiline targets ATP synthase and clofazimine has multiple effects on the respiratory chain, Telacebec specifically blocks the terminal oxidase complex. This precision targeting explains its exceptional potency against M. leprae, which lacks redundant respiratory pathways present in other mycobacteria. The complementary mechanisms of these electron transport chain inhibitors also suggest potential for synergistic combination regimens, although interestingly, some studies have noted antagonism between Telacebec and clofazimine in certain contexts, highlighting the complexity of mycobacterial bioenergetics [3] [4].

Figure 1: Telacebec's mechanism of action in Mycobacterium leprae versus Mycobacterium tuberculosis

G cluster_leprae Mycobacterium leprae cluster_tb Mycobacterium tuberculosis L1 Electron Transport Chain L2 Cytochrome bc1:aa3 Complex L1->L2 L3 ATP Synthesis L2->L3 L4 Telacebec Inhibition L4->L2 L6 Complete Respiratory Shutdown L4->L6 L5 No Cytochrome bd (Genetic Loss) L5->L6 L7 Rapid Bacterial Death L6->L7 T1 Electron Transport Chain T2 Cytochrome bc1:aa3 Complex T1->T2 T5 Cytochrome bd Oxidase (Alternative Pathway) T1->T5 T3 ATP Synthesis T2->T3 T4 Telacebec Inhibition T4->T2 T6 Limited Metabolic Impact T4->T6 T5->T6 T7 Bacteriostatic Effect T6->T7

Comprehensive Efficacy Data Comparison

Anti-Leprosy Efficacy Findings

Table 2: Comparative Efficacy of Telacebec Against M. leprae and M. tuberculosis

Efficacy Parameter M. leprae Results M. tuberculosis Results Experimental Context

| In Vitro Potency | 0.2 nM inhibited ≈90% metabolism 2 nM inhibited ≈99.9% metabolism [1] [2] | Variable by strain; HN878 more vulnerable than H37Rv [4] | Radiorespirometry (M. leprae), In vitro culture (M. tuberculosis) | | Comparative Drug Activity | Significantly more potent than rifampin at all tested concentrations [1] | Contributes synergistically in some regimens but antagonistically in others [4] | Compared to standard therapies | | Single-Dose Efficacy | Single 2 mg/kg dose substantially reduced viability [1] [2] | Not demonstrated as monotherapy; requires combinations [4] | Mouse footpad model (M. leprae), Mouse inhalation model (M. tuberculosis) | | Intracellular Activity | 2 nM inhibited ≈97% metabolic activity of intracellular bacilli [1] | Data not specifically available in search results | Bone marrow-derived macrophages | | Combination Therapy | Antagonism observed with clofazimine [3] | Highly bactericidal with DARQ + clofazimine against HN878 strain [4] | Mouse models of infection | | Minimum Dosage for Efficacy | As low as 2 mg/kg effective [1] [2] | Human equivalent dosing not specified in available results | Pharmacokinetic modeling in mouse models |

Research using the mouse footpad model demonstrated that Telacebec monotherapy exhibited bactericidal activity against M. leprae comparable to standard multidrug therapy (MDT). In these studies, all footpads became negative in both the MDT and Telacebec monotherapy groups, indicating sterilizing activity. However, an important finding emerged regarding combination therapies: while most combinations performed well, the specific combination of Telacebec with clofazimine showed potential antagonism, with two mice remaining positive in the 5×10⁴ inoculum group [3]. This suggests that careful consideration is needed when designing combination regimens including Telacebec.

The exceptional in vivo potency of Telacebec against M. leprae was further demonstrated in studies where just one dose of Telacebec at 2 mg/kg was sufficient to substantially reduce bacterial viability, measured through expression levels of M. leprae hsp18 and esxA genes as viability markers. This single-dose efficacy surpassed that of rifampin, which required more than five consecutive doses to achieve similar bactericidal effects [1] [2]. These findings position Telacebec as a potentially transformative therapeutic option for leprosy, possibly enabling significantly shorter treatment durations.

Anti-Tuberculosis Efficacy Profile

In tuberculosis models, Telacebec demonstrates a more variable efficacy profile that appears to be strain-dependent. Against the HN878 strain of M. tuberculosis, Telacebec contributed synergistically to combination therapies, whereas an antagonistic effect was observed against the H37Rv strain [4]. This strain-specific vulnerability may relate to differences in respiratory chain flexibility or expression of alternative terminal oxidases.

Combination therapies containing Telacebec alongside other electron transport chain inhibitors such as diarylquinolines (like bedaquiline) and clofazimine have shown promising bactericidal activity against M. tuberculosis in mouse models. These regimens leverage complementary targeting of the mycobacterial bioenergetic pathway to achieve enhanced killing [4]. The differential response across strains, however, highlights the importance of understanding strain-specific vulnerabilities when considering Telacebec-containing regimens for tuberculosis.

Experimental Models and Methodologies

Leprosy Research Models
  • Mouse Footpad Model: The proportional bactericidal mouse footpad model represents the gold standard for assessing drug efficacy against M. leprae [3]. This model involves infecting athymic nude mice (Rj:NMRI-Foxn1nu/nu) in the hind footpads with varying inocula of M. leprae (typically from 5×10⁰ to 5×10⁴ bacilli). After drug treatment, mice are sacrificed approximately twelve months post-infection to enumerate viable M. leprae bacilli in the footpads. The extended timeline required for these experiments reflects the extremely slow replication rate of M. leprae (approximately 14-day generation time) and highlights one of the significant challenges in leprosy drug development [3] [5].

  • Bacillary Purification and Enumeration: M. leprae bacilli are purified from infected footpad tissues using a trypsin-based enzymatic purification protocol that yields suspensions with minimal cell debris and high bacterial viability [5]. Enumeration traditionally relies on microscopic counting of acid-fast bacilli (AFB) using Ziehl-Neelsen staining, though molecular methods like RLEP quantitative PCR (targeting a repetitive element specific to M. leprae) now provide more specific quantification [5] [6].

  • Viability Assessment: Since M. leprae cannot be cultured in vitro, viability assessment employs surrogate methods including radiorespirometry (measuring oxidation of radiolabeled palmitic acid), viability staining with compounds like BacLight, and molecular viability assays (MVA) based on detection of specific mRNA transcripts (hsp18 and esxA) [7] [6]. The MVA represents a significant advancement as it allows viability determination from fixed tissues and can be performed more rapidly than traditional mouse footpad assays [7].

Figure 2: Experimental workflow for assessing Telacebec efficacy against Mycobacterium leprae

G cluster_invivo In Vivo Efficacy Assessment cluster_invitro In Vitro Assessment cluster_analysis Viability Assessment Methods A1 Infect Athymic Nude Mice with M. leprae in Footpads A2 Administer Telacebec (Single or Multiple Doses) A1->A2 A3 Harvest Footpad Tissue (4 weeks post-treatment) A2->A3 A4 Process Tissue for Viability Assessment A3->A4 C1 Molecular Viability Assay (hsp18 & esxA mRNA) A4->C1 C2 Radiorespirometry (Palmitic Acid Oxidation) A4->C2 C3 BacLight Viability Staining A4->C3 C4 RLEP qPCR (Bacterial Enumeration) A4->C4 B1 Extracellular M. leprae Suspension B3 Telacebec Treatment (0.2-20 nM range) B1->B3 B2 Intracellular M. leprae in Macrophages B2->B3 B4 Metabolic Activity Measurement B3->B4 B4->C2

Tuberculosis Research Models
  • Mouse Inhalation Model: TB drug efficacy studies typically employ mouse inhalation models where mice are infected via aerosol with M. tuberculosis strains such as H37Rv or HN878 [4]. This route of infection mimics the natural pulmonary route of TB transmission and establishes a progressive infection in the lungs.

  • In Vitro Susceptibility Testing: Unlike M. leprae, M. tuberculosis can be cultured in vitro, allowing for direct susceptibility testing using methods like broth microdilution to determine minimum inhibitory concentrations (MICs). This enables more rapid screening of drug candidates and combinations [4].

  • Pharmacokinetic/Pharmacodynamic Modeling: TB drug development increasingly incorporates sophisticated PK/PD modeling, including population pharmacokinetics and interspecies scaling to predict human pharmacokinetics [8]. These approaches help optimize dosing regimens and support the transition from preclinical studies to clinical trials.

Research Implications and Future Directions

The dramatically enhanced potency of Telacebec against M. leprae compared to M. tuberculosis presents a compelling case for its prioritization in leprosy therapeutic development. The single-dose efficacy demonstrated in mouse models suggests the potential for radically shortened treatment durations, which could revolutionize leprosy management by improving adherence, reducing costs, and minimizing the risk of disabling complications through earlier sterilization of infection [1] [2].

For tuberculosis, the future of Telacebec appears to lie in rational combination therapy rather than monotherapy. The demonstrated efficacy of regimens containing Telacebec alongside other electron transport chain inhibitors supports this approach, though the observed strain-specific effects and potential antagonism with certain drugs highlight the need for careful regimen design [3] [4]. The complementary targeting of bacterial bioenergetics through inhibition of different components of the electron transport chain represents a promising strategy for both enhancing efficacy and preventing resistance development.

Future research should focus on optimizing combination regimens containing Telacebec for both diseases, with particular attention to the observed antagonism with clofazimine in leprosy models. Clinical validation is urgently needed, especially for leprosy where the preclinical data are particularly compelling. Additionally, further exploration of the structural basis for the differential susceptibility between mycobacterial species could inform the development of even more potent inhibitors targeting the respiratory chain.

Conclusion

References

Q203 pharmacokinetic profile comparison standard TB drugs

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters at a Glance

Drug Key PK Parameters (Typical Ranges) Primary Route of Elimination Protein Binding Key Covariates Influencing PK

| Isoniazid | Cmax: ~8.73 mg/L (300 mg dose) [1] [2] AUC0-24: ~28.01 mg·h/L (300 mg dose) [1] [2] | Hepatic metabolism (acetylation) [3] | Low [3] | Acetylator status, Liver function [2] | | Rifampicin | CSF:Plasma Ratio: ~6% (standard dose) [4] | Biliary excretion and hepatic metabolism [5] | High [5] | Autoinduction, Dose (non-linear PK) [4] | | Pyrazinamide | Target Cmax: >35 mg/L [6] Target AUC0-24: >363 mg·h/L [6] | Renal (mainly as metabolites) [7] | Not specified | Body weight/body size [7] [6], HIV co-infection with immune activation [7] | | Ethambutol | Peak serum in 2-4 hours [3] | Renal (primarily) [3] | Not specified | Renal function (requires dose adjustment) [3] | | Streptomycin | Half-life: ~2.5 hours [8] | Renal (glomerular filtration) [8] | Low [8] | Renal function, Age [8] |

Dosing Considerations and Targets

Drug Common Adult Dosing Therapeutic Targets / Key Considerations
Pyrazinamide 20-30 mg/kg daily; Specific fixed doses: 1500 mg (40-70 kg), 1750 mg (70-80 kg), 2000 mg (80-90 kg) [6] Achieving Cmax >35 mg/L or AUC0-24 >363 mg·h/L is linked to better outcomes [6].
Ethambutol 15 mg/kg daily (initial treatment) [3] Requires monitoring for optic neuropathy (color vision, visual acuity) [3].
Streptomycin 15 mg/kg daily (max 1g); reduced in patients >40 yrs [8] Monitoring for ototoxicity and nephrotoxicity is critical; therapeutic drug monitoring (TDM) recommended [8].

Methodological Insights from Recent Research

The quantitative data in the tables above are derived from advanced analytical and modeling techniques. Here are the methodologies behind some key findings.

  • Analytical Techniques for Rifampicin: A 2025 study developed a cost-effective UV spectrophotometric method using the area under the peak between 300-356 nm to quantify rifampicin in pure and capsule forms. The method was linear in the 2–22 µg/mL range (R² = 0.9996) and validated for precision and accuracy [5].
  • Population PK (PopPK) Modeling for Pyrazinamide: A 2025 PopPK study with 222 Chinese patients used a one-compartment model with first-order absorption. Data, comprising 499 plasma concentrations, were analyzed using nonlinear mixed-effects modeling (NONMEM). The final model identified total body weight as a significant covariate for apparent clearance [6].
  • PopPK of Rifampicin in Tuberculous Meningitis: A 2025 randomized controlled trial in adults with TB meningitis analyzed 400 plasma and 44 CSF concentrations. Rifampicin PK was best described by a two-compartment disposition model with saturable elimination. The model estimated a CSF-plasma ratio of approximately 6% for standard oral doses [4].

Advanced Approaches and Future Directions

Research is increasingly focused on overcoming the limitations of current TB drugs through innovative strategies.

  • Model-Informed Precision Dosing (MIPD) for Pyrazinamide: A 2025 review established a repository of PopPK models for PZA to support MIPD. This approach uses Bayesian forecasting to integrate patient-specific factors (like body size and co-infections) with population models to recommend individualized dosing regimens, moving beyond the "one-size-fits-all" approach [7].
  • Prodrug Strategy for Isoniazid: To address INH's toxicity linked to its metabolism, researchers developed carbamate-based prodrugs that mask the reactive -NH₂ group. In a 2025 mouse study, the lead prodrug (1d) showed a 1.5-fold increase in systemic exposure (AUC) of free INH and a 1.3-fold longer half-life, while also reducing the formation of toxic metabolites [9].

The following diagram illustrates the core workflow for generating and applying population pharmacokinetic models, which underpin modern precision dosing initiatives.

pharmacy_PK_workflow start 1. Data Collection model 2. Model Development start->model Plasma & CSF Concentrations sim 3. Simulation & Dosing model->sim Population PK Model app 4. Clinical Application sim->app Individualized Dosing Regimen

References

Telacebec safety profile vs other clinical candidates

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Pharmacokinetics of Telacebec

The following table summarizes key safety and pharmacokinetic data from a Phase 1 clinical trial involving 56 healthy subjects [1].

Trial Phase Subject Population Doses Studied Key Safety Findings Key PK Parameters

| Phase 1A | 56 healthy adults (42 active, 14 placebo) | 10 mg to 800 mg (single dose, fasted) | Well tolerated across all doses; no significant or serious adverse events reported [1]. | - Tmax: 2.0 to 3.5 hours

  • AUC: Approximately dose-proportional
  • Food Effect (100 mg): Cmax increased ~4-fold with high-fat meal; Tmax delayed to 4.5 hours [1]. |

Efficacy Comparison Against Other Candidates

The table below compares the efficacy of Telacebec and other drug candidates based on recent preclinical studies.

Drug Candidate Drug Class / Target Reported Efficacy (Preclinical Models)

| Telacebec (Q203) | Imidazopyridine / Inhibits cytochrome bc1 (CIII) in the electron transport chain [2]. | - Tuberculosis: Potent activity against drug-sensitive and multidrug-resistant M. tuberculosis in vitro and in vivo [1].

  • Leprosy: Monotherapy bactericidal activity comparable to standard Multidrug Therapy (MDT) in a mouse footpad model [3] [4]. | | Bedaquiline | Diarylquinoline / Inhibits FOF1 ATP synthase [3] [4]. | - Leprosy: Showed bactericidal activity in a mouse model, comparable to monotherapies of moxifloxacin or rifampin [3] [4]. | | Clofazimine | Riminophenazine / Targets the electron transport chain (multiple proposed mechanisms) [3] [4]. | - Leprosy: A cornerstone of standard MDT; shows bactericidal activity [3] [4]. | | Combination Therapies | Varies | - Leprosy (Mouse Model): Combinations of TCB+BDQ, CFZ+BDQ, and TCB+CFZ+BDQ were as effective as MDT. The combination TCB+CFZ was less effective, suggesting possible antagonism [3] [4]. |

Detailed Experimental Protocols

Protocol 1: Phase 1 Clinical Trial for Safety & Pharmacokinetics [1]
  • Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of Telacebec in healthy human subjects.
  • Design: Randomized, placebo-controlled, double-blind, dose-escalation.
  • Subjects: 56 healthy volunteers (42 received Telacebec, 14 received placebo).
  • Dosing: Single doses of 10 mg, 30 mg, 50 mg, 100 mg, 200 mg, 400 mg, and 800 mg under fasted conditions. The 100 mg dose was also administered under fed conditions to evaluate food effect.
  • Key Measurements:
    • Safety: Monitoring for adverse events, clinical laboratory tests, vital signs, and ECGs.
    • Pharmacokinetics: Plasma concentrations of Telacebec were measured to determine Cmax, Tmax, and AUC.
Protocol 2: In Vivo Efficacy in Leprosy Mouse Model [3] [4]
  • Objective: To evaluate the bactericidal activity of Telacebec and other drugs against Mycobacterium leprae.
  • Model: The mouse footpad model, the reference method for assessing drug efficacy in leprosy.
  • Infection: 410 nude mice were inoculated in the footpad with M. leprae.
  • Treatment Groups: Mice were randomly allocated into:
    • Control groups (untreated, standard MDT)
    • Monotherapy groups (TCB 10 mg/kg, BDQ 25 mg/kg, CFZ 20 mg/kg)
    • Combination therapy groups (CFZ+BDQ, TCB+BDQ, TCB+CFZ, TCB+CFZ+BDQ)
  • Dosing: Test groups received a single dose of the drug(s), while the standard MDT group received a 30-day regimen.
  • Outcome Measurement: Mice were sacrificed 12 months post-inoculation, and bacilli in the footpad were enumerated to determine bacterial killing.

Mechanism of Action and Pathway

Telacebec has a distinct mechanism of action, inhibiting the mycobacterial respiratory chain. The following diagram illustrates its target.

G MQH2 Menaquinol (MQH2) CIII2CIV2 CIII₂CIV₂ Respiratory Supercomplex MQH2->CIII2CIV2 Electron Donor Oxygen Oxygen (O₂) CIII2CIV2->Oxygen Electron Acceptor PMF Proton Motive Force (PMF) CIII2CIV2->PMF Generates Telacebec Telacebec (Q203) Telacebec->CIII2CIV2 Inhibits ATP ATP Synthesis PMF->ATP

The diagram shows that Telacebec inhibits the CIII₂CIV₂ supercomplex, blocking the electron transfer from menaquinol to oxygen. This prevents the generation of the proton motive force, which is essential for energy (ATP) production in the bacterium, leading to its death [2].

Research Implications and Next Steps

  • Clinical Progress: The favorable Phase 1 safety profile supports Telacebec's continued development for tuberculosis [1]. Its unprecedented efficacy as a monotherapy against leprosy in a preclinical model suggests potential for application in other mycobacterial diseases [3] [4].
  • Combination Strategy: The potential antagonism between Telacebec and Clofazimine highlighted in the leprosy study is a critical finding. It underscores the importance of carefully selecting drug partners for combination regimens to avoid negative interactions [3] [4].
  • Further Investigation: To fully position Telacebec among alternatives, you may need to consult specialized resources for direct, head-to-head clinical trial data and more comprehensive safety profiles of comparator drugs like bedaquiline and delamanid.

References

Q203 therapeutic index cytotoxicity selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Q203 (Telacebec) Profile

The table below summarizes the core information about this investigational drug.

Attribute Description
Drug Name Q203 (Telacebec) [1] [2]
Drug Class Imidazopyridine amide (IPA) [2]
Molecular Target Cytochrome bcc complex (subunit QcrB) in the mycobacterial respiratory chain [1] [2] [3]
Mechanism of Action Inhibits the cytochrome bcc:aa₃ supercomplex (CIII₂CIV₂), blocking electron transport and reducing the proton motive force essential for ATP synthesis [1] [3]
Reported Efficacy (MIC) Demonstrates potent bactericidal activity against M. tuberculosis, including MDR/XDR strains, with MIC values as low as 0.008 μg/ml [2]
Clinical Stage Phase 2 clinical trials [2]
Key Limitation Bacteriostatic activity against M. tuberculosis in vitro; bactericidal activity requires concurrent inhibition of the cytochrome bd branch of the respiratory chain [3]

Mechanism of Action and Experimental Insights

Q203 targets the energy metabolism of Mycobacterium tuberculosis, a relatively new target space for antibiotics validated by the approval of bedaquiline [1] [3].

Mechanism of Action Diagram

The following diagram illustrates how Q203 disrupts the mycobacterial electron transport chain, and how this inhibition can be enhanced.

G cluster_resp Mycobacterial Respiratory Chain MQH2 Menaquinol (MQH₂) bcc Cytochrome bcc:aa₃ Supercomplex (CIII₂CIV₂) MQH2->bcc Electron Donation bd Cytochrome bd MQH2->bd Alternative Path Q203 Q203 (Telacebec) Q203->bcc Inhibits AurachinD Aurachin D AurachinD->bd Inhibits O2 O₂ bcc->O2 Electron Transfer PMF Proton Motive Force (PMF) bcc->PMF Translocates 3 H⁺/e⁻ bd->O2 bd->PMF Translocates 1 H⁺/e⁻ ATP ATP Synthesis PMF->ATP

Key Experimental Findings

Research using inverted membrane vesicles from mycobacteria reveals critical details about Q203's activity [3]:

  • Incomplete Inhibition: Q203 inhibits its target with high affinity (IC₅₀ ~20 nM), but even at high concentrations (10 µM), it only blocks ~60% of respiratory activity. The cytochrome bd branch provides a bypass [3].
  • Synergistic Bactericidal Effect: Combining Q203 with a cytochrome bd inhibitor (e.g., Aurachin D) or using a genetic bd-knockout strain results in complete inhibition of respiration and converts Q203's activity from bacteriostatic to bactericidal [3].

References

Telacebec mutant prevention concentration resistance development

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Telacebec and Other Antimicrobials

The table below summarizes key characteristics of Telacebec and comparator drugs based on recent preclinical studies.

Drug Name Mechanism of Action Primary Target Pathogens Potency (in vitro/in vivo) Key Resistance Findings & Concerns

| Telacebec (Q203) | Inhibits cytochrome bc1 complex (QcrB subunit) in the electron transport chain [1] [2] [3] | M. tuberculosis, M. leprae, M. ulcerans [1] [2] [3] | • 0.2-2 nM against M. leprae (more potent than Rifampin) [3] • Single dose (2 mg/kg) showed bactericidal activity in mice [3] | High barrier suspected: M. leprae and M. ulcerans lack cytochrome bd oxidase, a common rescue pathway [1] [2] [3]. Synergy/Antagonism: Synergistic with Bedaquiline; potentially antagonistic with Clofazimine and Linezolid [1] [2]. | | Bedaquiline | Inhibits FOF1 ATP synthase [2] | M. tuberculosis, M. leprae [2] | • Bactericidal activity against M. leprae comparable to Moxifloxacin or Rifampin monotherapy in mice [2] | Emerging resistance: A growing concern in TB treatment, often linked to treatment interruptions [1]. | | Clofazimine | Targets the electron transport chain (multiple proposed mechanisms) [2] | M. tuberculosis, M. leprae [2] | — | Antagonism: Combined use with Telacebec may be antagonistic [2]. Other issues: Skin pigmentation worsens stigma in leprosy patients [1]. | | Rifampin | Inhibits bacterial RNA synthesis | M. tuberculosis, M. leprae [3] | • 2 µM concentration inhibited ~45% of M. leprae metabolic activity (less potent than Telacebec in same assay) [3] | — |

Detailed Experimental Protocols from Cited Studies

To facilitate the evaluation and replication of key findings, here are the methodologies from pivotal studies on Telacebec.

Protocol: Mouse Footpad Model for Leprosy

This is the reference proportional bactericidal method for assessing drug efficacy against M. leprae [2] [4].

  • Infection Model: 410 four-week-old female nude mice were infected in the left hind footpad with different inocula of M. leprae strain THAI53.
  • Treatment Groups: Mice were randomly allocated into control and test groups. Test groups included monotherapies and combinations.
  • Dosing: Test groups received a single dose of the drug(s) via oral gavage. The standard multidrug therapy (MDT) group received a 30-day dietary regimen.
  • Endpoint Assessment: Twelve months post-inoculation, mice were sacrificed to enumerate M. leprae bacilli in the footpad.
Protocol: Radio-Respirometry Assay for Metabolic Activity

This assay measures the viability of non-cultivable M. leprae [3].

  • Principle: The assay measures the cumulative production of CO₂ by bacilli when palmitic acid is the sole carbon source.
  • Procedure: Extracellular M. leprae is incubated with the drug. Metabolic inhibition is determined by reduced CO₂ production compared to an untreated control.
  • Application: In one study, Telacebec at 0.2 nM inhibited ~90% of M. leprae metabolic activity after 3 days, demonstrating superior potency over Rifampin [3].
Protocol: Intracellular Efficacy in Macrophages

This evaluates drug activity against M. leprae within its host cell [3].

  • Cell Model: Murine bone marrow-derived macrophages are infected with M. leprae.
  • Treatment & Readout: Infected macrophages are treated with the drug. The viability of intracellular bacilli is assessed using the radio-respirometry assay or molecular methods quantifying bacterial gene expression.

Key Resistance and Synergy Insights

  • Synergy with Bedaquiline: Murine studies using the M. tuberculosis laboratory strain H37Rv demonstrated synergy between Telacebec and Bedaquiline, suggesting a powerful combination regimen [1]. However, note that this synergy may be strain-lineage dependent [1].
  • Potential Antagonism: Research indicates Telacebec may show antagonism when combined with Clofazimine or Linezolid, suggesting it may not be optimal to add Telacebec to regimens containing these drugs [1] [2].
  • Vulnerability from Lipid Biosynthesis: A proteomic study on M. bovis BCG found that sub-MIC concentrations of Telacebec downregulated proteins involved in the synthesis of PDIMs/PGLs, key virulence lipids associated with cell envelope impermeability. This "metabolic vulnerability" allowed Telacebec to synergize with otherwise marginally effective drugs like Vancomycin [5].

Telacebec's Mechanism and Resistance Context

The following diagram illustrates the mechanism of Telacebec and its unique position in targeting pathogens with reduced genetic redundancy.

G cluster_bc1 Cytochrome bc1:aa3 Complex cluster_bd Cytochrome bd Oxidase (Alternative Terminal Oxidase) Start Menaquinol Pool ETC Electron Transport Chain (ETC) Start->ETC ATP ATP Synthesis ETC->ATP Generates Proton Motive Force QcrB QcrB Subunit (Primary Target of Telacebec) ETC->QcrB CytBd Absent in M. leprae and M. ulcerans QcrB->CytBd Bypass in M. tuberculosis Telacebec Telacebec (Q203) Telacebec->QcrB Inhibits Resistance Key Resistance Insight Resistance->CytBd Loss of cytochrome bd confers high sensitivity

Research Implications and Future Directions

The absence of MPC data presents a clear opportunity for further investigation. Future studies should prioritize determining Telacebec's MPC and mutant selection window against key pathogens to fully assess its resistance risk.

Critical questions that remain include how combination with other ETC-targeting drugs affects potency and resistance prevention, and the potential for cross-resistance [1]. The promising preclinical data, especially for neglected diseases like leprosy and Buruli ulcer, strongly supports the need for clinical trials to validate these findings in humans [1] [3].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

3

Exact Mass

900.2241189 Da

Monoisotopic Mass

900.2241189 Da

Heavy Atom Count

61

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QRS143W4AR

Wikipedia

Q-203 ditosylate

Dates

Last modified: 02-18-2024
1: Kang S, Kim YM, Kim RY, Seo MJ, No Z, Nam K, Kim S, Kim J. Synthesis and structure-activity studies of side chain analogues of the anti-tubercular agent, Q203. Eur J Med Chem. 2017 Jan 5;125:807-815. doi: 10.1016/j.ejmech.2016.09.082. PubMed PMID: 27750198.
2: Pethe K, Bifani P, Jang J, Kang S, Park S, Ahn S, Jiricek J, Jung J, Jeon HK, Cechetto J, Christophe T, Lee H, Kempf M, Jackson M, Lenaerts AJ, Pham H, Jones V, Seo MJ, Kim YM, Seo M, Seo JJ, Park D, Ko Y, Choi I, Kim R, Kim SY, Lim S, Yim SA, Nam J, Kang H, Kwon H, Oh CT, Cho Y, Jang Y, Kim J, Chua A, Tan BH, Nanjundappa MB, Rao SP, Barnes WS, Wintjens R, Walker JR, Alonso S, Lee S, Kim J, Oh S, Oh T, Nehrbass U, Han SJ, No Z, Lee J, Brodin P, Cho SN, Nam K, Kim J. Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis. Nat Med. 2013 Sep;19(9):1157-60. doi: 10.1038/nm.3262. PubMed PMID: 23913123.
3: Kang S, Kim RY, Seo MJ, Lee S, Kim YM, Seo M, Seo JJ, Ko Y, Choi I, Jang J, Nam J, Park S, Kang H, Kim HJ, Kim J, Ahn S, Pethe K, Nam K, No Z, Kim J. Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent. J Med Chem. 2014 Jun 26;57(12):5293-305. doi: 10.1021/jm5003606. PubMed PMID: 24870926.
4: Hoagland DT, Liu J, Lee RB, Lee RE. New agents for the treatment of drug-resistant Mycobacterium tuberculosis. Adv Drug Deliv Rev. 2016 Jul 1;102:55-72. doi: 10.1016/j.addr.2016.04.026. Review. PubMed PMID: 27151308; PubMed Central PMCID: PMC4903924.
5: Kim MS, Jang J, Ab Rahman NB, Pethe K, Berry EA, Huang LS. Isolation and Characterization of a Hybrid Respiratory Supercomplex Consisting of Mycobacterium tuberculosis Cytochrome bcc and Mycobacterium smegmatis Cytochrome aa3. J Biol Chem. 2015 Jun 5;290(23):14350-60. doi: 10.1074/jbc.M114.624312. PubMed PMID: 25861988; PubMed Central PMCID: PMC4505504.
6: Lamprecht DA, Finin PM, Rahman MA, Cumming BM, Russell SL, Jonnala SR, Adamson JH, Steyn AJ. Turning the respiratory flexibility of Mycobacterium tuberculosis against itself. Nat Commun. 2016 Aug 10;7:12393. doi: 10.1038/ncomms12393. PubMed PMID: 27506290; PubMed Central PMCID: PMC4987515.

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